Bacitracin A
描述
Structure
2D Structure
属性
Key on ui mechanism of action |
Bacitracin binds to a divalent metal ion such as Mn(II), Co(II), Ni(II), Cu(II), or Zn(II). These complexes bind C55-isoprenyl pyrophosphate, preventing the hydrolysis of a lipid dolichol pyrophosphate, which finally inhibits cell wall synthesis. Bacitracin metal complexes also bind and oxidatively cleave DNA. Bacitracin interferes with bacterial cell wall synthesis by blocking the function of the lipid carrier molecule that transfers cell wall subunits across the cell membrane. It is active against many gram positive bacteria including staphylococci, streptococci (particularly group A streptococci), corynebacteria, and clostridia. It is also active against Actinomyces, Treponema pallidum and some gram negative species such as Neisseria and Haemophilus influenzae, although most Gram-negative organisms are resistant. . Bacitracin may be bactericidal or bacteriostatic in action, depending on the concentration of the drug attained at the site of infection and the susceptibility of the infecting organism. Bacitracin inhibits bacterial cell wall synthesis by preventing the incorporation of amino acids and nucleotides into the cell wall. The drug probably interferes with the final dephosphorylation step in the phospholipid carrier cycle and in this manner bacitracin prevents the transfer of the mucopeptide to the growing cell wall. Bacitracin also damages the bacterial plasma membrane and is active against protoplasts. Bacitracin is a polypeptide antibiotic active against Gram-positive bacterial strains. Its mechanism of action postulates disturbing the cell wall synthesis by inhibiting dephosphorylation of the lipid carrier. We have discovered that bacitracin induces degradation of nucleic acids, being particularly active against RNA. In the examination of the nucleolytic activity of bacitracin several model RNA and DNA oligomers were used. The oligomers were labeled at their 5' ends with (32)P radioisotope and following treatment with bacitracin the cleavage sites and efficiency were determined. Bacitracin induces degradation of RNA at guanosine residues, preferentially in single-stranded RNA regions. Bacitracin is also able to degrade DNA to some extent but comparable effects to those observed with RNA require its 10-fold higher concentration. The sites of degradation in DNA are very infrequent and preferentially occur near cytidine residues. Free radicals are not involved in the reaction, and which probably proceeds via a hydrolytic mechanism. The phosphate groups at the cleavage sites are present at the 3' ends of RNA products and at the 5' ends of DNA fragments. Importantly, the presence of EDTA does not influence RNA degradation but completely inhibits the degradation of DNA. For DNA degradation divalent metal ions like Mg(2+), Mn(2+) or Zn(2+) are absolutely necessary. The ability of bacitracin to degrade nucleic acids via a hydrolytic mechanism was a surprising observation, and it is of interest whether these properties can contribute to its mechanisms of action during antibiotic treatment. |
|---|---|
CAS 编号 |
22601-59-8 |
分子式 |
C66H103N17O16S |
分子量 |
1422.7 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-[[(4R)-2-[(1R,2R)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2R,3S)-1-[[(3R,6R,9R,12R,15R,18R,21R)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2R)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C66H103N17O16S/c1-9-35(6)52(69)66-81-48(32-100-66)63(97)76-43(26-34(4)5)59(93)74-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)75-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-72-39)77-60(94)44(27-38-18-13-12-14-19-38)80-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)73-56(40)90/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,72)(H,71,89)(H,73,90)(H,74,93)(H,75,98)(H,76,97)(H,77,94)(H,78,96)(H,79,95)(H,80,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88)/t35-,36+,37-,40-,41-,42+,43+,44-,45-,46-,47-,48+,52-,53-,54-/m1/s1 |
InChI 键 |
CLKOFPXJLQSYAH-YBVXDRQKSA-N |
手性 SMILES |
CC[C@@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCCCC[C@H](C(=O)N[C@@H](C(=O)N1)CCCN)NC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CSC(=N2)[C@@H]([C@H](C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 |
规范 SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 |
颜色/形态 |
White to pale buff powder Grayish-white powde |
熔点 |
221 - 225 °C |
其他CAS编号 |
22601-59-8 1405-87-4 |
物理描述 |
Solid |
相关CAS编号 |
1405-89-6 (zinc complex) |
溶解度 |
Freely soluble White to grayish-white powder. Slightly disagreeable odor. Somewhat less bitter than bacitracin. UV max (dilute acetic acid): 318 nm, min: 280 nm. Solubility in water about 50 mg/mL. pH of saturated aqueous solution 3.5 to 5.0. Soluble in pyridine, ethanol, less soluble or insoluble in acetone, ether, chloroform, pentane, benzene. Soluble in dilute aqueous alkali at pH 6 and higher, increasingly insoluble at pH 6 to 3. /Bacitracin methylenedisalicylate/ Freely soluble in water Soluble in methanol, alcohol, glacial acetic acid; practically insoluble in acetone, chloroform, ether 2.45e-02 g/L |
同义词 |
bacitracin A |
蒸汽压力 |
Infitesimally low vapor pressure over the temperature range at which bacitracins are stable |
产品来源 |
United States |
Foundational & Exploratory
The Discovery and Isolation of Bacitracin A from Bacillus licheniformis: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Bacitracin, a potent polypeptide antibiotic, has been a cornerstone in topical antibacterial treatments for decades. Its discovery from a strain of Bacillus licheniformis marked a significant milestone in antibiotic research. This technical guide provides a comprehensive overview of the discovery, isolation, and production of Bacitracin A, the most biologically active component of the bacitracin complex. It delves into the intricate biosynthetic pathways, the key regulatory networks governing its production, and detailed experimental protocols for fermentation, isolation, purification, and quantification. Furthermore, this paper summarizes key quantitative data from various studies, including metabolic engineering strategies aimed at enhancing this compound yield, presented in structured tables for clear comparison. Visual diagrams generated using Graphviz are provided to illustrate complex biological and experimental workflows, offering a deeper understanding for researchers and professionals in the field of drug development and microbial biotechnology.
Introduction: A Historical Perspective
The story of bacitracin began in 1945 when bacteriologist Balbina Johnson, at Columbia University, isolated a unique bacterial strain from a compound fracture wound of a young girl named Margaret Tracy.[1] This strain, later identified as Bacillus licheniformis "Tracy I" (ATCC 10716), produced a substance with potent antibacterial activity, which was aptly named "bacitracin" in honor of the patient.[1] The initial crude filtrate demonstrated strong antibiotic properties with minimal toxicity, warranting further investigation and leading to its approval by the US FDA in 1948.[1]
Bacitracin is not a single compound but a mixture of at least ten related cyclic polypeptides, including this compound, A1, B, B1, B2, C, D, E, F, G, and X.[1] Among these, this compound exhibits the highest antibacterial potency.[1] Its primary mechanism of action involves the disruption of Gram-positive bacteria cell wall synthesis by interfering with the dephosphorylation of C55-isoprenyl pyrophosphate, a lipid carrier molecule essential for transporting peptidoglycan precursors across the cell membrane.[1][2]
Biosynthesis of this compound
Unlike many other antibiotics, bacitracin is synthesized not by ribosomes but through a sophisticated enzymatic assembly line known as a non-ribosomal peptide synthetase (NRPS) system.[1][3] This multi-enzyme complex is encoded by the bacABC operon.[1][4]
-
BacA (598 kDa): This large enzyme is responsible for activating and incorporating the first five amino acids of the bacitracin peptide chain.[3][4] It also contains a cyclization domain believed to be involved in the formation of the characteristic thiazoline ring.[4]
-
BacB (297 kDa): This synthetase activates and adds the next two amino acids.[3][4]
-
BacC (723 kDa): The final and largest enzyme in the complex, BacC, incorporates the remaining five amino acids to complete the polypeptide chain.[3][4]
The entire bacitracin synthetase gene cluster also includes bacT, which encodes a type II thioesterase. Overexpression of bacT has been shown to increase this compound yield by 37.50%, suggesting its positive correlation with bacitracin synthesis.[3]
Regulatory Network of Bacitracin Biosynthesis
The production of bacitracin is tightly regulated by a complex network of transcription factors, with the Spo0A/AbrB feedback loop playing a central role.[3]
-
Spo0A: This is a master regulator of sporulation and stationary-phase events in Bacillus. It acts as a positive regulator of bacitracin production by repressing the expression of abrB.[3]
-
AbrB: This transition state regulator directly binds to the promoter of the bacABC operon, repressing its transcription.[3]
Therefore, under conditions that favor the accumulation of phosphorylated Spo0A (Spo0A~P), the repression of abrB is lifted, leading to the transcription of the bacitracin synthetase genes and subsequent antibiotic production.
Production and Isolation of this compound
The industrial production of bacitracin primarily relies on submerged fermentation of high-yielding strains of Bacillus licheniformis. The process involves several key stages: inoculum preparation, fermentation, and downstream processing for isolation and purification.
Fermentation
Optimizing fermentation conditions is crucial for maximizing bacitracin yield. This includes the composition of the culture medium, pH, temperature, and aeration.
Table 1: Exemplary Fermentation Media for Bacitracin Production
| Component | Concentration | Reference |
| Medium 1 | [3] | |
| Corn Starch | 4.5% (w/v) | |
| Soybean Meal | 10% (w/v) | |
| CaCO₃ | 0.6% (w/v) | |
| (NH₄)₂SO₄ | 0.1% (w/v) | |
| Medium 2 | [5] | |
| Glycerol | 1.5% (v/v) | |
| L-Glutamic Acid | 0.05% (w/v) | |
| Inorganic Phosphate | 1.43% (w/v) | |
| MgSO₄ | 0.0025% (w/v) | |
| Synthetic Medium | [6] | |
| L-Glutamic acid | 5.0 g/L | |
| KH₂PO₄ | 0.5 g/L | |
| K₂HPO₄ | 0.5 g/L | |
| MgSO₄·7H₂O | 0.2 g/L | |
| MnSO₄·H₂O | 0.01 g/L | |
| NaCl | 0.01 g/L | |
| FeSO₄·7H₂O | 0.01 g/L | |
| CuSO₄·7H₂O | 0.01 g/L | |
| CaCl₂·2H₂O | 0.015 g/L | |
| Glucose | 10 g/L |
Isolation and Purification Workflow
The recovery of this compound from the fermentation broth involves a multi-step process to separate the antibiotic from microbial cells, media components, and other bacitracin isomers.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound.
Protocol for Isolation of Bacillus licheniformis
-
Sample Collection: Collect soil or fecal samples in sterile containers.
-
Heat Shock Treatment: Suspend 1g of the sample in 10 mL of sterile saline. Heat the suspension at 80°C for 20 minutes in a water bath to eliminate non-spore-forming bacteria.[7]
-
Enrichment Culture: Inoculate the heat-shocked suspension into Luria-Bertani (LB) broth and incubate at 37°C for 8 hours with shaking.[7]
-
Serial Dilution and Plating: Perform a serial dilution of the enrichment culture (10⁻¹ to 10⁻⁸) in sterile saline.[7]
-
Cultivation: Spread 100 µL of the 10⁻⁶, 10⁻⁷, and 10⁻⁸ dilutions onto LB agar plates and incubate at 37°C for 48 hours.[7]
-
Colony Selection: Select colonies with morphology characteristic of Bacillus species (typically large, flat, and irregular) for further screening.
Protocol for Bacitracin Production via Submerged Fermentation
-
Inoculum Preparation: Aseptically transfer a loopful of a pure B. licheniformis culture from an agar slant to 50 mL of seed medium (e.g., Tryptone-Yeast Extract-Glucose broth) in a 250 mL flask. Incubate at 37°C for 24 hours on a rotary shaker at 150 rpm.[8]
-
Fermentation: Inoculate 100 mL of sterile production medium (see Table 1) in a 500 mL flask with 5% (v/v) of the seed culture.
-
Incubation: Incubate the production culture at 37°C for 48-72 hours with vigorous shaking (e.g., 180 rpm).[7]
-
Sampling: Aseptically withdraw samples at regular intervals to monitor cell growth (OD₆₀₀) and bacitracin production.
Protocol for Extraction and Quantification of this compound by HPLC
-
Sample Preparation: Centrifuge the fermentation broth at 10,000 x g for 15 minutes at 4°C to remove bacterial cells. Filter the supernatant through a 0.22 µm syringe filter.[7]
-
HPLC System: A standard HPLC system equipped with a UV detector is required.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Ammonium formate solution or a similar buffer.
-
Mobile Phase B: Acetonitrile or methanol.[9]
-
Elution: Gradient elution is typically used to separate the different bacitracin components.
-
Detection: UV detection at 254 nm.[9]
-
Column Temperature: 30-40°C.[9]
-
Note: The addition of a chelating agent like EDTA to the mobile phase can improve the recovery and peak shape of bacitracin by sequestering metal ions in the HPLC system.[8][10]
-
-
Quantification: Prepare a standard curve using a certified this compound reference standard. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Enhancing this compound Production: Metabolic Engineering Strategies
Significant research efforts have focused on genetically modifying Bacillus licheniformis to increase the yield of this compound. These strategies primarily involve enhancing the supply of precursor amino acids, increasing cellular energy (ATP and NADPH), and manipulating regulatory genes.
Table 2: Summary of Metabolic Engineering Strategies for Increased this compound Production in B. licheniformis
| Genetic Modification Strategy | Target Gene(s)/Pathway | Strain | % Increase in Bacitracin Yield | Final Titer (U/mL) | Reference |
| Precursor Supply Enhancement | |||||
| Overexpression of L-cysteine synthase | cysK | DW2 | 9.17% | - | [11] |
| Overexpression of L-serine acetyltransferase | cysE | DW2 | 7.23% | - | [11] |
| Overexpression of cystine importer | tcyP | DW2 | 7.79% | - | [11] |
| Combined overexpression of cysP, cysE, tcyP | - | DW2 | 21.10% | 910.02 | [11] |
| Weakening L-lysine degradation pathway | - | - | 28.95% | - | [1] |
| Engineering L-ornithine synthesis | argR knockout, NAD kinase overexpression | - | 16.50% | - | [1] |
| Engineering L-aspartic acid supply | aspD, ansB, pycA, ecaA overexpression; malS, yveA, aspA deletion | DW2 | 40.10% | 1059.86 | [12] |
| Cofactor & Energy Engineering | |||||
| Overexpression of glucose-6-phosphate dehydrogenase | zwf | - | 12.43% | - | [1] |
| Elimination of cytochrome bd oxidase branch | cydB deletion | DW2 | 10.97% | - | [13] |
| Overexpression of adenosine kinase | dck | DW2 | 16.78% | - | [13] |
| Regulatory Engineering | |||||
| Overexpression of thioesterase | bacT | - | 37.50% | - | [9] |
| Knockout of global regulator | abrB | DW2 | 17.5% | - | [1] |
| Overexpression of Vitreoscilla hemoglobin | vgb | - | 126.67% (oxygen-restricted) | - | [9] |
| S-Adenosylmethionine (SAM) Supply | |||||
| Combined SAM & Met synthase overexpression, transporter engineering, and degradation pathway deletion | sam2, metH, metN, metP, mtnN, speD | DW2 | 28.97% | 957.53 | [14] |
Conclusion and Future Prospects
The discovery of bacitracin from Bacillus licheniformis represents a classic example of successful natural product drug discovery. Over the past several decades, our understanding of its biosynthesis and regulation has grown immensely, paving the way for rational metabolic engineering approaches to improve production yields. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to further explore and optimize this compound production.
Future research will likely focus on systems biology approaches, integrating transcriptomics, proteomics, and metabolomics to identify novel targets for genetic manipulation. Furthermore, advancements in synthetic biology and fermentation technology hold the promise of developing highly efficient and cost-effective processes for the industrial-scale production of this vital antibiotic. The continued exploration of the metabolic potential of Bacillus licheniformis will undoubtedly lead to further innovations in the field of antibiotic development.
References
- 1. Microbial synthesis of bacitracin: Recent progress, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijcmas.com [ijcmas.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Validation of a quantitative HPLC method for bacitracin and bacitracin zinc using EDTA as a mobile-phase modifier. | Sigma-Aldrich [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Validation of a quantitative HPLC method for bacitracin and bacitracin zinc using EDTA as a mobile-phase modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. [Enhanced production of bacitracin via energy metabolism engineering in Bacillus licheniformis DW2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative determination of bacitracin by HPLC and microbiological methods in some pharmaceuticals and feed grade preparations | Semantic Scholar [semanticscholar.org]
Bacitracin A: A Comprehensive Technical Guide to its Structure and Cyclic Peptide Composition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacitracin A is the principal active component of the antibiotic bacitracin, a mixture of related cyclic polypeptides produced by Bacillus subtilis and Bacillus licheniformis.[1][2] First isolated in 1945, bacitracin has long been a staple in topical antibacterial preparations due to its potent activity against a wide range of Gram-positive bacteria. Its unique mechanism of action, involving the inhibition of bacterial cell wall synthesis by targeting the lipid carrier C55-isoprenyl pyrophosphate, has made it a subject of continuous research, particularly in the face of rising antibiotic resistance.[1] This technical guide provides an in-depth exploration of the structure and cyclic peptide composition of this compound, focusing on the experimental methodologies used for its characterization and presenting key quantitative data for reference.
Molecular Structure and Composition
This compound is a complex dodecapeptide with a distinctive cyclic structure. Its molecular formula is C66H103N17O16S, and it has a molecular weight of approximately 1422.7 g/mol .[3] The peptide chain is cyclized through an isopeptide bond formed between the ε-amino group of the Lysine (Lys) residue and the C-terminal Asparagine (Asn).[1] A key feature of this compound is the N-terminal thiazoline ring, which is formed by the condensation of Isoleucine (Ile) and Cysteine (Cys) residues.[1]
Amino Acid Composition
The cyclic peptide of this compound is composed of twelve amino acid residues, including both L- and D-isomers. The precise sequence and stereochemistry are crucial for its biological activity.
| Residue Number | Amino Acid | Stereochemistry |
| 1 | Isoleucine (Ile) | L |
| 2 | Cysteine (Cys) | L |
| 3 | Leucine (Leu) | L |
| 4 | Glutamic acid (Glu) | D |
| 5 | Isoleucine (Ile) | L |
| 6 | Lysine (Lys) | L |
| 7 | Ornithine (Orn) | D |
| 8 | Isoleucine (Ile) | L |
| 9 | Phenylalanine (Phe) | D |
| 10 | Histidine (His) | L |
| 11 | Aspartic acid (Asp) | D |
| 12 | Asparagine (Asn) | L |
Three-Dimensional Structure
The three-dimensional conformation of this compound has been elucidated through X-ray crystallography, with the structure of its ternary complex with zinc and geranyl-pyrophosphate available in the Protein Data Bank (PDB ID: 4K7T).[1][4][5] This structure reveals a compact, highly organized molecule where the peptide backbone wraps around the pyrophosphate group of its lipid target.[1] The side chains of the amino acid residues are arranged to create an amphipathic molecule, with a hydrophobic face that is thought to interact with the bacterial cell membrane.[1]
Experimental Protocols for Structural Elucidation
The determination of this compound's complex structure requires a combination of sophisticated analytical techniques. The following sections detail the methodologies for key experiments.
Isolation and Purification
Protocol for the Isolation of Bacitracin from Bacillus subtilis
-
Fermentation: Bacillus subtilis is cultured in a suitable liquid medium to allow for the production and secretion of bacitracin.
-
Extraction: The culture broth is acidified, and bacitracin is extracted using a butanol-ether solvent system. Under acidic conditions, bacitracin remains in the lower aqueous layer.
-
Neutralization and Lyophilization: The aqueous layer is collected, neutralized with sodium bicarbonate, and then lyophilized to obtain a crude powder.
-
Purification: Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC)
Method for the Analysis of this compound
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is employed, commonly with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent like acetonitrile.
-
Detection: UV detection at 214 nm and 254 nm is standard for peptide analysis.
Mass Spectrometry (MS)
Protocol for LC-MS/MS Analysis of this compound
-
Sample Preparation: The purified bacitracin sample is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid to facilitate protonation.
-
Chromatographic Separation: The sample is injected into an HPLC system coupled to the mass spectrometer. A C18 column with a gradient of water/acetonitrile (both containing 0.1% formic acid) is used for separation.
-
Mass Spectrometric Analysis:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Precursor Ion Selection: The triply charged ion [M+3H]³⁺ at m/z 475 is often selected as the precursor ion for fragmentation analysis due to its high intensity.[6]
-
Fragmentation: Collision-induced dissociation (CID) is used to fragment the precursor ion.
-
Detection: The resulting fragment ions are analyzed by a mass analyzer (e.g., time-of-flight or quadrupole).
-
Table of Key Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C66H103N17O16S |
| Monoisotopic Mass | 1421.7489 Da |
| [M+H]⁺ | 1422.7562 m/z |
| [M+2H]²⁺ | 711.8818 m/z |
| [M+3H]³⁺ | 475.174 m/z |
Nuclear Magnetic Resonance (NMR) Spectroscopy
General Protocol for ¹H and ¹³C NMR of this compound
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or a mixture of H₂O/D₂O.
-
Data Acquisition:
-
¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to identify the chemical shifts and coupling constants of the hydrogen atoms.
-
¹³C NMR: A proton-decoupled carbon-13 NMR spectrum is obtained to determine the chemical shifts of the carbon atoms.
-
2D NMR: Advanced 2D NMR experiments, such as COSY (Correlated Spectroscopy), TOCSY (Total Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish connectivity between atoms and to determine the three-dimensional structure in solution.
-
-
Data Analysis: The resulting spectra are processed and analyzed to assign all proton and carbon signals to specific atoms within the molecule.
Table of Selected ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
| Proton | Chemical Shift (ppm) |
| -CH₂CH₃ (Ile/Leu) | ~0.82 |
| Thiazole proton | ~6.63 |
| -NH₂ | ~7.54 |
| Note: Chemical shifts can vary depending on the solvent and experimental conditions.[7] |
X-ray Crystallography
Methodology for Determining the Crystal Structure of this compound
-
Crystallization: this compound is co-crystallized with a ligand, such as geranyl-pyrophosphate, and a metal ion like zinc. This process can be challenging due to the flexibility of the peptide.
-
Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam, typically from a synchrotron source. The diffraction pattern is recorded on a detector.[4]
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. An atomic model is built into the electron density and refined to best fit the experimental data.[4] The final refined structure provides precise atomic coordinates.
Table of Crystallographic Data for this compound (PDB ID: 4K7T)
| Parameter | Value |
| Resolution | 1.10 Å |
| R-Value Free | 0.149 |
| R-Value Work | 0.127 |
| Space Group | P 62 |
| Unit Cell Lengths (a, b, c) | 35.98 Å, 35.98 Å, 16.12 Å |
| Unit Cell Angles (α, β, γ) | 90°, 90°, 120° |
| Source: Protein Data Bank (rcsb.org)[8] |
Visualizations
Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow for Structural Elucidation
Caption: Experimental workflow for this compound.
Mechanism of Action Signaling Pathway
Caption: this compound mechanism of action.
Conclusion
This compound remains a clinically relevant antibiotic, and a thorough understanding of its structure is paramount for the development of new derivatives with improved efficacy and pharmacokinetic properties. The combination of chromatographic, spectrometric, and crystallographic techniques has provided a detailed picture of this complex cyclic peptide. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery. The continued exploration of this compound's structure-activity relationships holds promise for the generation of novel antibacterial agents to combat the growing threat of antibiotic resistance.
References
- 1. pnas.org [pnas.org]
- 2. Co(II)-bacitracin [chuma.cas.usf.edu]
- 3. Synthetic Studies with this compound and Preparation of Analogues Containing Alternative Zinc Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, construction, and evaluation of self-assembled nano-bacitracin A as an efficient antibacterial agent in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4k7t - Structure of the ternary complex of bacitracin, zinc, and geranyl-pyrophosphate - Experimental details - Protein Data Bank Japan [pdbj.org]
An In-Depth Technical Guide to the Biosynthesis of Bacitracin A in Bacillus subtilis
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Bacitracin, a potent polypeptide antibiotic, is a secondary metabolite predominantly produced by strains of Bacillus subtilis and Bacillus licheniformis.[1][2] Its synthesis is a complex, energy-intensive process that occurs independently of ribosomes, orchestrated by large multienzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs).[3][4] This technical guide provides a comprehensive overview of the Bacitracin A biosynthesis pathway in Bacillus subtilis, detailing the genetic architecture, the enzymatic machinery, its intricate regulatory networks, and the mechanisms of self-resistance. Furthermore, this document presents quantitative data from production enhancement studies and outlines key experimental protocols for the study of this pathway, aiming to serve as a valuable resource for research and development in antibiotic production and engineering.
The Non-Ribosomal Peptide Synthetase (NRPS) Machinery
Bacitracin is assembled via a multienzyme thiotemplate mechanism, a process common to many microbial peptide antibiotics.[1][5] The core genetic locus for this synthesis is the bac operon, which contains the genes encoding three massive bacitracin synthetases: BacA, BacB, and BacC.[3][6]
The bac Gene Cluster
The bacitracin synthetase gene cluster is comprised of the bacABC operon, which encodes the three core synthetases, and the bacT gene, which encodes a type II thioesterase.[1][7] The expression of bacT has been shown to be positively correlated with bacitracin synthesis.[1] The organization of the bacA, bacB, and bacC genes reflects the modular nature of the enzymes they encode.[6]
The Synthetase Assembly Line
The three synthetases—BacA, BacB, and BacC—function as an assembly line, where each module is responsible for the activation, modification, and incorporation of a specific amino acid into the growing peptide chain.[5] this compound contains several D-amino acids, which are converted from their L-isoforms by epimerization (E) domains located within specific modules of the synthetases.[1][7][8]
-
BacA (598 kDa): This enzyme initiates the synthesis and is responsible for activating and polymerizing the first five amino acids of the peptide tail: L-Ile, L-Cys, L-Leu, D-Glu, and L-Ile.[7][9] It is composed of five modules, with an epimerization domain integrated into the fourth module to convert L-Glu to D-Glu.[6] A putative cyclization domain within BacA is believed to catalyze the formation of the characteristic thiazoline ring from the cysteine residue.[4][6]
-
BacB (297 kDa): This two-module synthetase continues the elongation, adding L-Lys and D-Orn.[6][7][9] It possesses a C-terminal epimerization domain.[6]
-
BacC (723 kDa): The largest of the three, BacC completes the peptide chain by adding the final five amino acids: L-Ile, D-Phe, L-His, D-Asp, and L-Asn.[6][7][9] It contains five modules with epimerization domains in the second and fourth modules to generate D-Phe and D-Asp.[6] A C-terminal thioesterase (TE) domain on BacC is responsible for the final cyclization and release of the mature bacitracin molecule.[5][6]
Genetic Regulation of Biosynthesis
The production of bacitracin, a metabolically expensive process, is tightly regulated. This regulation occurs at the transcriptional level and is influenced by cellular stress signals, growth phase, and the availability of precursor molecules.
A key regulatory mechanism involves a feedback loop between the global transcription factors Spo0A and AbrB.[1][7] AbrB acts as a repressor, directly binding to the promoter of the bacABC operon to inhibit transcription.[1] Spo0A, a master regulator of sporulation, promotes bacitracin production by repressing the expression of abrB.[1][10] This ensures that antibiotic production is coordinated with the appropriate physiological state of the cell.
Furthermore, the biosynthesis is highly dependent on the intracellular pools of precursor amino acids and the energy cofactors ATP and NADPH.[1][10] Many of the required amino acids are derived from NADPH-dependent pathways.[1] Metabolic engineering strategies aimed at increasing the supply of these precursors have proven effective at enhancing bacitracin yields.[1][10]
Self-Resistance and Transport Mechanism
To avoid self-intoxication, B. subtilis employs a sophisticated and multi-layered stress response network to sense and export bacitracin. This network involves dedicated ATP-binding cassette (ABC) transporters and two-component signal transduction systems (TCS).[1][11]
The primary resistance determinants are ABC transporters, such as BcrABC and BceAB, which function as efflux pumps to expel bacitracin from the cell.[1][12][13][14] The expression of these transporters is tightly controlled. The bacitracin stress response network in B. subtilis includes four signal-transducing systems: the TCSs BceRS, YvcPQ, and LiaRS, and the extracytoplasmic function sigma factor SigM.[11]
The BceRS-BceAB module is the most sensitive and efficient of these systems. In a novel mechanism, the BceAB transporter itself is crucial for sensing extracellular bacitracin.[12] Upon detection, the sensor kinase (BceS) activates the response regulator (BceR), which in turn induces the high-level expression of the bceAB operon, leading to rapid efflux of the antibiotic.[12][15] Other systems like LiaRS and SigM respond indirectly, likely to cell envelope damage caused by higher concentrations of bacitracin.[11]
Quantitative Analysis of Bacitracin Production
Numerous studies have focused on optimizing bacitracin yield through genetic engineering and fermentation process optimization. The data highlights key targets for strain improvement.
Table 1: Effects of Genetic Modifications on Bacitracin Production
| Genetic Modification | Organism | Effect | Quantitative Change | Reference |
| Knockout of abrB | B. licheniformis DW2 | Increased production | +17.5% | [1] |
| Overexpression of bacT | B. licheniformis | Increased this compound yield | +37.50% | [1] |
| Increased copy number of bcrABC | B. licheniformis ATCC 10716 | Enhanced resistance | >150% | [1] |
| Overexpression of zwf | B. licheniformis | Increased NADPH & production | +12.43% | [1] |
| Disruption of bce genes | B. subtilis | Increased sensitivity | IC₅₀ decreased from 350 µg/ml to 6 µg/ml | [12] |
Table 2: Optimization of Fermentation Parameters for Bacitracin Production
| Strain | Key Parameters Optimized | Optimal Conditions | Resulting Yield | Reference |
| Bacillus sp. BSG | Incubation time, pH, Temperature | 26.5 h, pH 5.67, 30.65°C | 8.72 µ g/100 ml | [16][17] |
| B. subtilis | Carbon/Nitrogen source, pH, Temp., Time | Glucose/Asparagine, pH 7.0, 42°C, 144 h | Maximum zone of inhibition | [18] |
| B. licheniformis | pH, Temperature, Incubation Time | pH 8.0, 37°C, 48 h | 295.0 ± 1.34 IU/ml | [19] |
| B. subtilis | Media additives, pH | Glycerol addition, initial pH 8.0 | 20 mm zone of inhibition | [20] |
| B. licheniformis mutant | Inoculum, DO, Agitation, pH, Temp., Time | 10% inoculum, 20% DO, 400 rpm, pH 7.0, 35°C, 48 h | 168-208 IU/mL | [21] |
Key Experimental Protocols
The study of bacitracin biosynthesis involves a combination of fermentation, microbiology, biochemistry, and molecular biology techniques.
Protocol: Submerged Fermentation for Bacitracin Production
-
Inoculum Preparation: Aseptically inoculate a single colony of B. subtilis into a suitable seed medium (e.g., Tryptone Glucose Yeast Extract). Incubate at 37°C with agitation (e.g., 150 rpm) for 18-24 hours.[19][22]
-
Fermentation: Transfer the seed culture (e.g., 2-10% v/v) into the production medium in an Erlenmeyer flask. A typical production medium might contain a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, L-glutamic acid), and essential mineral salts (e.g., KH₂PO₄, MgSO₄, CaCO₃).[18][20]
-
Incubation: Incubate the production culture under optimized conditions (e.g., 35-42°C, pH 7.0-8.0, 48-144 hours) with constant agitation.[18][19][21]
-
Sampling: Aseptically withdraw samples at regular intervals to monitor cell growth (OD₆₀₀) and bacitracin production.
Protocol: Extraction of Crude Bacitracin
-
Cell Removal: Centrifuge the fermentation broth (e.g., 8,000 x g for 15 min) to pellet the cells. Collect the supernatant.
-
Liquid-Liquid Extraction: Transfer the supernatant to a separating funnel. Add an equal volume of a butanol-ether (1:1) solvent system.[18][22]
-
Phase Separation: Mix vigorously and allow the phases to separate. Bacitracin partitions into the organic (upper) layer. For enhanced separation, drops of concentrated HCl can be added to the aqueous phase, which will move bacitracin to the lower acidic layer.[22]
-
Concentration: Collect the bacitracin-containing phase and concentrate it using a rotary evaporator under reduced pressure. The resulting crude extract can be used for bioassays or further purification.
Protocol: Quantification by Agar Well Diffusion Assay
-
Indicator Strain Preparation: Prepare a lawn of a sensitive indicator organism (e.g., Staphylococcus aureus ATCC 13565 or Micrococcus luteus ATCC 9341) on a Mueller-Hinton agar plate.[18][20]
-
Well Preparation: Aseptically create wells (e.g., 6-8 mm diameter) in the agar using a sterile cork borer.
-
Sample Application: Add a defined volume (e.g., 50-100 µL) of the crude bacitracin extract or purified fractions into each well. Include a known concentration of a bacitracin standard for creating a standard curve.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. The concentration of bacitracin in the sample can be determined by comparing its inhibition zone to the standard curve.[20]
Conclusion
The biosynthesis of this compound in Bacillus subtilis is a paradigm of non-ribosomal peptide synthesis, characterized by its large, modular enzymatic machinery and layers of sophisticated genetic regulation and self-resistance. The pathway's complexity offers numerous targets for metabolic engineering and synthetic biology approaches aimed at enhancing production yields or generating novel antibiotic derivatives.[23] A thorough understanding of the interplay between the core synthetases, regulatory networks, and transport systems, as detailed in this guide, is critical for professionals seeking to harness and manipulate this powerful biosynthetic factory.
References
- 1. Microbial synthesis of bacitracin: Recent progress, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bacitracin - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. The bacitracin biosynthesis operon of Bacillus licheniformis ATCC 10716: molecular characterization of three multi-modular peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Enhanced Bacitracin Production by Systematically Engineering S-Adenosylmethionine Supply Modules in Bacillus licheniformis [frontiersin.org]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 11. Bacitracin sensing in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. academic.oup.com [academic.oup.com]
- 14. A Bacitracin-Resistant Bacillus subtilis Gene Encodes a Homologue of the Membrane-Spanning Subunit of the Bacillus licheniformis ABC Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resistance to bacitracin in Bacillus subtilis: unexpected requirement of the BceAB ABC transporter in the control of expression of its own structural genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bbrc.in [bbrc.in]
- 17. bbrc.in [bbrc.in]
- 18. thepharmajournal.com [thepharmajournal.com]
- 19. longdom.org [longdom.org]
- 20. magnascientiapub.com [magnascientiapub.com]
- 21. researchgate.net [researchgate.net]
- 22. ijcmas.com [ijcmas.com]
- 23. Engineered biosynthesis of the peptide antibiotic bacitracin in the surrogate host Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Key Differences Between Bacitracin A and Other Bacitracin Components
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bacitracin, a polypeptide antibiotic produced by Bacillus subtilis and Bacillus licheniformis, is a complex mixture of structurally related components. While commercially available bacitracin is used as a topical antibacterial agent, its efficacy is primarily attributed to its main constituent, Bacitracin A. This technical guide provides a comprehensive analysis of the key distinctions between this compound and other notable bacitracin components, including Bacitracin B, C, and F. The focus is on providing researchers and drug development professionals with a detailed understanding of the chemical, biological, and analytical differences that underpin the superior antimicrobial activity of this compound. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of key processes to facilitate a deeper understanding of this important antibiotic.
Chemical Structure and Composition
Commercial bacitracin is not a single entity but a mixture of at least nine distinct, yet closely related, cyclic polypeptides.[1] The principal and most biologically active component is this compound.[2] The other components, such as Bacitracin B, C, and F, differ from this compound by variations in their amino acid sequences, typically by one or two residues.[3]
Table 1: Key Structural Differences between Major Bacitracin Components
| Component | Key Structural Feature | Implication |
| This compound | Contains an L-isoleucine residue at the N-terminal of the peptide side chain.[4] | This specific amino acid is crucial for its high antimicrobial potency. |
| Bacitracin B1 & B2 | L-isoleucine at the N-terminal is replaced by an L-valine.[4] | Results in slightly reduced antimicrobial activity compared to this compound.[2] |
| Bacitracin F | Results from the oxidative deamination of the N-terminal L-isoleucine of this compound, forming a keto-thiazole ring.[1] | This modification leads to a significant reduction in antibacterial activity. |
Antimicrobial Activity and Potency
The primary functional difference between bacitracin components lies in their antimicrobial potency. This compound consistently demonstrates the highest level of activity against susceptible Gram-positive bacteria.
3.1 Comparative Antimicrobial Potency
This compound is the most potent of all the bacitracin components.[2] Studies have shown that Bacitracin B1 and B2 exhibit potencies that are approximately 90% of that of this compound.[2] Other minor components are reported to be significantly less active, with one study indicating that this compound is 2 to 8 times more potent than other minor components against strains of Micrococcus luteus and Staphylococcus aureus.[4]
Table 2: Comparative Antimicrobial Activity of Bacitracin Components
| Component | Relative Potency (Compared to this compound) | Target Organisms |
| This compound | 100% | Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pyogenes)[2] |
| Bacitracin B1 & B2 | ~90%[2] | Gram-positive bacteria |
| Bacitracin F | Significantly lower | Gram-positive bacteria |
| Other Minor Components | 12.5% - 50%[4] | Gram-positive bacteria |
Note: The quantitative data for a comprehensive range of components against a wide variety of bacterial strains is limited in publicly available literature. The values presented are based on available research.
Mechanism of Action
The primary mechanism of action for all active bacitracin components is the inhibition of bacterial cell wall synthesis.[2] This occurs through the interference with the dephosphorylation of C55-isoprenyl pyrophosphate (bactoprenol pyrophosphate), a lipid carrier molecule essential for the transport of peptidoglycan precursors across the bacterial cell membrane.[2][5] By inhibiting the recycling of this carrier, bacitracin effectively halts the synthesis of the bacterial cell wall, leading to cell lysis and death. The differences in antimicrobial potency among the components are likely due to variations in their binding affinity to the C55-isoprenyl pyrophosphate target, influenced by their specific amino acid compositions.[6]
Experimental Protocols
The differentiation and quantification of bacitracin components rely on robust analytical techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for separation, often coupled with mass spectrometry (MS) for identification and structural elucidation. Antimicrobial susceptibility testing is used to determine the biological activity of the isolated components.
5.1 High-Performance Liquid Chromatography (HPLC) for Component Separation
This protocol outlines a general method for the separation of bacitracin components.
-
Objective: To separate this compound, B1, B2, and F from a mixed sample.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Ammonium formate solution (e.g., 50 mM).[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[8]
-
Sample Preparation: Dissolve the bacitracin sample in a suitable solvent (e.g., a mixture of water and a small amount of acid) to a final concentration of approximately 1 mg/mL.[7]
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the prepared sample.
-
Run the gradient elution program.
-
Monitor the chromatogram at 254 nm.
-
Identify the peaks corresponding to different bacitracin components based on their retention times, which are determined using reference standards.
-
5.2 Mass Spectrometry (MS) for Component Identification
This protocol provides a general workflow for the identification of bacitracin components following HPLC separation.
-
Objective: To confirm the identity of separated bacitracin components by determining their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Instrumentation: A mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF) coupled to an HPLC system.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[3]
-
Mass Analyzer: Operated in full scan mode to determine the parent ion masses and in tandem MS (MS/MS) mode to obtain fragmentation patterns.
-
Procedure:
-
The eluent from the HPLC is directed to the ESI source.
-
Acquire full scan mass spectra to identify the protonated molecules [M+H]+ of the different bacitracin components.
-
Select the parent ions of interest for MS/MS analysis.
-
Fragment the selected parent ions using collision-induced dissociation (CID).
-
Analyze the resulting fragment ions to confirm the amino acid sequence and structure of each component.[3]
-
5.3 Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of isolated bacitracin components.
-
Objective: To determine the lowest concentration of a bacitracin component that inhibits the visible growth of a specific bacterium.
-
Materials:
-
Isolated and purified bacitracin components.
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Micrococcus luteus ATCC 9341).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
-
Procedure:
-
Prepare a stock solution of each bacitracin component in a suitable solvent.
-
Perform serial two-fold dilutions of each component in CAMHB in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.
-
References
- 1. Bacitracin | C66H103N17O16S | CID 10909430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bacitracin - Wikipedia [en.wikipedia.org]
- 3. Analysis of bacitracin and its related substances by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total structures and antimicrobial activity of bacitracin minor components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Bacitracin? [synapse.patsnap.com]
- 6. Structure–activity relationships of antibacterial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN109444318B - High performance liquid chromatography method for analyzing bacitracin component - Google Patents [patents.google.com]
- 8. octagonchem.com [octagonchem.com]
The Crucial Role of Zinc in the Biological Activity of Bacitracin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacitracin A, a cyclic polypeptide antibiotic produced by Bacillus subtilis and Bacillus licheniformis, has been a stalwart in the arsenal against Gram-positive bacterial infections for decades. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, a process fundamental to bacterial viability. This guide delves into the critical and often underappreciated role of the divalent cation, zinc (Zn²⁺), in potentiating the antimicrobial efficacy of this compound. A comprehensive understanding of this synergistic relationship is paramount for the rational design of new antimicrobial agents and the optimization of existing therapeutic strategies.
This compound exerts its bactericidal effect by targeting a key step in the peptidoglycan synthesis pathway: the dephosphorylation of undecaprenyl pyrophosphate (C₅₅-PP). This lipid carrier is essential for transporting peptidoglycan precursors from the cytoplasm to the periplasmic space for cell wall assembly. By forming a stable complex with C₅₅-PP, this compound effectively sequesters this vital molecule, halting cell wall construction and leading to bacterial lysis.
The Indispensable Role of Zinc
The biological activity of this compound is intrinsically linked to the presence of a divalent metal ion, with zinc being the most potent and clinically relevant cofactor.[1][2] Zinc ions play a multifaceted role, enhancing both the stability and the target-binding affinity of the antibiotic.[2] The formation of a this compound-Zn²⁺ complex is a prerequisite for high-affinity binding to undecaprenyl pyrophosphate. This ternary complex—this compound, zinc, and C₅₅-PP—is the biologically active entity that executes the antibacterial action.
The this compound-Zinc Complex: A Structural Perspective
High-resolution crystal structures of the ternary complex have elucidated the molecular intricacies of this interaction. The zinc ion acts as a molecular scaffold, organizing the conformation of this compound to create a specific binding pocket for the pyrophosphate moiety of C₅₅-PP. Spectroscopic studies have indicated that the metal ion coordinates with several residues within the this compound molecule, including the N-terminal amino group, the imidazole ring of histidine, and the thiazoline ring. This coordination induces a conformational change in the peptide, predisposing it for efficient target recognition and binding.
Enhanced Antibacterial Activity in the Presence of Zinc
The addition of zinc significantly enhances the antibacterial potency of this compound. This is quantitatively demonstrated by the reduction in the Minimum Inhibitory Concentration (MIC) values against various Gram-positive pathogens. The zinc-supplemented form of bacitracin is the standard for therapeutic applications due to its superior efficacy.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of zinc with this compound and its effect on antibacterial activity.
| Parameter | Value | Conditions | Reference |
| Dissociation Constant (Kd) of this compound for C₅₅-PP | 25.5 ± 7.0 nM | In the presence of 0.3 mM Zn²⁺ | [1] |
| Optimal pH for Ternary Complex Formation | 7.0 - 7.5 | Lowest dissociation constant (approx. 1 µM) for the peptide-metal-lipid complex | [2] |
Table 1: Binding Affinity and Optimal Conditions
| Organism | MIC of Bacitracin with Zinc (µg/mL) | Reference |
| Staphylococcus aureus | 0.5 - 4 | |
| Streptococcus pyogenes | 0.125 - 2 | |
| Clostridium perfringens | ≤0.5 - 16 | |
| Enterococcus faecalis | 16 - >128 |
Table 2: Minimum Inhibitory Concentrations (MIC) of Bacitracin in the Presence of Zinc (Note: MIC values can vary depending on the specific strain and testing methodology.)
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound-zinc interaction.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacitracin zinc salt
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of Bacitracin zinc in sterile water.
-
Perform serial two-fold dilutions of the Bacitracin zinc stock solution in CAMHB directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Prepare the bacterial inoculum by suspending several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculate each well (except for the sterility control) with 100 µL of the diluted bacterial suspension.
-
Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of Bacitracin zinc that completely inhibits visible growth. Alternatively, read the optical density at 600 nm using a microplate reader.
Isothermal Titration Calorimetry (ITC) for Zinc Binding to this compound
ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
This compound
-
Zinc chloride (ZnCl₂) or Zinc sulfate (ZnSO₄) solution
-
HEPES or other suitable buffer (e.g., Tris) at a defined pH (e.g., 7.4)
-
Isothermal Titration Calorimeter
Procedure:
-
Prepare a solution of this compound (e.g., 20-50 µM) in the chosen buffer. Degas the solution thoroughly.
-
Prepare a concentrated solution of the zinc salt (e.g., 200-500 µM) in the same buffer. Degas the solution.
-
Load the this compound solution into the sample cell of the ITC instrument.
-
Load the zinc solution into the injection syringe.
-
Set the experimental parameters, including cell temperature, stirring speed, and injection volume (e.g., an initial small injection followed by multiple larger injections).
-
Initiate the titration. The instrument will inject aliquots of the zinc solution into the this compound solution and measure the heat evolved or absorbed after each injection.
-
Perform a control experiment by titrating the zinc solution into the buffer alone to account for the heat of dilution.
-
Analyze the data by subtracting the heat of dilution from the binding data and fitting the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
Undecaprenyl Pyrophosphate Phosphatase (UPPP) Inhibition Assay
This assay measures the ability of the this compound-zinc complex to inhibit the enzymatic dephosphorylation of undecaprenyl pyrophosphate.
Materials:
-
Radiolabeled [¹⁴C]-undecaprenyl pyrophosphate ([¹⁴C]-C₅₅-PP)
-
Purified or membrane-associated undecaprenyl pyrophosphate phosphatase (UPPP)
-
This compound
-
Zinc chloride (ZnCl₂)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
Thin-layer chromatography (TLC) plates (e.g., silica gel)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, UPPP enzyme, and varying concentrations of this compound pre-incubated with a fixed concentration of ZnCl₂.
-
Initiate the reaction by adding [¹⁴C]-C₅₅-PP to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an organic solvent (e.g., butanol/pyridine/water).
-
Extract the lipid components into the organic phase.
-
Spot the extracted lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the substrate ([¹⁴C]-C₅₅-PP) from the product ([¹⁴C]-C₅₅-P).
-
Visualize the radioactive spots using a phosphorimager or autoradiography.
-
Quantify the amount of substrate and product by scraping the corresponding spots from the TLC plate and measuring the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Mechanism of action of this compound in the presence of zinc.
Caption: Experimental workflow for MIC determination.
Caption: Workflow for UPP phosphatase inhibition assay.
Conclusion
The interaction between zinc and this compound is a classic example of metallo-antibiotic synergy. Zinc is not merely an additive but a fundamental component required for the potent biological activity of this compound. By facilitating the formation of a stable, high-affinity complex with the bacterial target, undecaprenyl pyrophosphate, zinc dramatically enhances the antibiotic's ability to inhibit cell wall synthesis. A thorough understanding of this mechanism, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development of effective antibacterial therapies in an era of growing antibiotic resistance. Future research could focus on designing novel this compound analogs with improved zinc coordination and target binding, potentially leading to the development of next-generation antibiotics with enhanced efficacy and a reduced propensity for resistance.
References
The Molecular Basis of Bacitracin Resistance: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacitracin, a polypeptide antibiotic produced by Bacillus licheniformis, has long been utilized for its potent activity against Gram-positive bacteria. Its mechanism of action involves the disruption of cell wall synthesis by sequestering undecaprenyl pyrophosphate (UPP), a critical lipid carrier for peptidoglycan precursors.[1] However, the emergence and spread of bacitracin resistance pose a significant challenge. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning bacitracin resistance, with a focus on the key genetic determinants and regulatory networks. We delve into the experimental protocols used to investigate these mechanisms and present quantitative data to facilitate a deeper understanding of this critical area of research.
Core Mechanisms of Bacitracin Resistance
Bacteria have evolved sophisticated strategies to counteract the effects of bacitracin. The primary mechanisms of resistance involve ATP-binding cassette (ABC) transporters, enzymatic modification of the drug's target, and dedicated regulatory systems that sense and respond to bacitracin-induced stress.
The BceAB-type ABC Transporter Systems
A predominant mechanism of high-level bacitracin resistance is mediated by BceAB-type ABC transporters. These systems are proposed to function as efflux pumps, actively removing bacitracin from the vicinity of the cell membrane.[2]
In Bacillus subtilis, the BceAB transporter is a key component of bacitracin defense.[3] The bceAB operon encodes the nucleotide-binding domain (NBD) subunit, BceA, and the membrane-spanning domain (MSD) subunit, BceB.[4] Disruption of these genes leads to hypersensitivity to bacitracin.[4] Similarly, in Enterococcus faecalis, the BcrAB transporter, a homolog of BceAB, is essential for high-level bacitracin resistance.[1] The bcrA and bcrB genes are part of the bcrABD operon, which also includes bcrD, a gene with homology to undecaprenol kinases.[1][2] In Staphylococcus aureus, two distinct bcr operons, bcrAB(ISL3)D and bcrEFH, have been identified to confer bacitracin resistance.[5]
The prevailing model suggests that these transporters act via a "target protection" mechanism, where they release UPP from the inhibitory grasp of bacitracin.[6]
Undecaprenyl Pyrophosphate Phosphatases
Another crucial resistance strategy involves increasing the cellular pool of undecaprenyl phosphate (UP), the dephosphorylated form of UPP, which is not bound by bacitracin. This is achieved through the action of undecaprenyl pyrophosphate phosphatases (UppPs).
In Bacillus subtilis, the BcrC protein (formerly YwoA) has been identified as a UPP phosphatase.[7] A bcrC mutant strain exhibits significantly higher sensitivity to bacitracin.[7][8] The expression of bcrC is controlled by two extracytoplasmic function (ECF) sigma factors, σX and σM, and is induced by bacitracin, primarily through a σM-dependent pathway.[7][8]
In Enterococcus faecalis, a BacA-type UppP has been shown to mediate low-level bacitracin resistance.[9]
Regulatory Systems
The expression of bacitracin resistance genes is tightly regulated by sophisticated sensory and signaling systems that detect the presence of the antibiotic and modulate gene expression accordingly.
In Bacillus subtilis, the BceRS two-component system is essential for the induction of the bceAB operon in response to bacitracin.[4] BceS is the sensor histidine kinase that perceives the bacitracin-induced signal, and BceR is the cognate response regulator that, upon phosphorylation, binds to the bceAB promoter and activates transcription.[4] The sensing mechanism is unique in that BceS appears to require the presence of the BceAB transporter to detect bacitracin, suggesting a model where the transporter itself acts as a co-sensor.[6][10][11] BceS and BceB have been shown to interact directly.[10]
In Staphylococcus aureus, a similar BceRS-like TCS is involved in sensing bacitracin and positively regulating the expression of two ABC transporters, BceAB and VraDE.[5][12]
In Enterococcus faecalis, high-level bacitracin resistance conferred by the bcrABD operon is controlled by a novel regulatory protein, BcrR.[1] BcrR is a membrane-bound one-component system that functions as both a sensor and a transcriptional activator.[1][13] It possesses an N-terminal helix-turn-helix DNA-binding domain and a C-terminal transmembrane domain.[1][13] In the presence of bacitracin, BcrR activates the transcription of the bcrABD operon.[1][13] Deletion of bcrR results in a bacitracin-sensitive phenotype.[1] BcrR binds specifically to two inverted repeat sequences in the bcrABD promoter region.[14]
Quantitative Data on Bacitracin Resistance
The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, illustrating the impact of different resistance genes on bacitracin susceptibility.
| Bacterium | Strain | Relevant Genotype | Bacitracin MIC (µg/mL) | Reference |
| Enterococcus faecalis | Wild-type | - | ≥256 | [1] |
| Enterococcus faecalis | Mutant | bcrA knockout | 32 | [1] |
| Enterococcus faecalis | Mutant | bcrB knockout | 32 | [1] |
| Enterococcus faecalis | Mutant | bcrR deletion | Sensitive phenotype | [1] |
| Clostridium perfringens | Wild-type (resistant) | bcrABDR positive | >256 | [2] |
| Clostridium perfringens | Wild-type (susceptible) | bcrABDR negative | 0.75 - 16 | [2] |
| Bacillus subtilis | Wild-type | - | - | [7] |
| Bacillus subtilis | Mutant | bcrC knockout | 8-fold lower than wild-type | [7][8] |
| Bacillus subtilis | Mutant | sigM knockout | 4-fold lower than wild-type | [8] |
| Bacillus subtilis | Mutant | sigX knockout | Slightly lower than wild-type | [8] |
| Bacillus subtilis | Mutant | sigX sigM double knockout | Similar to bcrC mutant | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study bacitracin resistance.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Bacitracin stock solution
-
Sterile diluent (e.g., saline)
-
Incubator
Procedure:
-
Prepare a stock solution of bacitracin and perform serial two-fold dilutions in the broth medium in the wells of a 96-well plate. Typically, 100 µL of broth is added to each well, and then 100 µL of the antibiotic solution is added to the first column and serially diluted across the plate.
-
Prepare a bacterial inoculum by diluting an overnight culture to a standardized turbidity, typically 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of bacitracin at which there is no visible growth.[15][16][17][18][19]
Construction of Gene Knockout Mutants
Gene knockout is a fundamental technique to study the function of a specific gene by inactivating it.
Materials:
-
Bacterial strain of interest
-
Suicide plasmid vector (e.g., pT18mobsacB) or a system for homologous recombination (e.g., Red homologous recombination, CRISPR/Cas9)
-
Primers to amplify upstream and downstream regions of the target gene
-
Antibiotic resistance cassette
-
Electroporator
-
Selective agar plates
Procedure (using a suicide plasmid for homologous recombination):
-
Amplify the upstream and downstream flanking regions (homologous arms) of the target gene using PCR.
-
Clone these homologous arms into a suicide plasmid that cannot replicate in the target bacterium. An antibiotic resistance marker is often included between the arms.
-
Introduce the constructed plasmid into the target bacterial cells via electroporation or conjugation.
-
Select for single-crossover integrants on agar plates containing the antibiotic corresponding to the resistance marker on the plasmid.
-
Induce a second crossover event to excise the plasmid backbone. This can be achieved through counter-selection if the plasmid carries a counter-selectable marker (e.g., sacB for sucrose sensitivity).
-
Screen for the desired double-crossover mutants (gene knockouts) by replica plating on selective and counter-selective media.
-
Confirm the gene knockout by PCR analysis using primers that flank the target gene and/or DNA sequencing.[20][21][22][23][24]
Northern Blot Analysis for Gene Expression
Northern blotting is used to detect and quantify specific RNA transcripts.
Materials:
-
Total RNA extracted from bacterial cells
-
Formaldehyde-agarose gel
-
MOPS running buffer
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
Labeled DNA or RNA probe specific for the gene of interest
-
Washing buffers
-
Phosphor screen or X-ray film
Procedure:
-
Isolate total RNA from bacterial cultures grown under inducing (with bacitracin) and non-inducing conditions.
-
Separate the RNA samples by size on a denaturing formaldehyde-agarose gel.
-
Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary action or electroblotting.
-
Immobilize the RNA to the membrane by UV crosslinking or baking.
-
Prehybridize the membrane in a hybridization buffer to block non-specific binding sites.
-
Hybridize the membrane with a labeled probe specific to the target gene's mRNA. The probe can be radiolabeled or non-isotopically labeled.
-
Wash the membrane to remove unbound probe.
-
Detect the hybridized probe using autoradiography (for radioactive probes) or a chemiluminescent or colorimetric detection system (for non-isotopic probes). The intensity of the band corresponds to the abundance of the target mRNA.[25][26][27][28]
Visualizations of Molecular Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and regulatory networks involved in bacitracin resistance.
References
- 1. Acquired Bacitracin Resistance in Enterococcus faecalis Is Mediated by an ABC Transporter and a Novel Regulatory Protein, BcrR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Genes Encoding for Acquired Bacitracin Resistance in Clostridium perfringens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The BceRS two-component regulatory system induces expression of the bacitracin transporter, BceAB, in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacitracin sensing and resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Regulation of the Bacillus subtilis bcrC Bacitracin Resistance Gene by Two Extracytoplasmic Function σ Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of the Bacillus subtilis bcrC bacitracin resistance gene by two extracytoplasmic function sigma factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The bacA gene, which determines bacitracin susceptibility in Streptococcus pneumoniae and Staphylococcus aureus, is also required for virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Sensory Complex Consisting of an ATP-binding Cassette Transporter and a Two-component Regulatory System Controls Bacitracin Resistance in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Functional characterization of BcrR: a one-component transmembrane signal transduction system for bacitracin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research Portal [ourarchive.otago.ac.nz]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. protocols.io [protocols.io]
- 17. rr-asia.woah.org [rr-asia.woah.org]
- 18. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. EUCAST: MIC Determination [eucast.org]
- 20. Construction of Escherichia coli K-12 in-frame, single-gene knockout mutants: the Keio collection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 23. youtube.com [youtube.com]
- 24. Review of knockout technology approaches in bacterial drug resistance research - PMC [pmc.ncbi.nlm.nih.gov]
- 25. gladstone.org [gladstone.org]
- 26. microbenotes.com [microbenotes.com]
- 27. The Basics: Northern Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 28. RNA Isolation and Northern Blot Analysis [bio-protocol.org]
Bacitracin A: A Technical Guide to Production, Mechanism, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacitracin A, a potent polypeptide antibiotic produced by strains of Bacillus subtilis and Bacillus licheniformis, remains a crucial tool in the fight against Gram-positive bacterial infections. Its unique mechanism of action, targeting a fundamental step in cell wall biosynthesis, has maintained its efficacy over decades of use. This technical guide provides an in-depth exploration of this compound, covering its biosynthesis, regulatory pathways, methods for production and purification, and protocols for its quantification and antimicrobial assessment. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in antibiotic research and development.
Introduction
Bacitracin is a complex of cyclic polypeptides, with this compound being the most biologically active component. It is synthesized non-ribosomally by large enzymatic complexes known as non-ribosomal peptide synthetases (NRPSs). Its primary therapeutic application is as a topical agent for the prevention and treatment of skin and ophthalmic infections caused by susceptible Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. This guide will delve into the technical aspects of this compound, from its molecular biology to its practical application in a laboratory setting.
Biosynthesis and Regulation
The production of this compound in Bacillus subtilis is a complex process orchestrated by a dedicated gene cluster and regulated by a network of signaling pathways that respond to cellular stress and population density.
The Bacitracin Synthetase Operon (bac)
Bacitracin is synthesized by a multi-enzyme complex encoded by the bac operon. This operon includes the genes bacA, bacB, and bacC, which encode the non-ribosomal peptide synthetases responsible for activating and assembling the constituent amino acids of the bacitracin molecule[1]. A type II thioesterase, encoded by bacT, is also part of this cluster and plays a positive role in bacitracin synthesis[1].
Regulatory Network
The expression of the bac operon is tightly controlled by a sophisticated regulatory network, ensuring that antibiotic production is coordinated with the appropriate physiological state of the cell. Key players in this network include the global regulators Spo0A and AbrB, as well as the two-component system BceRS.
A feedback loop involving the master regulator for sporulation, Spo0A, and the transition state regulator, AbrB, governs bacitracin biosynthesis[1][2]. AbrB acts as a repressor, directly binding to the promoter of the bac operon to inhibit its transcription[1]. In contrast, Spo0A promotes bacitracin production by repressing the expression of abrB[1]. This regulatory switch ensures that bacitracin production is initiated during the transition to the stationary phase of growth.
Bacillus subtilis also possesses a self-resistance mechanism to protect itself from the antibiotic it produces. This involves the BceRS two-component system and the BcrABC ATP-binding cassette (ABC) transporter[1][2]. The BceRS system senses extracellular bacitracin and, in response, activates the expression of the bcrABC operon, which encodes an efflux pump that expels bacitracin from the cell[3].
Caption: Regulatory network of this compound biosynthesis and resistance.
Mechanism of Action
Bacitracin exerts its antibacterial effect by interfering with the biosynthesis of the bacterial cell wall, a structure essential for maintaining cell integrity. Specifically, it targets the dephosphorylation of C55-isoprenyl pyrophosphate (also known as bactoprenol pyrophosphate), a lipid carrier molecule responsible for transporting peptidoglycan precursors across the cell membrane. By binding to this carrier, bacitracin prevents its recycling, thereby halting the synthesis of the peptidoglycan layer and ultimately leading to cell lysis.
Caption: Mechanism of action of this compound.
Quantitative Data
The production yield and antimicrobial efficacy of this compound are influenced by various factors. The following tables summarize key quantitative data from published studies.
Table 1: Optimization of this compound Production in Bacillus subtilis
| Parameter Optimized | Culture Conditions | This compound Yield / Activity | Reference |
| pH | pH 8.0 | Maximum zone of inhibition | [4] |
| pH 5.5 | Maximum production | [5] | |
| Temperature | 30.65°C | 8.72 µ g/100 ml | [5] |
| 42°C | Maximum production | [6] | |
| Incubation Time | 24 hours | Maximum zone of inhibition | [4] |
| 26.5 hours | 8.72 µ g/100 ml | [5] | |
| 48 hours | 283.9 IU/ml | [4] | |
| Carbon Source | Glucose (5%) | Maximum zone of inhibition | [4] |
| Glucose | Maximum production | [6] | |
| Nitrogen Source | Asparagine | Maximum production | [6] |
| Fed-batch Fermentation | Lactose supplementation | Maintained synthesis in late stages | [7] |
| Genetic Modification | Overexpression of bacT | 37.50% increase in yield | [1] |
| Knockout of abrB | 17.5% increase per CFU | [1] |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 32 - >4,096 | [8] |
| Staphylococcus aureus (MRSA) | USA300 lineage | ≥512 (for resistant strains) | [8] |
| Enterococcus faecalis | - | ≥256 (for resistant strains) | [9] |
| Enterococcus faecium (VRE, vanA) | Clinical isolates | MIC90 of 64 | [10] |
| Enterococcus faecium (VRE, vanB) | Clinical isolates | - | [10] |
| Streptococcus pyogenes | - | Susceptible | - |
| Micrococcus luteus | ATCC 10240 | Susceptible | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound research.
Production of this compound by Submerged Fermentation
This protocol describes the laboratory-scale production of this compound using Bacillus subtilis in a submerged fermentation process[10][11].
Materials:
-
Bacillus subtilis strain capable of producing bacitracin
-
Nutrient agar slants
-
Inoculum medium (e.g., Tryptone Soya Broth)
-
Production medium (g/L): L-Glutamic acid 5.0; KH₂PO₄ 0.5; K₂HPO₄ 0.5; MgSO₄·7H₂O 0.2; MnSO₄·H₂O 0.01; NaCl 0.01; FeSO₄·7H₂O 0.01; CuSO₄·7H₂O 0.01; CaCl₂·2H₂O 0.015; Glucose 10. Adjust pH to 7.0.
-
Sterile baffled Erlenmeyer flasks
-
Orbital shaker incubator
Procedure:
-
Inoculum Preparation:
-
Inoculate a nutrient agar slant with B. subtilis and incubate at 37°C for 24 hours.
-
Aseptically transfer a loopful of the culture to a flask containing the inoculum medium.
-
Incubate at 37°C for 18-24 hours in an orbital shaker at 150 rpm.
-
-
Fermentation:
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate the flasks at 37°C in an orbital shaker at 150 rpm for 48-72 hours.
-
Monitor the fermentation by measuring cell growth (OD₆₀₀) and pH.
-
-
Harvesting:
-
After the desired incubation period, harvest the fermentation broth.
-
Centrifuge the broth at 10,000 x g for 15 minutes to separate the bacterial cells from the supernatant containing bacitracin.
-
Collect the supernatant for extraction and purification.
-
Extraction and Partial Purification of this compound
This protocol outlines a butanol-ether liquid-liquid extraction method for the partial purification of this compound from the fermentation supernatant[10][12].
Materials:
-
Bacitracin-containing supernatant
-
n-Butanol
-
Diethyl ether (peroxide-free)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Separatory funnel
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Acidification: Adjust the pH of the supernatant to approximately 4.0 with concentrated HCl.
-
Solvent Extraction:
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of a butanol-ether solution (1:1 v/v) and shake vigorously.
-
Allow the phases to separate. The bacitracin will partition into the lower aqueous layer.
-
Collect the lower aqueous layer.
-
Repeat the extraction of the upper organic layer with a fresh portion of acidified water to recover any remaining bacitracin.
-
-
Solvent Removal and Neutralization:
-
Combine the aqueous extracts.
-
Remove residual butanol and ether using a rotary evaporator under reduced pressure.
-
Neutralize the solution to pH 7.0 with NaHCO₃ solution.
-
-
Lyophilization:
-
Freeze the neutralized solution and lyophilize to obtain a crude powder of bacitracin.
-
Quantification of this compound by HPLC
This protocol provides a general method for the quantification of this compound using reverse-phase high-performance liquid chromatography (HPLC) with UV detection[13][14][15].
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.2% Ammonium acetate in water, pH adjusted to 6.2 with formic acid
-
Mobile Phase B: Methanol
-
This compound standard
-
Crude or purified bacitracin sample
-
0.45 µm syringe filters
Procedure:
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound standard in Mobile Phase A.
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Dissolve the bacitracin sample in Mobile Phase A and filter through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Set the column temperature to 30°C.
-
Set the UV detector to 254 nm.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the standards and the sample.
-
Run a gradient elution program (a typical program might be a linear gradient from 20% to 80% Mobile Phase B over 30 minutes).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Integrate the peak area of this compound in both the standards and the sample.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Agar Well Diffusion Assay for Antimicrobial Activity
This protocol describes a method to determine the antimicrobial activity of this compound against a susceptible bacterial strain[16][17][18].
Materials:
-
Susceptible test organism (e.g., Micrococcus luteus or Staphylococcus aureus)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline
-
McFarland turbidity standards (0.5)
-
This compound solution of known concentration (positive control)
-
Crude or purified bacitracin sample
-
Sterile cork borer or pipette tip
-
Sterile swabs
Procedure:
-
Inoculum Preparation:
-
Prepare a suspension of the test organism in sterile saline to match the 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Dip a sterile swab into the inoculum and streak the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
Allow the plate to dry for 5-15 minutes.
-
-
Well Preparation and Sample Application:
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the bacitracin standard and sample solutions into separate wells.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
Experimental and Logical Workflows
Visualizing the workflow of this compound research and production can aid in understanding the logical progression of experiments and processes.
Caption: Bioprocess workflow for this compound production.
Caption: General workflow for antibiotic discovery and development.
Conclusion
This compound remains a valuable antibiotic with a well-defined mechanism of action and a long history of clinical use. Understanding the intricacies of its biosynthesis, regulation, and methods of production and analysis is crucial for its continued application and for the development of new antibiotic therapies. This technical guide has provided a comprehensive overview of these aspects, offering a valuable resource for the scientific community. Further research into the optimization of production processes and the exploration of novel applications will continue to be important areas of investigation.
References
- 1. Microbial synthesis of bacitracin: Recent progress, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The BceRS two-component regulatory system induces expression of the bacitracin transporter, BceAB, in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. bbrc.in [bbrc.in]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of HPLC method for stability testing of bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GraphViz Examples and Tutorial [graphs.grevian.org]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. pakbs.org [pakbs.org]
- 12. bbrc.in [bbrc.in]
- 13. researchgate.net [researchgate.net]
- 14. CN109444318B - High performance liquid chromatography method for analyzing bacitracin component - Google Patents [patents.google.com]
- 15. Analysis of bacitracin and its related substances by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. microbenotes.com [microbenotes.com]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Topical Antibiotic: A Technical History and Initial Clinical Forays of Bacitracin
A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, initial clinical applications, and foundational experimental protocols of the polypeptide antibiotic, Bacitracin.
Introduction
Bacitracin, a complex polypeptide antibiotic, has been a mainstay in topical antibacterial therapy for over seven decades. Its discovery in the 1940s marked a significant advancement in the fight against bacterial infections, particularly those of the skin and soft tissues. This technical guide delves into the historical origins of Bacitracin, its initial clinical applications, and the seminal experimental methodologies that underpinned its development. By presenting quantitative data in a structured format, detailing original experimental protocols, and visualizing key processes, this document aims to provide a thorough resource for professionals in the fields of microbiology, pharmacology, and drug development.
The Discovery of Bacitracin: A Serendipitous Finding
The story of Bacitracin begins in 1943 in the laboratories of the Columbia University College of Physicians and Surgeons. Bacteriologist Balbina Johnson, while examining a wound culture from a seven-year-old girl named Margaret Tracy who had sustained a compound fracture, observed the inhibition of pyogenic cocci by a strain of Bacillus subtilis. This observation led to a collaborative investigation with surgeon Frank L. Meleney.
The duo successfully isolated a novel antibiotic substance from the "Tracy I" strain of a Bacillus subtilis group organism.[1] They named this new antibiotic "Bacitracin" in honor of the patient and the bacillus from which it was derived. Their initial findings, published in Science in 1945, described Bacitracin as a water-soluble, heat-stable, and non-toxic agent that was highly effective against Gram-positive bacteria.[1]
The discovery workflow, from patient sample to the naming of the new antibiotic, can be visualized as follows:
Initial Clinical Applications and Efficacy
Following its discovery, Bacitracin underwent clinical investigation, with the first comprehensive report on its use in surgical infections published in the Journal of the American Medical Association in 1947 by Meleney and Johnson. This landmark study detailed the treatment of 100 cases of various surgical infections. The results were promising, demonstrating the efficacy of topical Bacitracin in resolving infections, often after other treatments had failed.
The initial clinical applications of Bacitracin primarily focused on localized infections caused by Gram-positive organisms. These included:
-
Surgical wound infections: Applied as a solution or ointment to prevent or treat infections in surgical sites.
-
Skin infections: Used to treat conditions like impetigo, ecthyma, and infected dermatoses.
-
Ophthalmic infections: Formulated for the treatment of superficial eye infections.
-
Neurosurgical applications: Utilized as an irrigating solution during neurosurgical procedures to reduce the risk of postoperative infections.
The 1947 study by Meleney and Johnson provided the first quantitative data on the clinical efficacy of Bacitracin. The table below summarizes the outcomes of the first 100 cases of surgical infections treated with local application of Bacitracin.
| Type of Infection | Number of Cases | Favorable Result | Unfavorable Result | No Effect |
| General Surgical Infections | ||||
| Abscesses (various) | 22 | 20 | 2 | 0 |
| Infected Wounds | 18 | 16 | 1 | 1 |
| Ulcers (various) | 15 | 12 | 2 | 1 |
| Carbuncles & Furuncles | 12 | 11 | 1 | 0 |
| Cellulitis | 10 | 9 | 1 | 0 |
| Osteomyelitis | 8 | 5 | 3 | 0 |
| Neurosurgical Infections | ||||
| Brain Abscess | 5 | 4 | 1 | 0 |
| Infected Meningocele | 3 | 3 | 0 | 0 |
| Otolaryngological Infections | ||||
| Mastoiditis | 4 | 3 | 1 | 0 |
| Sinusitis | 3 | 2 | 1 | 0 |
| Total | 100 | 85 | 13 | 2 |
Data compiled from Meleney, F. L., & Johnson, B. (1947). Bacitracin therapy; the first hundred cases of surgical infections treated locally with the antibiotic. Journal of the American Medical Association, 133(10), 675–680.
Mechanism of Action
Bacitracin exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. Specifically, it inhibits the dephosphorylation of C55-isoprenyl pyrophosphate, a lipid carrier molecule that transports peptidoglycan precursors across the cell membrane to the growing cell wall. This disruption halts cell wall synthesis, leading to cell lysis and death. The mechanism is particularly effective against Gram-positive bacteria due to their thick, exposed peptidoglycan layer.
The signaling pathway for Bacitracin's mechanism of action can be visualized as follows:
Foundational Experimental Protocols
The initial development of Bacitracin involved pioneering work in its production, purification, and potency assessment. The following sections detail the methodologies as described in the early scientific literature.
Production of Bacitracin
The "Tracy I" strain of a Bacillus subtilis group organism was cultured in a liquid medium to produce Bacitracin. The general protocol for production was as follows:
-
Inoculum Preparation: A pure culture of the "Tracy I" strain was grown on a suitable agar medium.
-
Fermentation: A large volume of sterile liquid culture medium (e.g., tryptone-soy broth) was inoculated with the bacterial culture.
-
Incubation: The culture was incubated at a controlled temperature (typically 37°C) for a period of 3 to 5 days with aeration to promote bacterial growth and antibiotic production.
-
Harvesting: After the incubation period, the bacterial cells were removed from the culture broth by centrifugation or filtration, yielding a cell-free supernatant containing crude Bacitracin.
Isolation and Purification of Bacitracin
The 1948 paper by Anker, Johnson, Goldberg, and Meleney in the Journal of Bacteriology detailed the methods for concentrating and partially purifying Bacitracin. A key method involved butanol extraction.
Butanol Extraction Protocol:
-
Acidification: The cell-free culture supernatant was acidified to a pH of approximately 4.5 with hydrochloric acid.
-
Extraction: The acidified supernatant was extracted multiple times with n-butanol. Bacitracin is soluble in butanol at this acidic pH.
-
Back-extraction: The butanol extracts were combined and then extracted with a small volume of distilled water at a neutral or slightly alkaline pH (around 7.0). This step transfers the Bacitracin back into the aqueous phase.
-
Concentration: The aqueous solution was then concentrated under reduced pressure to remove residual butanol and water, yielding a more purified and concentrated Bacitracin solution.
-
Lyophilization: The concentrated solution was often lyophilized (freeze-dried) to obtain a stable powder of partially purified Bacitracin.
The workflow for the isolation and purification of Bacitracin can be visualized as follows:
Assay for Bacitracin Potency
The potency of Bacitracin preparations was determined using a microbiological assay, typically a cylinder-plate method.
Cylinder-Plate Assay Protocol:
-
Preparation of Assay Plates: Petri dishes were filled with a sterile agar medium seeded with a susceptible test organism, most commonly a strain of Staphylococcus aureus or Micrococcus luteus.
-
Placement of Cylinders: Small, sterile, flat-bottomed cylinders (penicillin cups) were placed on the surface of the solidified agar.
-
Application of Samples: A standard solution of Bacitracin with a known potency and dilutions of the test sample were pipetted into separate cylinders.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: The diameter of the clear zones of bacterial growth inhibition around each cylinder was measured.
-
Calculation of Potency: The potency of the test sample was calculated by comparing the size of its inhibition zone to the inhibition zones produced by the standard solutions. A standard curve was typically generated by plotting the logarithm of the Bacitracin concentration against the diameter of the inhibition zone.
Minimum Inhibitory Concentration (MIC) Data
Early studies established the potent activity of Bacitracin against a range of Gram-positive bacteria. The following table presents representative historical Minimum Inhibitory Concentration (MIC) values for Bacitracin against several key bacterial species. It is important to note that these values could vary based on the specific strain and the assay conditions used in these early experiments.
| Bacterial Species | Representative Historical MIC Range (units/mL) |
| Staphylococcus aureus | 0.005 - 0.5 |
| Streptococcus pyogenes | 0.002 - 0.1 |
| Clostridium perfringens | 0.01 - 1.0 |
| Corynebacterium diphtheriae | 0.001 - 0.05 |
| Neisseria gonorrhoeae | 0.05 - 1.0 |
| Neisseria meningitidis | 0.1 - 2.0 |
Note: The unit of Bacitracin was originally defined by its biological activity. Later standardization established that 1 mg of the international standard preparation of Bacitracin is equivalent to a specific number of international units (IU).
Conclusion
The discovery and initial clinical application of Bacitracin represent a significant chapter in the history of antibiotics. From its serendipitous discovery in a clinical setting to its rapid development as a valuable therapeutic agent, the story of Bacitracin highlights the importance of keen observation and collaborative research. The foundational experimental protocols for its production, purification, and potency assessment, though rudimentary by modern standards, laid the groundwork for the large-scale manufacturing of this important antibiotic. This technical guide provides a historical and scientific foundation for understanding Bacitracin, offering valuable insights for contemporary researchers and drug development professionals working to address the ongoing challenges of bacterial infections and antibiotic resistance.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Bacitracin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacitracin is a complex polypeptide antibiotic produced by Bacillus subtilis and Bacillus licheniformis. The commercial product is a mixture of several closely related compounds, with Bacitracin A being the major and most active component. Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established stringent purity requirements for bacitracin.[1][2] This application note provides a detailed protocol for the determination of this compound purity and the separation of its related substances using a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method.
The analytical challenge in bacitracin analysis lies in the separation of its various components, including this compound, B1, B2, B3, and the degradation product Bacitracin F.[1][3] Furthermore, bacitracin is known to chelate with metal ions, which can lead to poor peak shape and inaccurate quantification.[1][4][5] To address this, the presented method incorporates the use of a chelating agent, ethylenediaminetetraacetic acid (EDTA), in the sample diluent to ensure accurate and reproducible results.[1][4][5] This protocol is designed to be a stability-indicating assay, capable of separating this compound from its impurities and degradation products.[3][4]
Experimental Protocol
Materials and Reagents
-
Bacitracin Reference Standard (e.g., USP Bacitracin RS)
-
Bacitracin Sample for analysis
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Phosphate, Monobasic (ACS grade)
-
Potassium Phosphate, Dibasic (ACS grade)
-
Edetate Disodium (EDTA) (ACS grade)
-
Orthophosphoric acid (or Sodium Hydroxide) for pH adjustment
-
Water, HPLC grade
Instrumentation and Chromatographic Conditions
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM Potassium Phosphate buffer. Prepare by dissolving the appropriate amount of monobasic and dibasic potassium phosphate in water to achieve a pH of 6.5. Filter and degas.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.[6]
-
Detection Wavelength: 254 nm.[6]
-
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 75 | 25 |
| 30 | 45 | 55 |
| 35 | 45 | 55 |
| 40 | 75 | 25 |
| 50 | 75 | 25 |
Preparation of Solutions
-
Sample Diluent (EDTA Solution): Prepare a 40 g/L solution of edetate disodium in water. Adjust the pH to 7.0 with sodium hydroxide.[2]
-
Standard Solution: Accurately weigh about 20 mg of Bacitracin Reference Standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the Sample Diluent to obtain a final concentration of approximately 2.0 mg/mL.[1][7]
-
Sample Solution: Accurately weigh about 20 mg of the Bacitracin sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the Sample Diluent to obtain a final concentration of approximately 2.0 mg/mL.[7]
System Suitability
Before sample analysis, perform a system suitability test by injecting the Standard Solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor for this compound peak: Not more than 2.0.
-
Theoretical Plates for this compound peak: Not less than 2000.
-
Repeatability (RSD of 5 replicate injections): Not more than 2.0% for the this compound peak area.
-
Resolution: The resolution between the this compound and the nearest eluting peak should be not less than 1.5.
Data Presentation and Analysis
The purity of this compound is determined by the area percent method. The percentage of this compound and other components is calculated from the peak areas in the chromatogram of the Sample Solution.
Calculation:
% Component = (Area of Component Peak / Total Area of All Peaks) x 100
Table 1: Example Data for this compound Purity Analysis
| Peak ID | Component | Retention Time (min) | Peak Area | Area % |
| 1 | Impurity 1 | 8.5 | 15000 | 0.5 |
| 2 | Bacitracin F | 12.2 | 60000 | 2.0 |
| 3 | Bacitracin B1 | 18.9 | 450000 | 15.0 |
| 4 | This compound | 22.5 | 2340000 | 78.0 |
| 5 | Bacitracin B2/B3 | 25.1 | 120000 | 4.0 |
| 6 | Impurity 2 | 28.7 | 15000 | 0.5 |
| Total | 3000000 | 100.0 |
Acceptance Criteria (based on USP monograph):
-
This compound: Not less than 40.0%[1]
-
Sum of Bacitracins A, B1, B2, and B3: Not less than 70.0%[1]
-
Bacitracin F: Not more than 6.0%[1]
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis protocol.
Caption: HPLC analysis workflow for this compound purity.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. drugfuture.com [drugfuture.com]
- 3. Optimization of HPLC method for stability testing of bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a quantitative HPLC method for bacitracin and bacitracin zinc using EDTA as a mobile-phase modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN109444318B - High performance liquid chromatography method for analyzing bacitracin component - Google Patents [patents.google.com]
- 7. Analysis of bacitracin and its related substances by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of Bacitracin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for extracting and purifying Bacitracin A from bacterial cultures, primarily Bacillus subtilis and Bacillus licheniformis. The protocols outlined below are based on established laboratory and industrial practices.
Introduction
This compound is the principal active component of the antibiotic bacitracin complex, a mixture of cyclic polypeptides. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by interfering with the dephosphorylation of C55-isoprenyl pyrophosphate, a lipid carrier that transports peptidoglycan precursors across the cell membrane.[1] Effective purification of this compound is crucial for its therapeutic use to ensure high potency and remove impurities that may cause adverse effects.
This document details various methods for extraction and purification, presents available quantitative data for comparison, provides detailed experimental protocols, and includes visualizations of the workflows.
Overview of Extraction and Purification Strategies
The purification of this compound from fermentation broth is a multi-step process designed to isolate the active compound from a complex mixture of cellular components, media constituents, and other bacitracin-related polypeptides. A typical workflow involves:
-
Solid-Liquid Separation: Removal of bacterial cells and other solid debris from the fermentation broth.
-
Initial Extraction: Transferring this compound from the aqueous fermentation broth to an organic solvent.
-
Purification and Concentration: Employing techniques such as precipitation and chromatography to remove impurities and increase the concentration of this compound.
-
Final Polishing: Using high-resolution chromatographic methods to achieve high purity this compound.
Experimental Workflow for this compound Extraction and Purification
Caption: A generalized workflow for the extraction and purification of this compound.
Data Presentation: Comparison of Purification Methods
The following tables summarize the available quantitative data for various stages of this compound purification. It is important to note that direct comparison can be challenging due to variations in starting materials, analytical methods, and reporting standards in the literature.
Table 1: Quantitative Data for this compound Extraction and Precipitation
| Purification Step | Method | Starting Material | Key Parameters | Purity of this compound (%) | Yield/Recovery (%) | Reference |
| Solvent Extraction | n-Butanol Extraction | Fermentation Broth | pH adjustment to 3.0-4.0 | Not Reported | 94% (transfer to aqueous phase) | [2] |
| Precipitation | Zinc Salt Precipitation | Bacitracin Solution | pH adjustment to 8.0-8.5 | 75.9 (this compound peak area) | 67.7 | [3] |
| Precipitation | Salicylic Acid Precipitation | Crude Bacitracin (4-6 units/mg) | - | Potency increased to 30-40 units/mg | High | [4] |
Table 2: Quantitative Data for Chromatographic Purification of this compound
| Purification Step | Method | Starting Material | Key Parameters | Purity of this compound (%) | Yield/Recovery (%) | Reference |
| Ion-Exchange Chromatography | Carboxylic Acid Type Cation Exchange Resin | Filtered Fermentation Liquor | pH 5.0 for sorption, elution with 2% ammonia | Increased purity (qualitative) | 86-89 | [5] |
| Preparative HPLC | YMC Basic Column | Crude Bacitracin | Isocratic elution | High (for isolated fractions) | Not Reported | [6][7] |
| Preparative HPLC | C18 Column | Synthetic Crude this compound | Gradient elution | High (for isolated fractions) | 20-29 (overall synthesis and purification) | [8] |
Experimental Protocols
Protocol 1: Solvent Extraction of Bacitracin from Fermentation Broth
This protocol describes the initial extraction of bacitracin from the clarified fermentation broth using n-butanol.
Materials:
-
Clarified fermentation broth (supernatant after centrifugation)
-
n-Butanol
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for pH adjustment
-
Sodium hydroxide (NaOH) for pH adjustment
-
Separatory funnel
-
pH meter
Procedure:
-
Preparation of Fermentation Broth: Centrifuge the bacterial culture at 10,000 rpm for 15-20 minutes at 4°C to pellet the cells.[9] Decant and collect the supernatant.
-
Acidification: Adjust the pH of the supernatant to 3.0-4.0 with dropwise addition of HCl or H₂SO₄ while stirring.[2][9]
-
Solvent Extraction:
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of n-butanol.
-
Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.
-
Allow the phases to separate. The upper organic phase contains the bacitracin.
-
Drain and discard the lower aqueous phase.
-
-
Back Extraction into Aqueous Phase (Optional but recommended for purification):
-
To the n-butanol extract, add an equal volume of water.
-
Adjust the pH to approximately 7.0 with NaOH.
-
Shake vigorously and allow the phases to separate. Bacitracin will move to the lower aqueous phase.
-
Collect the aqueous phase containing the partially purified bacitracin.
-
-
Concentration: The aqueous extract can be concentrated under vacuum to reduce the volume.
Protocol 2: Precipitation of Bacitracin as a Zinc Salt
This protocol details the precipitation of bacitracin from a concentrated solution using zinc sulfate.
Materials:
-
Concentrated bacitracin solution (from solvent extraction or other steps)
-
Sodium hydroxide (NaOH) solution (e.g., 5%)
-
Zinc sulfate (ZnSO₄) solution
-
Centrifuge
-
Lyophilizer or vacuum oven
Procedure:
-
pH Adjustment: Adjust the pH of the bacitracin solution to 8.0-8.5 with the NaOH solution.[3]
-
Addition of Zinc Sulfate: While stirring, slowly add the zinc sulfate solution. A precipitate of zinc bacitracin will form.
-
Precipitation: Continue stirring for 1-2 hours at room temperature to ensure complete precipitation.
-
Collection of Precipitate: Centrifuge the suspension to pellet the zinc bacitracin precipitate.
-
Washing: Decant the supernatant and wash the pellet with cold water to remove excess zinc sulfate and other soluble impurities.
-
Drying: Dry the precipitate under vacuum at a low temperature (e.g., 40°C) or by lyophilization to obtain a stable powder.[3]
Protocol 3: Purification of this compound by Preparative High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the final polishing of this compound using preparative HPLC. The specific conditions may need to be optimized based on the column and HPLC system used.
Materials:
-
Partially purified bacitracin extract
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC grade buffer salts (e.g., potassium phosphate)
-
Preparative HPLC system with a suitable detector (e.g., UV at 254 nm)
-
Preparative C18 or other suitable reversed-phase column (e.g., YMC basic column)[6][7]
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the partially purified bacitracin in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.
-
Mobile Phase Preparation:
-
Prepare the aqueous and organic mobile phases. A common mobile phase consists of a mixture of acetonitrile and/or methanol with a phosphate buffer.[4]
-
An example mobile phase is a mixture of acetonitrile/methanol and potassium dihydrogen phosphate buffer (pH 6.5).[4]
-
Degas the mobile phases before use.
-
-
Chromatographic Conditions (Example):
-
Injection and Fraction Collection:
-
Inject the prepared sample onto the column.
-
Monitor the chromatogram and collect the fractions corresponding to the this compound peak using a fraction collector.
-
-
Post-Purification Processing:
-
Pool the fractions containing pure this compound.
-
Remove the organic solvent under vacuum.
-
Desalt the sample if necessary (e.g., using solid-phase extraction).
-
Lyophilize the final solution to obtain pure this compound powder.
-
Mandatory Visualizations
Bacitracin's Mechanism of Action: Inhibition of the Peptidoglycan Cycle
Caption: Bacitracin inhibits the dephosphorylation of C55-PP, a key lipid carrier in peptidoglycan synthesis.
This document provides a foundational guide for the extraction and purification of this compound. Researchers are encouraged to further optimize these protocols based on their specific bacterial strains, fermentation conditions, and available equipment.
References
- 1. researchgate.net [researchgate.net]
- 2. CN105566458A - Method for preparing bacitracin and method for preparing zinc salt of bacitracin - Google Patents [patents.google.com]
- 3. journals.asm.org [journals.asm.org]
- 4. US2776240A - Recovery and purification of bacitracin - Google Patents [patents.google.com]
- 5. Preparative high-performance liquid chromatographic separation and isolation of bacitracin components and their relationship to microbiological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Synthetic Studies with this compound and Preparation of Analogues Containing Alternative Zinc Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bbrc.in [bbrc.in]
- 9. bbrc.in [bbrc.in]
Determining the Minimum Inhibitory Concentration (MIC) of Bacitracin A: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacitracin A is the principal active component of the antibiotic bacitracin, a polypeptide complex produced by Bacillus subtilis and Bacillus licheniformis.[1] It exhibits potent bactericidal activity primarily against Gram-positive bacteria by interfering with cell wall synthesis.[2][3] Specifically, this compound inhibits the dephosphorylation of C₅₅-isoprenyl pyrophosphate (bactoprenol pyrophosphate), a lipid carrier molecule essential for transporting peptidoglycan precursors across the cell membrane.[1][2][4] This disruption halts cell wall construction, leading to cell lysis and death.[2][4]
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] Determining the MIC of this compound is a critical step in research and drug development for several reasons: it helps in understanding its spectrum of activity, monitoring the emergence of resistance, and establishing effective concentrations for preclinical and clinical studies.
This document provides detailed protocols for determining the MIC of this compound using the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8]
Mechanism of Action of this compound
This compound's mechanism of action is targeted at a crucial step in the bacterial cell wall biosynthesis pathway. The following diagram illustrates this process and the point of inhibition.
Caption: Mechanism of action of this compound in inhibiting peptidoglycan synthesis.
Quantitative Data: this compound MIC Values
The following table summarizes typical MIC ranges for this compound against various bacterial species. These values are compiled from multiple studies and are intended for informational purposes. Actual MICs can vary depending on the specific strain and testing conditions.
| Bacterial Species | Strain Type | This compound MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | Susceptible | ≤0.03 - 16 | [1] |
| Resistant | >32 - >4096 | [9][10][11] | |
| Streptococcus pyogenes | Susceptible | 0.5 - >16 | [1] |
| Resistant | >512 | [12] | |
| Enterococcus faecalis | Susceptible | 2 - 32 | [13][14] |
| Resistant | ≥256 | [15] | |
| Enterococcus faecium | Intrinsic Resistance | ≥500 | [16] |
| Bacillus subtilis | Wild-type | Varies by strain | [14] |
Experimental Protocols
The broth microdilution method is considered the gold standard for quantitative MIC determination.[17] The following protocol is based on CLSI and EUCAST guidelines.[6][7][8]
Materials
-
This compound (reagent grade)
-
Appropriate solvent for this compound (e.g., sterile deionized water)[18]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
For fastidious organisms: CAMHB supplemented with lysed horse blood and β-NAD (MH-F broth)[8]
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing (including quality control strains)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for inoculum standardization)
-
Pipettes and sterile tips
-
Incubator (35 ± 2 °C)
Quality Control Strains
Routine quality control is essential for ensuring the accuracy of MIC testing. The following strains are recommended by CLSI and EUCAST for monitoring the performance of antimicrobial susceptibility tests.[5][19][20]
| QC Strain | Expected MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | Check CLSI M100 for current ranges |
| Enterococcus faecalis ATCC® 29212™ | Check CLSI M100 for current ranges |
| Streptococcus pneumoniae ATCC® 49619™ | Check CLSI M100 for current ranges |
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Calculate the volume of solvent needed to achieve a high-concentration stock solution (e.g., 10 mg/mL).[21] The following formula can be used: Weight (mg) = Volume (mL) x Concentration (mg/mL)
-
Dissolve the this compound in the appropriate sterile solvent (e.g., sterile deionized water).[18] Ensure complete dissolution.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.[18]
-
Aliquot the stock solution into sterile tubes and store at -20°C or below for up to one year.[18] Avoid repeated freeze-thaw cycles.
Broth Microdilution Protocol
The following workflow outlines the steps for performing the broth microdilution assay.
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Procedure:
-
Prepare this compound Dilutions: a. Label a sterile 96-well microtiter plate. b. Add 100 µL of sterile CAMHB to wells 2 through 12 of a designated row. c. Prepare a working solution of this compound at twice the highest desired final concentration. d. Add 200 µL of this working solution to well 1. e. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. f. Well 11 will serve as the growth control (no antibiotic). g. Well 12 will serve as the sterility control (no bacteria).
-
Prepare Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution followed by the addition of 100 µL to each 100 µL of antibiotic dilution in the plate.
-
Inoculate the Microtiter Plate: a. Add 100 µL of the standardized bacterial suspension to wells 1 through 11. Do not add bacteria to well 12 (sterility control). b. The final volume in each well (except well 12) will be 200 µL.
-
Incubation: a. Cover the plate with a lid to prevent evaporation. b. Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.
-
Reading and Interpreting Results: a. After incubation, examine the plate for bacterial growth. The sterility control (well 12) should show no growth, and the growth control (well 11) should show clear turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
Conclusion
The determination of the MIC of this compound is a fundamental procedure in antimicrobial research and development. The broth microdilution method, when performed according to standardized protocols from organizations like CLSI and EUCAST, provides reliable and reproducible quantitative data on the in vitro activity of this important antibiotic. Adherence to these protocols, including the use of appropriate quality control strains, is crucial for obtaining accurate and meaningful results. This information is vital for guiding therapeutic strategies and monitoring the evolution of bacterial resistance.
References
- 1. Bacitracin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Bacitracin? [synapse.patsnap.com]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. BIOL 230 Lecture Guide - Modes of Action of Bacitracin [cwoer.ccbcmd.edu]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. medicallabnotes.com [medicallabnotes.com]
- 8. EUCAST: MIC Determination [eucast.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Nature of bacitracin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bacitracin-Resistant Clone of Streptococcus pyogenes Isolated from Pharyngitis Patients in Belgium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and Characterization of a Bacitracin Resistance Network in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Acquired Bacitracin Resistance in Enterococcus faecalis Is Mediated by an ABC Transporter and a Novel Regulatory Protein, BcrR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Bacitracin [himedialabs.com]
- 18. goldbio.com [goldbio.com]
- 19. iacld.com [iacld.com]
- 20. szu.gov.cz [szu.gov.cz]
- 21. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bacitracin A in Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Bacitracin A in topical formulations for the treatment of infections caused by gram-positive bacteria. This document includes detailed information on the mechanism of action, formulation strategies, and standardized protocols for in vitro and in vivo efficacy testing.
Introduction to this compound
This compound is the principal active component of the antibiotic bacitracin, a mixture of cyclic polypeptides produced by Bacillus subtilis and Bacillus licheniformis.[1] It exhibits potent bactericidal activity primarily against gram-positive organisms by interfering with cell wall synthesis.[2][3] Its use is generally restricted to topical applications due to potential nephrotoxicity when administered systemically.[1][4]
Commonly targeted gram-positive bacteria include:
-
Staphylococcus aureus
-
Streptococcus pyogenes
-
Streptococcus pneumoniae
-
Enterococcus faecalis
-
Clostridium species
-
Corynebacterium species
Mechanism of Action
This compound disrupts bacterial cell wall synthesis by inhibiting the dephosphorylation of C55-isoprenyl pyrophosphate (bactoprenol pyrophosphate).[1][2][5][6] This lipid carrier is essential for transporting peptidoglycan precursors from the cytoplasm across the cell membrane to the growing cell wall. By binding to bactoprenol pyrophosphate, this compound prevents its recycling, leading to an accumulation of precursors in the cytoplasm and the cessation of cell wall construction. This ultimately results in cell lysis and death.[2][3][7]
Formulation of Topical this compound
This compound is typically formulated as an ointment for topical application. The most common concentration is 500 units of bacitracin per gram of ointment.[4][8] The base of these ointments usually consists of simple, anhydrous excipients to ensure stability and appropriate consistency.
| Ingredient | Purpose | Typical Concentration (%) |
| Bacitracin Zinc | Active | 500 units/gram |
| White Petrolatum | Ointment Base | q.s. to 100% |
| Light Mineral Oil | Emollient | Variable |
Note: Bacitracin is often used as the zinc salt to improve stability.
In Vitro Efficacy Testing
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: Reported MIC Values for this compound against Gram-Positive Bacteria
| Bacterial Species | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | 32 to >4,096 | [9] |
| Enterococcus faecalis | 2 to ≥256 | [10][11] |
| Streptococcus pyogenes | 0.01 (MIC90) | [11] |
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in MHB to obtain a standardized inoculum of approximately 1 x 10⁶ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 18-24 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that shows no visible bacterial growth (turbidity).
-
References
- 1. Bacitracin - Wikipedia [en.wikipedia.org]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. dalynn.com [dalynn.com]
- 4. Bacitracin Topical - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanism of Action of Bacitracin: Complexation with Metal Ion and C55-Isoprenyl Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Bacitracin Test- Principle, Procedure, Result with Limitation [microbiologynotes.com]
- 8. Bacitracin Ointment USP [dailymed.nlm.nih.gov]
- 9. Nature of bacitracin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and Characterization of a Bacitracin Resistance Network in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acquired Bacitracin Resistance in Enterococcus faecalis Is Mediated by an ABC Transporter and a Novel Regulatory Protein, BcrR - PMC [pmc.ncbi.nlm.nih.gov]
Application of Bacitracin A in Selective Media for Microbiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bacitracin A as a selective agent in microbiological culture media. This document includes detailed protocols for media preparation, data on the susceptibility of various microorganisms, and diagrams illustrating the mechanism of action and experimental workflows.
Introduction
This compound is a polypeptide antibiotic produced by strains of Bacillus subtilis and Bacillus licheniformis. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis, making it particularly effective against Gram-positive bacteria. This selective activity allows for its use in specialized culture media to isolate and differentiate specific microorganisms from mixed populations. This compound interferes with the dephosphorylation of C₅₅-isoprenyl pyrophosphate (bactoprenol pyrophosphate), a lipid carrier molecule essential for transporting peptidoglycan precursors across the cell membrane.[1][2][3] This disruption halts cell wall construction, leading to cell lysis and death in susceptible bacteria.[1][2]
Data Presentation
The following tables summarize the Minimum Inhibitory Concentration (MIC) of this compound against a range of bacterial species, providing a quantitative basis for its use in selective media.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound for Various Gram-Positive Bacteria
| Bacterial Species | MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | 32 to >4,096 | A tentative epidemiological cut-off value (TECOFF) of 256 µg/mL has been proposed, with isolates having an MIC of ≥512 µg/mL considered resistant.[4] |
| Staphylococcus epidermidis | Resistant | Generally resistant to low concentrations of bacitracin.[5] |
| Micrococcus species | Susceptible | Generally susceptible to low concentrations (0.04 U disk).[2][6] |
| Streptococcus pyogenes (Group A) | Susceptible | Highly susceptible; a 0.04 unit disk is used for presumptive identification.[6][7] |
| Streptococcus mutans | 0.73 - 4.0 | Intrinsically resistant to higher concentrations than S. pyogenes.[8] |
| Enterococcus faecalis | 32 to ≥256 | Resistance is common and can be mediated by an ABC transporter.[9][10] |
| Bacillus subtilis | 32 - 512 | MIC can vary between strains.[1] |
| Bacillus licheniformis | 32 - 512 | MIC can vary between strains.[1] |
| Corynebacterium species | 0.06 to >8 | Susceptibility is species-dependent.[3] |
| Listeria monocytogenes | Innately resistant | Some strains exhibit increased sensitivity with mutations in ABC transporters.[11] |
Table 2: this compound Concentration in Common Selective Media
| Selective Medium | This compound Concentration | Target Microorganism(s) |
| Chocolate Agar with Bacitracin | 75 - 175 mg/L | Haemophilus influenzae |
| Mitis Salivarius Bacitracin (MSB) Agar | 0.2 U/mL | Streptococcus mutans |
| Sucrose-Bacitracin (SB) Agar | 0.2 U/mL | Streptococcus mutans |
| Tryptone-Yeast Extract-Cystine-Sucrose-Bacitracin (TYCSB) Agar | 200 U/L | Streptococcus mutans |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (USP grade)
-
Sterile deionized or distilled water
-
Sterile 0.22 µm syringe filter
-
Sterile tubes for aliquoting
Protocol:
-
Weigh the desired amount of this compound powder in a sterile container. For example, to prepare a 50 mg/mL stock solution, weigh 0.50 g of this compound.[6]
-
Add the appropriate volume of sterile water to achieve the desired concentration. For a 50 mg/mL stock, add 10 mL of sterile water.[6]
-
Dissolve the powder completely by gentle vortexing or inversion.
-
Pre-wet a 0.22 µm syringe filter by passing 5-10 mL of sterile water through it; discard this water.[6]
-
Sterilize the this compound stock solution by passing it through the pre-wetted 0.22 µm syringe filter into a sterile container.[6]
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C for up to one year.[6] Avoid repeated freeze-thaw cycles. Aqueous solutions of bacitracin are more stable at an acidic pH and should be stored at 2-8°C for short-term use.[12]
Preparation of Selective Media
Materials:
-
Columbia Agar base
-
Defibrinated horse blood
-
Sterile this compound stock solution
-
Sterile Petri dishes
Protocol:
-
Suspend 39 grams of Columbia Agar base in 1 liter of deionized water.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
Cool the autoclaved medium to 50°C in a water bath.
-
Aseptically add 100 mL of defibrinated horse blood.
-
"Chocolate" the blood by heating the medium to 80°C for 10 minutes, or until a chocolate brown color is achieved.
-
Cool the medium back down to 50°C.
-
Aseptically add the sterile this compound stock solution to achieve a final concentration of 75-175 mg/L. For example, add 1.5 mL of a 50 mg/mL stock solution for a final concentration of 75 mg/L.
-
Mix gently but thoroughly to ensure even distribution of the antibiotic.
-
Aseptically dispense the medium into sterile Petri dishes.
-
Allow the plates to cool and solidify at room temperature.
-
Store the prepared plates at 2-8°C, protected from light.
Materials:
-
Mitis Salivarius Agar base
-
Sucrose
-
Sterile 1% Potassium Tellurite solution
-
Sterile this compound stock solution
-
Sterile Petri dishes
Protocol:
-
Suspend 90.08 grams of Mitis Salivarius Agar base in 1 liter of deionized water.[13]
-
Add sucrose to the desired final concentration (e.g., 20% w/v).
-
Heat to boiling with frequent agitation to completely dissolve the powder.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
Cool the medium to 45-50°C in a water bath.[3]
-
Aseptically add 1.16 mL of sterile 1% Potassium Tellurite solution.[13]
-
Aseptically add sterile this compound stock solution to a final concentration of 0.2 U/mL.[13]
-
Mix well, avoiding the formation of air bubbles.
-
Pour the medium into sterile Petri dishes.
-
Allow the plates to solidify and store at 2-8°C.
Materials:
-
Casitone
-
Yeast extract
-
L-cysteine
-
Sodium sulfite
-
Sodium acetate
-
Agar
-
Sucrose
-
Sterile this compound stock solution
-
Sterile Petri dishes
Protocol:
-
Per liter of deionized water, dissolve the following components: 15.0 g Casitone, 5.0 g Yeast extract, 0.2 g L-cysteine, 0.1 g Sodium sulfite, 20.0 g Sodium acetate, and 15.0 g Agar.[13]
-
Add sucrose to the desired final concentration (e.g., 10% w/v for SB-10).[13]
-
Heat with frequent agitation and boil to completely dissolve all components.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
Cool the medium to approximately 50°C.
-
Aseptically add sterile this compound stock solution to a final concentration of 0.2 U/mL.[13]
-
Mix thoroughly and pour into sterile Petri dishes.
-
Store the prepared plates at 2-8°C.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Using this compound in Selective Media
Caption: General workflow for selective isolation using this compound media.
References
- 1. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. flabslis.com [flabslis.com]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. microbenotes.com [microbenotes.com]
- 8. Genes Involved in Bacitracin Resistance in Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acquired Bacitracin Resistance in Enterococcus faecalis Is Mediated by an ABC Transporter and a Novel Regulatory Protein, BcrR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. The ABC Transporter AnrAB Contributes to the Innate Resistance of Listeria monocytogenes to Nisin, Bacitracin, and Various β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Variations in bacitracin susceptibility observed in Staphylococcus and Micrococcus species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial susceptibility of Bacillus strains isolated from primary starters for African traditional bread production and characterization of the bacitracin operon and bacitracin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bacitracin A Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Bacitracin A analogues, a class of potent peptide antibiotics. The information is curated for researchers in drug discovery and development, offering insights into synthetic strategies, purification techniques, and biological evaluation of these complex molecules.
This compound is a cyclic peptide antibiotic that inhibits bacterial cell wall biosynthesis by binding to undecaprenyl pyrophosphate (C55PP), a crucial lipid carrier.[1][2][3] Its unique structure, featuring a thiazoline ring and a peptide loop, presents significant synthetic challenges.[4][5] However, the rise of antibiotic resistance necessitates the development of novel bacitracin analogues with improved efficacy and pharmacokinetic properties.[1][6] This document outlines established and optimized methods for the chemical synthesis of this compound and its derivatives.
Synthetic Strategies
The synthesis of this compound analogues can be broadly categorized into three main approaches: solid-phase peptide synthesis (SPPS), solution-phase synthesis, and chemoenzymatic methods. A combination of solid- and solution-phase techniques is often employed to overcome specific challenges, such as the stereochemically sensitive N-terminal thiazoline moiety.[4][6]
Solid-Phase Peptide Synthesis (SPPS): SPPS is a powerful technique for the assembly of the linear peptide backbone of bacitracin analogues.[7] The peptide is assembled on a solid support, which simplifies purification after each coupling step.[8][9] Key considerations for the SPPS of bacitracin analogues include the choice of resin, protecting groups, and coupling reagents.[7] An efficient solid-phase total synthesis of this compound has been reported with an overall yield of 24%.[7]
Solution-Phase Synthesis: While SPPS is efficient for linear peptide assembly, the cyclization and introduction of the thiazoline ring are often performed in the solution phase.[4] This approach offers greater flexibility for complex modifications but requires more rigorous purification after each step.
Chemoenzymatic Synthesis: This strategy utilizes enzymes to catalyze specific bond formations, such as the cyclization of the peptide.[10][11] For instance, the excised bacitracin PCP-TE bidomain has been used for the cyclization of synthetic linear decapeptides coupled with heterocyclic building blocks.[10] This method can offer high selectivity and milder reaction conditions.
A significant challenge in the synthesis of this compound is the epimerization of the N-terminal thiazoline moiety, which can lead to the formation of less active diastereomers.[4] Optimized coupling conditions using reagents like COMU paired with a sterically hindered base have been shown to suppress this epimerization.[4]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear this compound Backbone
This protocol is adapted from established solid-phase peptide synthesis methodologies.[7][8]
Materials:
-
Fmoc-L-Asp(OH)-OAllyl
-
PAL resin
-
Fmoc-protected amino acids (D-Asp(OtBu)-OH, L-His(Trt)-OH, D-Phe-OH, L-Ile-OH, D-Orn(Boc)-OH, L-Lys(Aloc)-OH, L-Ile-OH, D-Glu(OtBu)-OH, L-Leu-OH)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Piperidine
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Palladium tetrakis(triphenylphosphine)
-
Acetic acid
-
Triethylamine
Procedure:
-
Resin Loading: Attach Fmoc-L-Asp(OH)-OAllyl to the PAL resin through its side chain.
-
Peptide Chain Elaboration: Perform sequential Fmoc deprotection and amino acid coupling cycles in the C-to-N direction using HBTU/HOBt/DIPEA as the coupling reagents.
-
Deprotection: Treat the resin with 20% piperidine in DMF.
-
Coupling: Add the Fmoc-protected amino acid, HBTU, HOBt, and DIPEA in DMF.
-
-
Selective Deprotection: Simultaneously remove the allyl ester and alloc carbamate protecting groups from L-Asn(12) and L-Lys(8) respectively, by treating the peptide-resin with palladium tetrakis(triphenylphosphine), acetic acid, and triethylamine.
Protocol 2: On-Resin Cyclization
This protocol describes the cyclization of the linear peptide while still attached to the solid support.[7]
Materials:
-
Resin-bound linear peptide
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
Treat the deprotected resin-bound peptide with PyBOP and HOBt in DMF to effect cyclization between the α-carboxyl of L-Asn(12) and the side chain amino group of L-Lys(8).
Protocol 3: Thiazoline Coupling and Cleavage
This protocol details the coupling of the N-terminal thiazoline moiety and cleavage from the resin.[4][7]
Materials:
-
Cyclized peptide-resin
-
2-[1'(S)-(tert-butyloxycarbonylamino)-2'(R)-methylbutyl]-4(R)-carboxy-Δ(2)-thiazoline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
PyBOP/HOBt
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Water
Procedure:
-
Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Thiazoline Coupling: Couple the thiazoline carboxylic acid to the N-terminus of the cyclized peptide using optimized conditions (e.g., a double coupling first with HATU, then with PyBOP/HOBt, or using COMU to minimize epimerization).[4]
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash to remove scavengers.[12]
Protocol 4: Purification and Characterization
This protocol outlines the purification and characterization of the synthesized bacitracin analogues.
Materials:
-
Crude peptide
-
Preparative HPLC system with a C18 column
-
Acetonitrile
-
Water
-
TFA (Trifluoroacetic acid)
-
Mass spectrometer (e.g., ESI-MS)
-
NMR spectrometer
Procedure:
-
Purification: Purify the crude peptide by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.[4][12]
-
Characterization: Confirm the identity and purity of the synthetic peptide by mass spectrometry and NMR spectroscopy.[7]
Data Presentation
Table 1: Antibacterial Activity of this compound Diastereomers and Analogues
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis | Reference |
| Natural this compound | 8 | 0.5 | [4] |
| Synthetic this compound (Optimized) | 8 | 0.5 | [4] |
| BacAB (Diastereomer) | 32 | 4 | [4] |
| BacAC (Diastereomer) | >128 | 32 | [4] |
| BacAD (Diastereomer) | >128 | 64 | [4] |
| Vancomycin | 1 | 0.5 | [4] |
MIC values were measured in lysogeny broth (LB) supplemented with 0.3 mM ZnSO4.[4]
Visualizations
Diagram 1: Solid-Phase Synthesis and Cyclization of this compound
Caption: Workflow for the solid-phase synthesis and on-resin cyclization of the bacitracin backbone.
Diagram 2: Final Steps in this compound Analogue Synthesis
Caption: Final steps in the synthesis of this compound analogues: coupling, cleavage, and purification.
Diagram 3: Bacitracin's Mechanism of Action
Caption: Simplified signaling pathway of this compound's antibacterial mechanism of action.
References
- 1. pnas.org [pnas.org]
- 2. A classic antibiotic reimagined: Rationally designed bacitracin variants exhibit potent activity against vancomycin-resistant pathogens [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Synthetic Studies with this compound and Preparation of Analogues Containing Alternative Zinc Binding Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-Phase Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. digital.csic.es [digital.csic.es]
- 10. Rational design of this compound derivatives by incorporating natural product derived heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic Studies with this compound and Preparation of Analogues Containing Alternative Zinc Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
Bacitracin A: A Tool for Elucidating Peptidoglycan Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bacitracin A is a cyclic polypeptide antibiotic produced by Bacillus subtilis and Bacillus licheniformis. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis, a critical process for bacterial viability. This property makes this compound an invaluable tool for studying the intricate pathway of peptidoglycan biosynthesis. Specifically, this compound targets the dephosphorylation of C55-isoprenyl pyrophosphate (C55-PP), a lipid carrier responsible for transporting peptidoglycan precursors across the cell membrane. By forming a stable complex with C55-PP in the presence of a divalent metal ion, this compound effectively traps the carrier in its pyrophosphate form, preventing its recycling and halting the cell wall synthesis cascade. This leads to the accumulation of cytoplasmic peptidoglycan precursors and ultimately results in cell lysis.[1][2][3]
These application notes provide detailed protocols for utilizing this compound as a research tool to investigate peptidoglycan synthesis. The methodologies cover the determination of its inhibitory activity, the assessment of its impact on the peptidoglycan synthesis pathway in vitro, and the analysis of precursor accumulation in bacterial cells.
Mechanism of Action of this compound
This compound's inhibitory effect on peptidoglycan synthesis is highly specific. The synthesis of the bacterial cell wall is a multi-step process that begins in the cytoplasm with the synthesis of UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide. This precursor is then transferred to the lipid carrier, undecaprenyl phosphate (C55-P), forming Lipid I. Subsequently, N-acetylglucosamine (GlcNAc) is added to create Lipid II. Lipid II is then translocated across the cytoplasmic membrane to the periplasm, where the disaccharide-pentapeptide monomer is incorporated into the growing peptidoglycan chain by glycosyltransferases and transpeptidases.
For the lipid carrier to be reused, the resulting C55-isoprenyl pyrophosphate (C55-PP) must be dephosphorylated back to C55-P. This compound, in the presence of a divalent cation like Zn2+ or Mg2+, binds tightly to C55-PP, sterically hindering the action of the membrane-bound phosphatase responsible for its dephosphorylation.[4] This sequestration of C55-PP is the key inhibitory step, leading to a depletion of the C55-P pool and the accumulation of nucleotide-linked peptidoglycan precursors in the cytoplasm.
Quantitative Data Summary
The inhibitory activity of this compound can be quantified through various assays. The following tables summarize key quantitative data for this compound against common Gram-positive bacteria and its effect on peptidoglycan synthesis.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Species | Strain | MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | Multidrug-resistant isolates (n=1,470) | 32 to >4,096 | Tentative epidemiological cut-off value (TECOFF) of 256 µg/mL.[1] |
| Staphylococcus aureus | USA300 | 400 units/mL | Resistant isolates.[5] |
| Staphylococcus aureus | ATCC 29213 | 64 | Value determined in a study investigating colistin synergy.[6][7] |
| Streptococcus pyogenes | Pharyngitis isolates (n=16, resistant) | MIC90 >512 | For a specific clone of bacitracin-resistant isolates.[8] |
| Streptococcus pyogenes | Respiratory tract isolates | - | Generally susceptible, used for presumptive identification.[9][10][11] |
Table 2: Inhibitory Concentration (IC50) of this compound
| Assay | Organism/System | IC50 | Notes |
| Whole-cell peptidoglycan synthesis assay | Escherichia coli (osmotically stabilized) | >10 µg/mL | Assay measured the incorporation of [14C]UDP-GlcNAc into peptidoglycan.[12] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the determination of the MIC of this compound against a bacterial strain using the broth microdilution method.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), supplemented with 50 µM ZnSO4
-
Bacterial culture in logarithmic growth phase
-
Sterile diluents (e.g., saline or PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water) at a concentration of 10 mg/mL. Filter-sterilize the solution.
-
Preparation of Bacterial Inoculum:
-
From an overnight culture, inoculate fresh MHB and incubate until the culture reaches the logarithmic growth phase (e.g., an OD600 of 0.4-0.6).
-
Dilute the bacterial culture in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Serial Dilution of this compound:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the 10th well. Discard the final 100 µL from the 10th well. The 11th well will serve as a positive control (no antibiotic) and the 12th well as a negative control (no bacteria).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate the 12th well.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: In Vitro Peptidoglycan Synthesis Assay
This assay measures the incorporation of a radiolabeled precursor into peptidoglycan in the presence of this compound using bacterial membrane preparations.
Materials:
-
Bacterial strain of interest
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2)
-
Lysozyme
-
DNase I
-
Ultracentrifuge
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.5% Triton X-100)
-
UDP-N-acetyl-D-[14C]glucosamine ([14C]UDP-GlcNAc)
-
UDP-MurNAc-pentapeptide
-
This compound
-
Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Preparation of Bacterial Membranes:
-
Grow a bacterial culture to mid-log phase and harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer and resuspend in lysis buffer containing lysozyme and DNase I.
-
Incubate on ice to allow for cell lysis.
-
Centrifuge the lysate at low speed to remove intact cells and debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in reaction buffer.
-
-
In Vitro Reaction:
-
In a microcentrifuge tube, combine the membrane preparation, reaction buffer, and UDP-MurNAc-pentapeptide.
-
Add varying concentrations of this compound to different tubes. Include a no-antibiotic control.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding [14C]UDP-GlcNAc.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Termination and Measurement:
-
Stop the reaction by adding a final concentration of 8% phosphoric acid.
-
Spot the reaction mixture onto phosphocellulose filter paper and allow it to dry.
-
Wash the filter paper multiple times with water to remove unincorporated [14C]UDP-GlcNAc.
-
Place the dried filter paper in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-antibiotic control.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of peptidoglycan synthesis.
-
Protocol 3: Analysis of Peptidoglycan Precursor Accumulation by LC-MS
This protocol describes the extraction and analysis of the cytoplasmic peptidoglycan precursor, UDP-MurNAc-pentapeptide, from bacterial cells treated with this compound.
Materials:
-
Bacterial culture
-
This compound
-
Ice-cold quenching solution (e.g., 60% methanol)
-
Extraction solvent (e.g., chloroform:methanol:water, 1:2:0.8 v/v/v)
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
C18 reverse-phase column
Procedure:
-
Bacterial Culture and Treatment:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Treat the culture with a supra-MIC concentration of this compound (e.g., 5-10x MIC). Include an untreated control.
-
Incubate for a short period (e.g., 30-60 minutes) to allow for precursor accumulation.
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench the metabolic activity by adding ice-cold quenching solution to the bacterial culture.
-
Harvest the cells by centrifugation at a low temperature.
-
Extract the metabolites by resuspending the cell pellet in the cold extraction solvent.
-
Incubate on ice with occasional vortexing.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the extracted metabolites.
-
-
LC-MS Analysis:
-
Dry the supernatant under a vacuum and resuspend the metabolite extract in a suitable solvent for LC-MS analysis.
-
Inject the sample into the LC-MS system equipped with a C18 column.
-
Separate the metabolites using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect the mass of UDP-MurNAc-pentapeptide using the mass spectrometer in positive or negative ion mode.
-
-
Data Analysis:
-
Identify the peak corresponding to UDP-MurNAc-pentapeptide based on its retention time and mass-to-charge ratio (m/z).
-
Quantify the peak area of UDP-MurNAc-pentapeptide in both the treated and untreated samples.
-
Compare the levels of the precursor to demonstrate its accumulation in the presence of this compound.
-
Conclusion
This compound is a powerful and specific inhibitor of peptidoglycan synthesis, making it an essential tool for microbiologists and drug discovery scientists. The protocols outlined in these application notes provide a framework for utilizing this compound to determine its antibacterial efficacy, investigate the enzymatic steps of cell wall biosynthesis, and analyze the metabolic consequences of its inhibitory action. By employing these methods, researchers can gain deeper insights into the fundamental processes of bacterial cell wall synthesis and explore new avenues for the development of novel antimicrobial agents.
References
- 1. Nature of bacitracin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacitracin | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 3. Synthesis, construction, and evaluation of self-assembled nano-bacitracin A as an efficient antibacterial agent in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis of peptidoglycan in an autolysin-deficient mutant of Bacillus licheniformis N.C.T.C. 6346 and the effect of beta-lactam antibiotics, bacitracin and vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. Colistin Induces S. aureus Susceptibility to Bacitracin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacitracin-Resistant Clone of Streptococcus pyogenes Isolated from Pharyngitis Patients in Belgium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. microbenotes.com [microbenotes.com]
- 12. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Bacitracin A using Liquid Chromatography-Tandem Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacitracin is a polypeptide antibiotic produced by strains of Bacillus subtilis and Bacillus licheniformis.[1][2] It is primarily active against Gram-positive bacteria and functions by interfering with the synthesis of the bacterial cell wall.[2][3] The commercial form of bacitracin is a mixture of several closely related polypeptides, with Bacitracin A being the major and most active component.[1][4] Due to its use in both human and veterinary medicine, particularly in animal feed, sensitive and specific methods for its quantification in various matrices are essential.[3] This application note details a robust and validated method for the determination of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for this purpose.[5]
Experimental Protocols
1. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.[6]
-
Intermediate Standard Solution (10 µg/mL): Dilute 1.0 mL of the 100 µg/mL stock solution into a 10.0-mL volumetric flask with 0.1% formic acid in methanol. Store at 2–4°C. This solution should be prepared weekly.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate standard solution with the initial mobile phase composition to create a calibration curve (e.g., 25, 50, 100, 200, 500, 1000 µg/L).[7]
2. Sample Preparation
The following protocol is a general guideline for the extraction of this compound from animal tissues (e.g., pork liver, kidney, muscle) and feed.
-
Homogenization and Extraction:
-
Weigh 1-2 grams of the homogenized sample into a 50 mL centrifuge tube.[7]
-
Add 8-10 mL of an extraction solvent. Common extraction solvents include acidic methanol/water (e.g., 70:30 v/v with 1% formic acid) or a mixture of acetonitrile/water/ammonia solution (80/10/10 v/v/v).[1][6][8][9]
-
Vortex the sample for 2 minutes.
-
Centrifuge the sample at 1400 x g for 10 minutes.[10]
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Dilute the supernatant with water and load it onto a conditioned SPE cartridge (e.g., Oasis HLB or C18).[1][10]
-
Wash the cartridge with 5 mL of water followed by 5 mL of a water-methanol mixture (e.g., 80:20 v/v) to remove interferences.[7]
-
Elute this compound from the cartridge with 8 mL of methanol containing 0.2% formic acid.[7]
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-45°C.[7][8]
-
Reconstitute the dry residue in 0.5-1 mL of the initial mobile phase (e.g., 95:5 v/v mixture of 1% formic acid in water/1% formic acid in acetonitrile).[7][8]
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.[1][8]
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| LC System | ACQUITY UPLC I-Class or equivalent |
| Column | Hypersil Gold C18 (150 mm × 2.1 mm, 5 µm) or equivalent[7] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5.1-15 min: 75% B; 15.5-20 min: 10% B[7] |
| Flow Rate | 0.2 mL/min[7] |
| Injection Volume | 10 µL[7] |
| Column Temperature | 40°C[7] |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |
| Capillary Voltage | 3.07 kV[10] |
| Heated Capillary Temp | 350°C[3] |
| Sheath Gas Flow | 350 L/h[3] |
| Auxiliary Gas Flow | 35 kPa[3] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound
For sensitive and specific detection, multiple reaction monitoring (MRM) is employed. The triply charged ion [M+3H]³⁺ at m/z 475 is often selected as the precursor ion for its high intensity.[8]
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| 475 | 199 | Varies (optimization required) | Quantification[9] |
| 475 | 227 | Varies (optimization required) | Confirmation[9] |
Data Presentation
Quantitative Performance Data
The following table summarizes the performance characteristics of the LC-MS/MS method for this compound analysis as reported in various studies.
| Parameter | Matrix | Value |
| Limit of Quantification (LOQ) | Animal Feed | 25 µg/kg[5] |
| Pork Tissues | 100 ng/g[1][10] | |
| Milk, Muscle, Eggs | 10 µg/kg[8] | |
| Limit of Detection (LOD) | Animal Feed | 5-15 µg/kg |
| Recovery | Animal Feed (25-100 µg/kg) | 75.9-87.9%[5] |
| Blank Samples | 82.8-101.2% | |
| Muscle, Milk, Eggs | 70-99%[8] | |
| Linearity (r²) | Matrix-matched standards | > 0.995 |
| Intra-day Precision (RSD) | < 10% | |
| Inter-day Precision (RSD) | < 15.7%[5] |
Workflow Visualization
References
- 1. tandfonline.com [tandfonline.com]
- 2. abstracts.boku.ac.at [abstracts.boku.ac.at]
- 3. Analysis of bacitracin and its related substances by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of peptide antibiotic residues in milk using liquid chromatography-high resolution mass spectrometry (LC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Determination of Polypeptide Antibiotic Residues in Food of Animal Origin by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Determination of Polypeptide Antibiotic Residues in Food of Animal Origin by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Assays for Measuring the Antibacterial Activity of Bacitracin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for essential in vitro assays to determine the antibacterial efficacy of Bacitracin A, a polypeptide antibiotic primarily active against Gram-positive bacteria.[1][2] this compound disrupts bacterial cell wall synthesis by inhibiting the dephosphorylation of C55-isoprenyl pyrophosphate, a critical lipid carrier for peptidoglycan precursors.[3][4][5] The following protocols for Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Kirby-Bauer Disk Diffusion, and Time-Kill assays are fundamental for evaluating the potency and spectrum of activity of this compound.
Mechanism of Action Signaling Pathway
This compound's mechanism of action involves the inhibition of the bacterial cell wall synthesis pathway. It specifically targets the dephosphorylation of bactoprenol pyrophosphate (C55-isoprenyl pyrophosphate), a lipid carrier that transports peptidoglycan precursors across the cell membrane.[1][4][5] By preventing this dephosphorylation, this compound halts the recycling of the lipid carrier, leading to an accumulation of precursors in the cytoplasm and the cessation of cell wall synthesis, ultimately resulting in bacterial cell lysis.[5]
Caption: this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the antibacterial activity of this compound against various bacterial strains, as determined by Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 5-7.5 mg/mL (crude extract) | [6] |
| Vancomycin-Resistant Enterococci (VRE, vanA positive) | 8 | [7] |
| Shigella flexneri | 0.031 mg/mL (Bacitracin-AgNCs) | [8] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound Against Various Bacterial Strains
| Bacterial Strain | MBC (µg/mL) | Reference |
| Shigella flexneri | 4 mg/mL (Bacitracin-AgNCs) | [8] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]
-
This compound
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth[10]
-
Sterile 96-well microtiter plates[9]
-
Pipettes and sterile tips
-
Incubator (37°C)[9]
-
Microplate reader (optional, for absorbance measurement)[9]
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.
-
Prepare Bacterial Inoculum: Culture the test bacterium overnight in an appropriate broth. Dilute the culture to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[9]
-
Serial Dilutions: In a 96-well plate, perform serial twofold dilutions of the this compound stock solution with broth to achieve a range of concentrations.[9]
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound. Include a positive control (bacteria and broth without antibiotic) and a negative control (broth only).[9]
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[9]
-
Determine MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[9] This can be determined by visual inspection or by measuring the absorbance at 600 nm.[9]
Caption: Workflow for MIC determination.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[11]
-
Results from the MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Pipettes and sterile tips
-
Incubator (37°C)[9]
-
Spreader or sterile beads
-
From MIC Plate: Following the MIC determination, select the wells showing no visible growth.
-
Plating: Take a small aliquot (e.g., 10-100 µL) from each of these clear wells and plate it onto separate MHA plates.[11]
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.[9]
-
Determine MBC: The MBC is the lowest concentration of this compound that results in a 99.9% reduction in CFU from the initial inoculum.[11] This is determined by counting the colonies on the plates.
Caption: Workflow for MBC determination.
Kirby-Bauer Disk Diffusion Assay
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around a disk impregnated with the antibiotic.[12][13]
-
This compound-impregnated paper disks (e.g., 10 units)[14]
-
Bacterial culture adjusted to 0.5 McFarland turbidity standard[15]
-
Sterile Mueller-Hinton Agar (MHA) plates[14]
-
Sterile cotton swabs[15]
-
Forceps[15]
-
Incubator (37°C)[15]
-
Ruler or caliper
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to the 0.5 McFarland standard.[15]
-
Inoculate Plate: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of an MHA plate to create a lawn of bacteria.[14][15]
-
Apply Disks: Aseptically place the this compound disk onto the center of the inoculated MHA plate using sterile forceps.[14][15]
-
Incubation: Invert the plate and incubate at 37°C for 18-24 hours.[15]
-
Measure Zone of Inhibition: Measure the diameter of the clear zone around the disk where bacterial growth has been inhibited.[14] The size of the zone determines the susceptibility of the bacterium to this compound.
Caption: Workflow for Kirby-Bauer disk diffusion.
Time-Kill Assay
This assay determines the rate at which an antibacterial agent kills a microorganism over time.[16]
-
This compound
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium
-
Sterile tubes or flasks
-
Shaking incubator (37°C)
-
Pipettes and sterile tips
-
MHA plates
-
Spreader or sterile beads
-
Prepare Cultures: In separate tubes, prepare a bacterial culture with a known starting concentration (e.g., 10^5 - 10^6 CFU/mL) and add this compound at various concentrations (e.g., MIC, 2x MIC, 4x MIC). Include a growth control without the antibiotic.[17]
-
Incubation: Incubate the tubes in a shaking incubator at 37°C.
-
Sampling Over Time: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.[17]
-
Plating and Counting: Perform serial dilutions of the collected aliquots and plate them onto MHA plates. After incubation, count the viable colonies to determine the CFU/mL at each time point.[17]
-
Data Analysis: Plot the log10 CFU/mL versus time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[16]
Caption: Workflow for time-kill assay.
References
- 1. Bacitracin - Wikipedia [en.wikipedia.org]
- 2. This compound | Bacterial | 22601-59-8 | Invivochem [invivochem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Bacitracin? [synapse.patsnap.com]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 7. pnas.org [pnas.org]
- 8. Bacitracin-Ag Nanoclusters as a Novel Antibacterial Agent Combats Shigella flexneri by Disrupting Cell Membrane and Inhibiting Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, construction, and evaluation of self-assembled nano-bacitracin A as an efficient antibacterial agent in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Kirby-Bauer Disk Diffusion Susceptibility Test [asm.org]
- 13. microbiologyinfo.com [microbiologyinfo.com]
- 14. micromasterlab.com [micromasterlab.com]
- 15. microbenotes.com [microbenotes.com]
- 16. emerypharma.com [emerypharma.com]
- 17. actascientific.com [actascientific.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Bacitracin A in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with Bacitracin A in aqueous solutions. The information is designed to help you enhance the stability of your experimental and formulation work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is rapidly losing potency. What are the primary causes?
A1: The rapid loss of this compound potency in aqueous solutions is primarily due to two chemical degradation pathways: oxidation and deamidation.[1][2][3] Oxidation is the major degradation mechanism in neutral to acidic solutions, while deamidation becomes more significant in alkaline conditions.[1][3] Both processes lead to the formation of degradation products with negligible antimicrobial activity.[1]
Q2: What is the optimal pH for storing this compound in an aqueous solution?
A2: The optimal pH range for this compound stability in aqueous solutions is between 5 and 7.[4] Within this range, both oxidation and deamidation rates are minimized. Solutions become rapidly inactivated at a pH above 9 and are also unstable at a pH below 4.
Q3: How does temperature affect the stability of this compound solutions?
A3: Temperature significantly impacts the stability of this compound. Aqueous solutions are relatively stable for several months when stored at refrigerator temperatures (2-8°C).[4] However, at room temperature, a significant loss of activity can be observed within a week.[4] Higher temperatures accelerate both oxidation and deamidation, leading to rapid degradation.[1][2]
Q4: I'm observing unexpected peaks in my HPLC analysis. What could they be?
A4: Unexpected peaks in your HPLC chromatogram are likely degradation products of this compound. The primary degradation product formed via oxidation is Bacitracin F.[3][5] Deamidation of the L-asparagine residue results in the formation of an intermediate and a final desamido product.[1] A stability-indicating HPLC method, as detailed in the experimental protocols section, can help you identify and quantify these degradation products.
Q5: Can I do anything to prevent the oxidation of my this compound solution?
A5: Yes, several strategies can help minimize oxidation.
-
Deoxygenate your solvent: Purging your aqueous solvent with an inert gas like nitrogen or argon before dissolving the this compound can help remove dissolved oxygen.
-
Use of Antioxidants: While specific data on the use of common antioxidants with this compound is limited, the use of antioxidants is a general strategy to prevent oxidative degradation of peptides.
-
Chelating Agents: The presence of metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help sequester these ions.
Q6: Are there any specific stabilizers I can add to my this compound solution?
A6: Divalent metal ions, particularly zinc, are known to stabilize this compound.[6] Bacitracin forms a complex with zinc, which enhances its stability. Commercially, Bacitracin is often available as a zinc complex for this reason.
Data Presentation
Table 1: Degradation Rate Constants of this compound in Aqueous Solution
| Temperature | pH | Rate Constant (k) | Half-life (t½) | Degradation Pathway | Reference |
| 5 ± 3°C | Neutral | 0.0040 d⁻¹ | ~173 days | First-order kinetics | [1] |
| 25°C (Room Temp) | Neutral | 0.0133 d⁻¹ | ~52 days | First-order kinetics | [1] |
| 50°C | Alkaline (pH 12) | Rapid | Not specified | Deamidation | [1] |
| 40°C and 50°C | Neutral | Increased degradation | Not specified | Primarily Oxidation | [1] |
Table 2: Influence of pH on this compound Stability in Aqueous Solution
| pH Range | Stability | Primary Degradation Pathway(s) |
| < 4 | Unstable | Not specified |
| 5 - 7 | Most Stable | Minimal oxidation and deamidation |
| > 7 | Decreased Stability | Deamidation rate increases |
| > 9 | Rapid Inactivation | Primarily Deamidation |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its major degradation products, allowing for accurate quantification of its stability over time.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: Reversed-phase C8 or C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: Ammonium formate solution, ammonium acetate solution, formic acid solution, or acetic acid solution.
-
Mobile Phase B: Acetonitrile, methanol, or an organic solvent containing formic acid or acetic acid.
-
Gradient Elution: A gradient program should be optimized to achieve separation of Bacitracracin A from its degradation products (e.g., Bacitracin F and deamidated forms).
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV at 254 nm.[7]
-
Injection Volume: 20 µL.
-
Column Temperature: 30 - 40°C.[7]
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase A or a suitable diluent.
-
For Bacitracin Zinc samples, a diluent containing EDTA may be required to improve recovery.
-
Filter the sample through a 0.45 µm filter before injection.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the prepared sample.
-
Run the gradient elution program.
-
Monitor the chromatogram at 254 nm.
-
Identify and quantify the peak corresponding to this compound and any degradation product peaks by comparing their retention times with those of reference standards.
Mandatory Visualizations
Caption: Degradation pathways of this compound in aqueous solutions.
Caption: General workflow for a this compound stability study.
Caption: Troubleshooting logic for this compound instability.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. freethinktech.com [freethinktech.com]
- 6. Accelerated Stability Modeling for Peptides: a Case Study with Bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Overcoming low recovery of Bacitracin A during HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of low recovery of Bacitracin A during High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide
Low recovery of this compound is a frequent challenge in HPLC analysis. This guide provides a systematic approach to identify and resolve the root cause of this issue.
Problem: Low or Inconsistent Recovery of this compound
Initial Assessment:
-
Quantify the Recovery: Determine the percentage of recovery to establish a baseline.
-
Check System Suitability: Ensure your HPLC system meets the required performance criteria (e.g., peak shape, resolution, retention time).
-
Review Sample Preparation: Verify that the sample preparation procedure was followed correctly.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound recovery.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low this compound recovery in HPLC?
A1: The most frequently cited reason for low recovery of this compound is its inherent ability to chelate with metal ions.[1][2][3] These metal ions can be present in the HPLC system's stainless steel components (e.g., tubing, frits, columns), the mobile phase, or the sample itself.[4][5] This chelation leads to the sequestration of this compound, preventing its detection and resulting in poor recovery.[6][7]
Q2: How can I improve the recovery of this compound?
A2: A highly effective solution is to add a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase.[2][4] EDTA will preferentially bind with the free metal ions in the system, preventing them from interacting with this compound.[5] Studies have shown a significant improvement in recovery after the addition of EDTA.[4]
Q3: What concentration of EDTA should I use in my mobile phase?
A3: A concentration of 0.1 mM EDTA in the aqueous portion of the mobile phase has been shown to be effective in improving this compound recovery.[5]
Q4: Will adding EDTA to the mobile phase affect my chromatography?
A4: The addition of a low concentration of EDTA is not expected to significantly alter the chromatographic separation. However, it is always recommended to re-validate your method after any modification to the mobile phase to ensure that parameters like retention time, peak shape, and resolution remain within acceptable limits.
Q5: My recovery is still low even after adding EDTA. What else should I check?
A5: If adding EDTA does not resolve the issue, consider the following:
-
Mobile Phase pH: The pH of the mobile phase can influence the stability and ionization state of this compound. An investigation into the optimal pH for your specific column and mobile phase composition may be necessary.[1][8]
-
Column Choice: The type of stationary phase can impact recovery. C8 and C18 columns are commonly used, but the specific chemistry and hardware of the column can play a role.[1][8]
-
Sample Preparation: Ensure your sample is fully dissolved and that the sample solvent is compatible with the mobile phase. For bacitracin zinc samples, using a solvent containing a chelating agent may be beneficial.
-
System Passivation: In some cases, the HPLC system may need to be passivated to remove metal ions from the flow path. This can be done by flushing the system with a solution containing a strong chelating agent.
Q6: Are there any alternatives to phosphate buffers for LC-MS analysis of this compound?
A6: Yes, for LC-MS applications where non-volatile buffers like phosphate are not suitable, volatile buffers such as ammonium acetate or ammonium formate can be used.[3][9] It is important to optimize the concentration and pH of these buffers to achieve good peak shape and recovery.
Data Presentation
Table 1: Impact of EDTA on this compound Recovery
| Condition | This compound Recovery (%) | Reference |
| Without EDTA in Mobile Phase | Low and inconsistent (can be <50%) | [2][5] |
| With 0.1 mM EDTA in Mobile Phase | Approaching 100% | [4][5] |
Experimental Protocols
Protocol 1: Preparation of Mobile Phase with EDTA
Objective: To prepare a mobile phase containing EDTA to improve the recovery of this compound.
Materials:
-
HPLC-grade water
-
HPLC-grade organic solvent (e.g., acetonitrile, methanol)
-
Buffer salts (e.g., potassium phosphate monobasic, potassium phosphate dibasic)
-
Edetate disodium (EDTA)
-
0.45 µm filter
Procedure:
-
Prepare the Aqueous Buffer:
-
Dissolve the appropriate amount of buffer salts in HPLC-grade water to achieve the desired concentration (e.g., as specified in the USP monograph).[5]
-
Adjust the pH of the buffer solution as required by your method.
-
-
Add EDTA:
-
To the prepared aqueous buffer, add EDTA to a final concentration of 0.1 mM.[5]
-
-
Filter the Aqueous Phase:
-
Filter the EDTA-containing aqueous buffer through a 0.45 µm filter to remove any particulates.
-
-
Prepare the Final Mobile Phase:
-
Mix the filtered aqueous phase with the organic solvent in the proportions specified by your HPLC method.
-
Degas the final mobile phase before use.
-
Protocol 2: HPLC Method for this compound Analysis (Example)
This is an example protocol based on literature and should be optimized for your specific instrumentation and sample.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Aqueous Phase: 0.1 M phosphate buffer (pH 6.5) containing 0.1 mM EDTA.
-
Organic Phase: Acetonitrile or Methanol.
-
Gradient Elution: A suitable gradient to separate this compound from other components.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Accurately weigh and dissolve the bacitracin sample in a suitable solvent. For bacitracin zinc, a diluent containing EDTA may be necessary to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Signaling Pathways and Logical Relationships
Caption: Interaction of this compound with metal ions and the role of EDTA.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a quantitative HPLC method for bacitracin and bacitracin zinc using EDTA as a mobile-phase modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Mechanism of action of bacitracin: complexation with metal ion and C 55 -isoprenyl pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Mechanism of action of bacitracin: complexation with metal ion and C 55 -isoprenyl pyrophosphate. | Semantic Scholar [semanticscholar.org]
- 8. Optimization of HPLC method for stability testing of bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of bacitracin and its related substances by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing fermentation conditions for increased Bacitracin A yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fermentation conditions for increased Bacitracin A yield.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound fermentation experiments.
Q1: My this compound yield is consistently low. What are the primary factors I should investigate?
A1: Low this compound yield can be attributed to several factors. Systematically evaluate the following fermentation parameters:
-
Media Composition: Ensure your medium contains suitable carbon and nitrogen sources. Glucose (1%) and L-glutamic acid (0.5%) have been reported as effective.[1] Some studies also show success with complex substrates like soybean meal.[2]
-
pH: The optimal pH for bacitracin production is typically around 7.0.[2][3] However, this can vary depending on the Bacillus strain and substrate used. It is crucial to monitor and maintain the pH throughout the fermentation process.
-
Temperature: The optimal temperature for bacitracin production by Bacillus licheniformis is generally between 37°C and 42°C.[1][2][3] Temperatures outside this range can significantly impact enzyme activity and, consequently, bacitracin synthesis.
-
Aeration and Agitation: Adequate oxygen supply is critical for bacitracin production. Insufficient aeration can limit cell growth and antibiotic synthesis. Conversely, excessive agitation can cause shear stress on the cells. Oxygen-enriched aeration has been shown to increase the final antibiotic yield.[4][5]
-
Incubation Time: The optimal fermentation time for bacitracin production is typically between 24 and 48 hours.[1][2] Prolonged fermentation can lead to a decline in bacitracin activity, potentially due to feedback inhibition by the antibiotic itself.[1]
Q2: I've optimized the basic parameters (pH, temperature, media), but my yield is still suboptimal. What other factors could be at play?
A2: If the primary parameters are optimized, consider these more advanced factors:
-
Precursor Amino Acid Availability: Bacitracin is a peptide antibiotic, and its synthesis depends on the availability of specific amino acid precursors.[6] Supplementing the medium with precursor amino acids may enhance yield.
-
Energy and Cofactor Supply: The synthesis of bacitracin is an energy-intensive process requiring ATP and NADPH.[6] Strategies to increase the intracellular supply of these cofactors, such as overexpressing key enzymes in the pentose phosphate pathway, have been shown to improve bacitracin production.[6]
-
Feedback Inhibition: Bacitracin itself can inhibit its own synthesis.[1] Strategies to remove bacitracin from the fermentation broth as it is produced, such as using adsorbent resins, could potentially increase the final yield.
-
Strain Integrity: Ensure the genetic stability of your Bacillus licheniformis or Bacillus subtilis strain. Serial subculturing can sometimes lead to a decrease in productivity. It is advisable to work from a fresh culture revived from a frozen stock.
Q3: How can I accurately quantify the amount of this compound in my fermentation broth?
A3: Accurate quantification is essential for optimizing your fermentation. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for quantifying this compound. It allows for the separation and quantification of different bacitracin components.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method provides high sensitivity and specificity for the quantification of this compound, especially in complex matrices.[7][8]
-
Microbiological Agar Diffusion Assay: This is a more traditional method where the zone of inhibition of a susceptible bacterial strain (e.g., Micrococcus luteus or Staphylococcus aureus) is used to determine the concentration of active bacitracin.[3][9]
Data Presentation: Optimal Fermentation Parameters
The following tables summarize the optimal fermentation conditions for this compound production as reported in various studies.
Table 1: Optimal Physical and Chemical Parameters for Bacitracin Production
| Parameter | Optimal Value | Source Organism | Reference |
| pH | 7.0 | Bacillus licheniformis | [2] |
| pH | 7.0 | Bacillus subtilis | [3] |
| Temperature | 37°C | Bacillus licheniformis | [2] |
| Temperature | 40°C | Bacillus licheniformis | [1] |
| Temperature | 42°C | Bacillus subtilis | [3] |
| Incubation Time | 24 hours | Bacillus licheniformis | [1] |
| Incubation Time | 48 hours | Bacillus licheniformis | [2] |
| Incubation Time | 144 hours | Bacillus subtilis | [3] |
Table 2: Effective Media Components for Bacitracin Production
| Component | Concentration | Source Organism | Reference |
| Glucose | 1% | Bacillus licheniformis | [1] |
| L-Glutamic Acid | 0.5% | Bacillus licheniformis | [1] |
| Soybean Meal | Not specified | Bacillus licheniformis | [2] |
| Asparagine | Not specified | Bacillus subtilis | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound production.
Protocol 1: Submerged Fermentation for Bacitracin Production
-
Inoculum Preparation:
-
Prepare a basal medium containing peptone (10.0 g/L), glucose (5.0 g/L), beef extract (5.0 g/L), sodium chloride (2.5 g/L), and MnCl₂ (0.167 g/L).[1]
-
Adjust the final pH to 7.0.
-
Aseptically transfer a loopful of a 48-hour-old Bacillus licheniformis or Bacillus subtilis culture from an agar slant to 50 ml of the sterilized basal medium in a 250 ml conical flask.[1]
-
Incubate on a rotary shaker at 150 rpm for 24 hours at 37°C.[1]
-
-
Fermentation:
-
Prepare the fermentation medium. A synthetic medium can be composed of (in g/L): L-Glutamic acid (5.0), KH₂PO₄ (0.5), K₂HPO₄ (0.5), MgSO₄·7H₂O (0.2), MnSO₄·H₂O (0.01), NaCl (0.01), FeSO₄·7H₂O (0.01), CuSO₄·7H₂O (0.01), CaCl₂·2H₂O (0.015), and Glucose (10). Adjust the pH to 7.0.[3]
-
Alternatively, a medium containing agricultural by-products like soybean meal can be used.[6]
-
Sterilize the fermentation medium by autoclaving at 121°C for 15 minutes.
-
Inoculate the fermentation medium with the 24-hour-old vegetative culture (inoculum) at a 10% (v/v) ratio.[2]
-
Incubate the flask at the optimal temperature (e.g., 37°C) in an orbital shaker at 150 rpm for the desired duration (e.g., 48 hours).[2][3]
-
Protocol 2: Extraction and Partial Purification of Bacitracin
-
Harvesting: After the incubation period, centrifuge the fermentation broth at 10,000 rpm for 15 minutes to separate the supernatant from the bacterial cells.[3]
-
Solvent Extraction:
-
Transfer the supernatant to a separating funnel.
-
Add an equal volume of a butanol-ether solution (1:1 v/v).[3]
-
Shake the funnel vigorously.
-
Add concentrated HCl dropwise along the side of the funnel until the mixture separates into two layers. The pH of the aqueous layer should be maintained between 3 and 4.[3]
-
Bacitracin will be in the lower aqueous layer.[1]
-
Collect the lower aqueous layer.
-
-
Neutralization and Lyophilization:
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound production.
Caption: this compound biosynthesis pathway.
Caption: Experimental workflow for this compound production.
References
- 1. ijcmas.com [ijcmas.com]
- 2. Optimization of enhanced microbial production of zinc bacitracin by submerged fermentation technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Application of oxygen-enriched aeration in the production of bacitracin by Bacillus licheniformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of Oxygen-Enriched Aeration in the Production of Bacitracin by Bacillus licheniformis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial synthesis of bacitracin: Recent progress, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. bbrc.in [bbrc.in]
Strategies to prevent the degradation of Bacitracin A during storage
This guide provides researchers, scientists, and drug development professionals with comprehensive strategies to prevent the degradation of Bacitracin A during storage. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on stability under various conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The main factors contributing to the degradation of this compound are elevated temperature, pH outside the optimal range (5-7), moisture, and exposure to light. In aqueous solutions, the primary degradation pathways are oxidation and deamidation.[1][2][3]
Q2: What are the ideal storage conditions for this compound powder?
A2: this compound powder should be stored in a tightly sealed container, protected from light and moisture, at a temperature between 2°C and 8°C.[1][4] Under these conditions, it can be stable for extended periods.
Q3: How long is this compound stable in an aqueous solution?
A3: The stability of this compound in an aqueous solution is highly dependent on pH and temperature. At a pH of 5-7 and refrigerated at 2-8°C, solutions are stable for approximately one week.[1] At room temperature, significant degradation can occur within a week, and at pH values below 4 or above 9, it is rapidly inactivated.[1][2]
Q4: What are the main degradation products of this compound?
A4: The principal degradation product resulting from oxidation is Bacitracin F, which has significantly less antimicrobial activity.[1][5] In alkaline conditions, deamidation of the asparagine residue can also occur.[5]
Q5: Can I use a water-miscible base for formulating this compound ointments?
A5: It is not recommended. This compound is unstable in water-miscible bases. Anhydrous grease bases such as petrolatum, paraffins, and white wax provide good stability for ointment formulations.[1][2]
Q6: How does zinc complexation affect this compound stability?
A6: The formation of a complex with zinc (Bacitracin Zinc) is known to significantly enhance the stability of this compound, particularly in solid formulations, by reducing its sensitivity to moisture.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
Issue 1: Unexpected Loss of Potency in Stored this compound Powder
| Possible Cause | Troubleshooting Steps |
| Improper Storage Temperature | Verify that the storage temperature has been consistently maintained between 2°C and 8°C. Use a calibrated thermometer or data logger to monitor storage conditions. |
| Exposure to Moisture | This compound is hygroscopic.[4] Ensure that the container is tightly sealed. If possible, store in a desiccator or a controlled low-humidity environment. |
| Exposure to Light | Store the powder in a light-resistant container. Avoid prolonged exposure to ambient light during handling. |
Issue 2: Rapid Degradation of this compound in Aqueous Solution
| Possible Cause | Troubleshooting Steps |
| Incorrect pH | Measure the pH of the solution. Adjust the pH to the optimal range of 5-7 using appropriate buffers (e.g., phosphate or citrate buffers). Avoid pH levels below 4 and above 9.[1][2] |
| High Storage Temperature | Aqueous solutions of this compound should be stored at 2-8°C and used within one week.[1] Avoid storing solutions at room temperature for extended periods. |
| Oxidation | Consider preparing solutions with deoxygenated water and purging the container with an inert gas like nitrogen or argon to minimize oxidative degradation. |
| Contamination with Heavy Metals | Heavy metal salts can precipitate this compound.[1] Use high-purity water and glassware to prepare solutions. |
Issue 3: Appearance of Unknown Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Formation of Degradation Products | The primary degradation product, Bacitracin F, will appear as a separate peak in the chromatogram. Compare the retention time of the unknown peak with a Bacitracin F standard if available. Other minor degradation products may also be present. |
| Interaction with Excipients | Certain excipients can cause degradation. Review the formulation for any incompatible components (see Excipient Compatibility Table below). |
| Deamidation in Alkaline Conditions | If the sample was prepared in an alkaline solution, deamidation products may be present.[5] |
Data on this compound Stability
Table 1: Stability of Solid this compound and Bacitracin Zinc under Accelerated Conditions
This table summarizes the predicted time (in years) to reach 10% degradation for this compound and its zinc complex when stored as a powder at 25°C under different relative humidity (RH) conditions.
| Relative Humidity (RH) | This compound (Years to 10% Degradation) | Bacitracin Zinc (Years to 10% Degradation) |
| 10% | 1.8 | 15 |
| 30% | 0.7 | 10 |
| 50% | 0.3 | 6.4 |
| 75% | 0.1 | 3.2 |
Data derived from accelerated stability studies by Waterman et al. (2016).
Table 2: Qualitative Stability of this compound in Aqueous Solution
| pH | Temperature | Stability | Reference |
| 5 - 7 | 2-8°C (Refrigerator) | Stable for several months | [2] |
| 5 - 7 | Room Temperature | ~50% loss of activity in one week | [2] |
| < 4 | Room Temperature | Rapidly inactivated | [1] |
| > 9 | Room Temperature | Rapidly inactivated | [1][2] |
Table 3: Excipient and Formulation Component Compatibility
| Compatible | Incompatible |
| Petrolatum | Water-miscible bases |
| Paraffins | Benzoates |
| White Wax | Salicylates |
| Lanolin | Tannates |
| Anhydrous grease bases | Cetylpyridinium chloride |
| Zinc Oxide | Benzalkonium chloride |
| Sodium lauryl sulfate | |
| Heavy metal salts |
Based on information from multiple sources.[1][2]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is adapted from a published accelerated stability study and is suitable for quantifying this compound and its primary degradation product, Bacitracin F.
1. Chromatographic Conditions:
-
HPLC System: Agilent 1100 with Diode Array Detection (or equivalent)
-
Column: Thermo Scientific ODS Hypersil (or equivalent C18 column)
-
Mobile Phase: Isocratic elution with a mixture of 0.111 M potassium phosphate dibasic, 0.111 M potassium phosphate monobasic, and 1.4 µM EDTA in a 37:58.7:4.3 (v/v/v) ratio of water, methanol, and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Autosampler Temperature: 5°C
-
Injection Volume: 50 µL
-
Detection Wavelength: 254 nm
-
Run Time: 35 minutes
2. Sample Preparation:
-
This compound Samples: Prepare a 2 mg/mL solution in 0.1 N HCl.
-
Bacitracin Zinc Samples: Prepare a 2 mg/mL solution in a diluent of 40 g/L EDTA adjusted to pH 7.0 with 8 N NaOH.
-
Reference Standards: Prepare separate 2 mg/mL solutions of this compound and Bacitracin F reference standards in the appropriate diluent.
3. Analysis:
-
Inject the samples and reference standards into the HPLC system.
-
Identify the peaks for this compound and Bacitracin F based on the retention times of the reference standards.
-
Quantify the amount of this compound and the formation of Bacitracin F using the peak areas.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: A logical workflow for troubleshooting this compound stability issues.
Caption: A typical experimental workflow for assessing the stability of this compound.
References
- 1. Bacitracin | C66H103N17O16S | CID 10909430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publications.aap.org [publications.aap.org]
- 4. scispace.com [scispace.com]
- 5. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. freethinktech.com [freethinktech.com]
Enhancing the antibacterial activity of Bacitracin A through structural modification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the structural modification of Bacitracin A to enhance its antibacterial activity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis, purification, and evaluation of this compound analogs.
Synthesis of this compound Analogs
Q1: My solid-phase peptide synthesis (SPPS) of a this compound analog has a low yield. What are the common causes and solutions?
A1: Low yields in SPPS can stem from several factors, particularly when dealing with complex cyclic peptides like this compound. Here are some common issues and troubleshooting steps:
-
Incomplete Coupling Reactions: Peptides with significant secondary structures or hydrophobic sequences can aggregate on the resin, hindering coupling.
-
Solution: Increase the concentration of your amino acid and coupling reagent solutions (e.g., to 0.5 M) to favor the bimolecular reaction.[1] Consider "double coupling" for difficult residues, especially after proline or for sequential identical amino acids.[1] Using stronger coupling reagents like HATU or PyBOP can also improve efficiency.
-
-
Steric Hindrance: Bulky protecting groups on amino acid side chains, particularly on residues like arginine, can impede the reaction.[1]
-
Solution: Ensure sufficient coupling time and consider using a less sterically hindered protecting group if possible.
-
-
Resin Sticking: The peptide-resin can sometimes stick to the walls of the reaction vessel, leading to loss of material.
-
Solution: Silylating the glassware can make the surface more hydrophobic and prevent the beads from sticking.[2] Ensure gentle and consistent agitation.
-
Q2: I'm observing unexpected epimerization at the N-terminal thiazoline ring of my this compound analog. How can I prevent this?
A2: The stereochemistry of the N-terminal aminothiazoline moiety is crucial for the antibacterial activity of this compound.[3] This part of the molecule is known to be stereochemically fragile and prone to epimerization under certain conditions.
-
Problem: Acidic conditions used for resin cleavage and global deprotection can lead to racemization at the α-position of the N-terminal isoleucine involved in the aminothiazoline moiety.[3]
-
Solution: An optimized synthesis protocol that involves the coupling of the pre-formed N-terminal thiazoline dipeptide as a single unit in the final step after cyclization of the peptide on the solid support has been shown to suppress the formation of unwanted stereoisomers.[3][4][5] This combined solid- and solution-phase approach leads to a higher yield of the desired stereochemically pure product.[3][6]
Q3: I am trying to conjugate PLGA to the N-terminus of this compound, but the reaction is inefficient. What could be the issue?
A3: Inefficient conjugation of poly(D,L-lactide-co-glycolide) (PLGA) to this compound can be due to several factors related to the activation of PLGA or the coupling reaction itself.
-
Inefficient PLGA Activation: The hydroxyl terminal group of PLGA needs to be activated before it can react with the N-terminal amine of this compound. A common method is to use 1,1'-carbonyldiimidazole (CDI) to form a CDI-activated PLGA intermediate.[7]
-
Troubleshooting: Ensure your CDI is fresh and the reaction is carried out under anhydrous conditions to prevent hydrolysis of the activated intermediate.
-
-
Reaction Conditions: The coupling reaction between the activated PLGA and this compound requires optimal conditions.
-
Troubleshooting: The reaction is typically performed in a solvent like DMSO under a nitrogen atmosphere and may require an extended reaction time (e.g., 3 days) at room temperature to proceed to completion.[7]
-
Purification of this compound Analogs
Q1: I am experiencing poor recovery of my this compound analog during purification by reverse-phase HPLC. Why is this happening and how can I improve it?
A1: Poor recovery of this compound and its analogs during HPLC is a known issue. This is often due to the peptide's ability to chelate metal ions present in the HPLC system, such as in the stainless steel components of the instrument and column.[8][9]
-
Solution: The addition of a chelating agent like edetate disodium (EDTA) to the mobile phase has been shown to significantly improve the recovery of this compound.[8][9] The EDTA sequesters the metal ions, preventing the bacitracin analog from binding to the system.
Q2: My purified this compound analog shows multiple peaks on the analytical HPLC. What could these peaks be?
A2: The presence of multiple peaks after purification can indicate several possibilities:
-
Diastereomers: As mentioned in the synthesis section, epimerization of the N-terminal thiazoline moiety can lead to the formation of diastereomers, which may be difficult to separate.[3][5] An optimized synthesis protocol is the best way to avoid this issue.
-
Degradation Products: this compound can degrade, particularly under acidic conditions, to form inactive products like Bacitracin F.[10] Ensure that your handling and storage conditions are appropriate.
-
Incomplete Deprotection: Some side-chain protecting groups may not have been fully removed during the cleavage step, leading to closely related impurities.
-
Oxidation: If your analog contains sensitive residues like methionine or cysteine, they may have been oxidized.
Antibacterial Activity Testing
Q1: The MIC values for my modified this compound are inconsistent. What could be causing this variability?
A1: Inconsistent Minimum Inhibitory Concentration (MIC) values can arise from several experimental variables.
-
Inoculum Preparation: The bacterial inoculum must be standardized to the correct density (typically around 5 x 10^5 CFU/mL) for the assay to be reproducible.[11][12]
-
Peptide Solubility and Aggregation: Lipophilic analogs of this compound may have poor solubility in aqueous media, leading to aggregation and inaccurate concentration determination.
-
Solution: For cationic peptides, it is recommended to prepare stock solutions in 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to prevent aggregation and sticking to plasticware.[13]
-
-
Zinc Concentration: The antibacterial activity of this compound is dependent on the presence of a divalent cation like Zn²⁺.[3]
-
Solution: Ensure that your growth medium is supplemented with a known concentration of a zinc salt (e.g., 0.3 mM ZnSO₄) to obtain consistent and relevant MIC values.[5]
-
Q2: My novel this compound analog shows high activity against Gram-positive bacteria but no activity against Gram-negative bacteria. Is this expected?
A2: Yes, this is the expected activity profile for this compound and many of its analogs. Bacitracin has a narrow spectrum of activity, primarily targeting Gram-positive bacteria.[7][14] The outer membrane of Gram-negative bacteria is generally impermeable to this compound, preventing it from reaching its target in the periplasmic space.[7][15] However, some modifications, such as the conjugation with PLGA to form nano-assemblies, have been shown to broaden the antibacterial spectrum to include Gram-negative bacteria.[7][15]
Data on Modified this compound Analogs
The following tables summarize the antibacterial activity of various structurally modified this compound analogs.
Table 1: Antibacterial Activity of this compound Analogs with Modified Amino Acid Side Chains
| Compound | Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. S. faecalis | Reference |
| This compound | - | 2.0 | 0.4 | [15] |
| Acetyl-bacitracin | Acetylation of D-Orn amino group | >20 | >5 | [15] |
| Formyl-bacitracin | Formylation of D-Orn amino group | >20 | >5 | [15] |
| Carbamyl-bacitracin | Carbamylation of D-Orn amino group | >20 | >5 | [15] |
| Deamino-bacitracin | Deamination of D-Orn amino group | >20 | >5 | [15] |
| Bacitracin methyl glycolate | Esterification of carboxyl groups | 1.8 | 0.35 | [15] |
| Bacitracin anilide | Amide formation at carboxyl groups | 2.2 | 0.45 | [15] |
Table 2: Antibacterial Activity of Lipidated this compound Analogs
| Analog | Modification | MIC (µM) vs. S. aureus (MRSA) | MIC (µM) vs. E. faecium (VRE) | Reference |
| This compound | - | 4 | 8 | [16] |
| Analog 9 | Leu3 replaced with L-aminodecanoic acid | 1 | 2 | [16] |
| Analog 11 | Ile8 replaced with L-aminodecanoic acid | 1 | 2 | [16] |
| Analog 2 | Leu3 replaced with L-Phe | 4 | 8 | [16] |
| Analog 4 | Ile8 replaced with L-Phe | 4 | 8 | [16] |
Table 3: Antibacterial Activity of Nano-Bacitracin A (Nano-BAs)
| Compound | PLGA Molecular Weight | MIC (µM) vs. S. aureus | MIC (µM) vs. E. coli | Reference |
| This compound | - | 0.5 | >128 | [14] |
| Nano-BA₃ₖ | 3,000 Da | 2 | 16 | [14] |
| Nano-BA₅ₖ | 5,000 Da | 1 | 8 | [14] |
| Nano-BA₈ₖ | 8,000 Da | 0.5 | 4 | [14] |
Experimental Protocols
Solid-Phase Synthesis of this compound Analogs
This protocol provides a general framework for the synthesis of this compound analogs using Fmoc-based solid-phase peptide synthesis.
-
Resin Preparation: Start with a suitable resin, such as a PAL resin. Attach the first Fmoc-protected amino acid, typically Fmoc-L-Asp(OH)-OAllyl, which corresponds to the C-terminal residue of the linear peptide precursor.[4]
-
Peptide Chain Elongation: Perform sequential cycles of Fmoc deprotection and amino acid coupling to build the linear peptide chain in the C-to-N direction.[4]
-
Deprotection: Use 20% piperidine in DMF to remove the Fmoc group.
-
Coupling: Use a coupling agent like HBTU or HATU in the presence of a base such as DIPEA to couple the next Fmoc-protected amino acid.
-
-
Selective Deprotection for Cyclization: Once the linear peptide is assembled, selectively remove the protecting groups from the amino acids involved in the cyclization (e.g., the allyl ester of L-Asn and the Aloc group of L-Lys) using palladium tetrakis(triphenylphosphine).[4]
-
On-Resin Cyclization: Perform the head-to-tail cyclization on the solid support using a coupling reagent like PyBOP/HOBT. The attachment to the resin provides pseudo high-dilution conditions that favor intramolecular cyclization.[4]
-
N-terminal Thiazoline Coupling: After removing the N-terminal Fmoc group from the cyclized peptide, couple the pre-synthesized N-terminal thiazoline dipeptide as a single unit.[4] This step is crucial to avoid epimerization.[3]
-
Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., TFA/TIS/water).
-
Purification: Purify the crude peptide by reverse-phase HPLC, remembering to add EDTA to the mobile phase to improve recovery.[8][9]
Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method.
-
Preparation of Bacterial Inoculum:
-
From an overnight culture, dilute the bacteria in fresh Mueller-Hinton Broth (MHB).
-
Adjust the bacterial suspension to a concentration of approximately 1 x 10⁶ CFU/mL. This will be further diluted to a final concentration of 5 x 10⁵ CFU/mL in the assay plate.[11]
-
-
Preparation of Peptide Solutions:
-
Inoculation:
-
Add an equal volume of the standardized bacterial inoculum to each well of the 96-well plate containing the peptide dilutions.
-
Include a positive control (bacteria in broth without peptide) and a negative control (broth only).[11]
-
-
Incubation:
-
Incubate the plate at 37°C for 16-24 hours.[12]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the peptide at which there is no visible growth of bacteria.[12]
-
Visualizations
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Caption: this compound inhibits cell wall synthesis by binding to C55-PP.
Experimental Workflow for this compound Analog Development
Caption: Workflow for the design, synthesis, and evaluation of this compound analogs.
References
- 1. biotage.com [biotage.com]
- 2. bachem.com [bachem.com]
- 3. Synthetic Studies with this compound and Preparation of Analogues Containing Alternative Zinc Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-Phase Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Studies with this compound and Preparation of Analogues Containing Alternative Zinc Binding Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, construction, and evaluation of self-assembled nano-bacitracin A as an efficient antibacterial agent in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validation of a quantitative HPLC method for bacitracin and bacitracin zinc using EDTA as a mobile-phase modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.who.int [cdn.who.int]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 14. dovepress.com [dovepress.com]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
How to address the formation of undesired epimers in Bacitracin synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the formation of undesired epimers during Bacitracin synthesis.
Troubleshooting Guide
Issue: Multiple peaks with the same mass are observed in the LC-MS analysis of my synthetic Bacitracin.
Possible Cause: This is a strong indication of the formation of diastereomers, which are epimers of Bacitracin. The most common site for epimerization in Bacitracin A is the α-position of the N-terminal isoleucine residue within the thiazoline ring.[1][2][3] This stereocenter is known to be unstable under both acidic and basic conditions encountered during synthesis.[3]
Recommended Solutions:
-
Optimize the coupling of the thiazoline building block: The activation of the thiazoline carboxylic acid for coupling to the peptide resin is a critical step where epimerization can occur.[1][3]
-
Employ a dual coupling strategy: A successful approach involves a sequential double coupling. First, use HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), followed by a second coupling with PyBOP/HOBt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate/Hydroxybenzotriazole).[1] This combination has been shown to minimize epimerization at the Ile1 position.[1]
-
Avoid strong bases: The presence of base during the activation of the thiazoline moiety can lead to epimerization.[3] If a base is required, use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) cautiously and at low temperatures.
-
-
Modify the synthesis of the thiazoline building block: The stereochemical integrity of the thiazoline carboxylic acid is crucial.
-
Use mild hydrolysis conditions: If the thiazoline building block is synthesized as a methyl ester, avoid harsh saponification conditions for hydrolysis. Treatment with trimethyltin hydroxide provides a mild and selective method for hydrolysis to the carboxylic acid without causing epimerization.[3]
-
-
Control cleavage and deprotection conditions: The final cleavage from the resin and removal of protecting groups are often performed under acidic conditions, which can also induce epimerization.[3]
-
Minimize exposure to strong acid: While Trifluoroacetic acid (TFA) is commonly used, prolonged exposure should be avoided. Optimize the cleavage time to ensure complete deprotection while minimizing epimerization.
-
Consider alternative cleavage strategies: For highly sensitive analogs, explore milder cleavage cocktails if compatible with your protecting group strategy.
-
Issue: Reduced biological activity of synthetic Bacitracin compared to the natural product.
Possible Cause: The presence of epimers can significantly reduce the antibacterial activity of Bacitracin. This compound is the most potent component of the natural Bacitracin complex.[4][5] The formation of its epimers will lower the overall potency of the synthetic material.
Recommended Solutions:
-
Quantify the diastereomeric ratio: Use a validated HPLC method to separate and quantify the different epimers.[6][7][8][9] This will allow you to correlate the percentage of the desired epimer (this compound) with the observed biological activity.
-
Purify the desired epimer: If epimerization cannot be completely avoided during synthesis, preparative HPLC can be used to isolate the most active isomer, this compound.[6]
-
Re-evaluate the synthesis strategy: If the level of epimerization is unacceptably high and impacting activity, a redesign of the synthetic route, particularly the coupling of the N-terminal thiazoline moiety, is recommended.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is an epimer and why is it a concern in Bacitracin synthesis?
A1: Epimers are diastereomers that differ in configuration at only one stereogenic center. In the context of Bacitracin synthesis, the primary concern is epimerization at the α-carbon of the N-terminal isoleucine residue within the thiazoline ring.[1][3] This side reaction is undesirable because it leads to the formation of stereoisomers with potentially lower biological activity and creates challenges in purification due to the high similarity in physical characteristics of the epimers.[10][11]
Q2: At which step of the synthesis is epimerization most likely to occur?
A2: Epimerization is most likely to occur during the activation of the N-terminal thiazoline carboxylic acid for coupling to the peptide resin, especially in the presence of base.[1][3] It can also be induced by the acidic conditions used for cleavage and deprotection.[3]
Q3: How can I detect and quantify the formation of epimers?
A3: High-Performance Liquid Chromatography (HPLC) is the primary method for the detection and quantification of Bacitracin epimers.[6][7][8][9][12] A well-developed HPLC method can separate the different diastereomers, allowing for their individual quantification. Liquid Chromatography-Mass Spectrometry (LC-MS) is also used to confirm that the separated peaks are indeed isomers with the same mass-to-charge ratio.[12]
Q4: Are there any specific coupling reagents that are recommended to avoid epimerization?
A4: Yes, the choice of coupling reagent is critical. For the coupling of the stereochemically fragile thiazoline building block, a combination of HATU followed by PyBOP/HOBt has been shown to be effective in suppressing epimerization.[1] It is generally advisable to use coupling reagents that minimize the need for strong bases.
Q5: Does the type of solid support or linker influence epimerization?
A5: While the primary cause of epimerization is related to the reaction conditions during coupling and cleavage, the choice of solid support and linker can have an indirect effect. For instance, a linker that requires harsh cleavage conditions might increase the risk of epimerization during this final step. A solid-phase synthesis strategy where the peptide is linked to the resin through the side chain of an amino acid away from the C-terminus can be beneficial.[13]
Quantitative Data
Table 1: Comparison of Diastereomer Formation in this compound Synthesis under Different Coupling Conditions.
| Coupling Condition | Diastereomer Profile | Reference |
| Previously Published Conditions (unspecified) | Four diastereomers of similar intensity observed in HPLC. | [1] |
| Optimized Conditions (Double coupling with HATU, then PyBOP/HOBt) | Desired this compound diastereomer is the major species. | [1] |
Experimental Protocols
Protocol 1: Optimized Coupling of Thiazoline Carboxylic Acid to Resin-Bound Peptide
This protocol is adapted from a reported optimized synthesis of this compound.[1]
-
Swell the resin-bound peptide in anhydrous N,N-Dimethylformamide (DMF).
-
In a separate vessel, dissolve the thiazoline carboxylic acid (1.5 equivalents) and HATU (1.5 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the solution from step 2 and allow it to pre-activate for 5 minutes.
-
Add the activated thiazoline solution to the resin and shake at room temperature for 2 hours.
-
Wash the resin thoroughly with DMF.
-
For the second coupling, dissolve the thiazoline carboxylic acid (1.5 equivalents), PyBOP (1.5 equivalents), and HOBt (1.5 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the solution from step 6.
-
Add the second activated solution to the resin and shake at room temperature for 16 hours.
-
Wash the resin with DMF, Dichloromethane (DCM), and methanol, then dry under vacuum.
Protocol 2: Analytical HPLC Method for Bacitracin Epimer Analysis
This is a general protocol based on typical methods for Bacitracin analysis.[6][7][8][9][12] Specific parameters may need to be optimized for your system.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.2% Ammonium acetate buffer solution.
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a sufficient time to resolve the epimers (e.g., 42-75% B over 55 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the synthetic Bacitracin sample in a suitable diluent (e.g., water with a small amount of acid, or the initial mobile phase composition) to a concentration of approximately 2 mg/mL.
Visualizations
Caption: Workflow of Bacitracin synthesis highlighting critical steps for epimerization.
Caption: Troubleshooting decision tree for addressing epimer formation in Bacitracin synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Studies with this compound and Preparation of Analogues Containing Alternative Zinc Binding Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Studies with this compound and Preparation of Analogues Containing Alternative Zinc Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacitracin - Wikipedia [en.wikipedia.org]
- 5. Total structures and antimicrobial activity of bacitracin minor components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation and isolation of the isomers of bacitracin by high-performance liquid chromatography and their relationship to microbial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of HPLC method for stability testing of bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solid-Phase Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Bacitracin A Toxicity in Nano-formulations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on reducing the toxicity of Bacitracin A through nano-formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary toxicity associated with this compound, and how can nano-formulations help?
This compound (BA) is a potent polypeptide antibiotic effective against Gram-positive bacteria. However, its clinical application is limited due to significant nephrotoxicity (toxicity to the kidneys).[1][2] Nano-formulations, such as self-assembled nanoparticles, can encapsulate or be conjugated with this compound. This approach can reduce its systemic toxicity by altering its pharmacokinetic profile and enabling more targeted delivery to bacterial infection sites, thereby minimizing exposure to sensitive organs like the kidneys.[1][3] Furthermore, some nano-formulations have been shown to possess broad-spectrum antibacterial activity, even against Gram-negative bacteria, which this compound alone is not effective against.[1][4]
Q2: Which types of nano-formulations have proven effective in reducing this compound toxicity?
Several types of nano-formulations have been investigated, with polymeric nanoparticles showing significant promise. Key examples include:
-
Poly(lactic-co-glycolic acid) (PLGA)-based nano-assemblies: PLGA is a biodegradable and biocompatible polymer. Modifying this compound with PLGA to form self-assembled nano-bacitracin A (nano-BAs) has been shown to reduce toxicity while broadening its antibacterial spectrum.[1][4][5]
-
Pluronic-based nano-self-assemblies: Pluronics are triblock copolymers that can also be used to create nano-assemblies of this compound. These have demonstrated higher solubility and stronger antibacterial effectiveness compared to PLGA-based nano-formulations, along with reduced toxicity.[3]
-
PEGylated nano-self-assemblies: The inclusion of polyethylene glycol (PEG) in the formulation can further enhance biocompatibility and reduce toxicity.[6]
-
Metallic Nanoparticles: Gold and silver nanoparticles have also been used as carriers for Bacitracin, showing reduced toxicity to mammalian cells compared to the free drug.[7][8]
Q3: How does nano-encapsulation affect the antibacterial efficacy of this compound?
Nano-encapsulation can enhance the antibacterial efficacy of this compound. For instance, Pluronic-based nano-formulations of this compound have demonstrated a stronger bactericidal effect against both Gram-positive and Gram-negative bacteria compared to some PLGA formulations.[3] The nano-formulations can facilitate the disruption of the bacterial cell wall and membrane.[3]
Troubleshooting Guide
Issue: High cytotoxicity observed in vitro with our this compound nano-formulation.
-
Possible Cause 1: Suboptimal Polymer Choice or Concentration.
-
Recommendation: The choice of polymer and its concentration are critical. Studies have shown that modifying this compound with polymers like PLGA and Pluronics can significantly decrease its toxicity.[1][3] If you are observing high cytotoxicity, consider screening different biocompatible polymers or optimizing the polymer-to-drug ratio in your formulation.
-
-
Possible Cause 2: Un-encapsulated "Free" this compound.
-
Recommendation: High levels of un-encapsulated this compound can contribute to in vitro toxicity. Ensure your purification methods (e.g., dialysis, centrifugation) are effective in removing free drug from your nanoparticle suspension.
-
-
Possible Cause 3: Instability of the Nano-formulation.
-
Recommendation: The stability of your nano-formulation in culture media is important. Unstable nanoparticles may prematurely release the drug, leading to high local concentrations and increased toxicity. Characterize the stability of your formulation over time in relevant biological media.
-
Issue: Our this compound nano-formulation is not showing the expected broad-spectrum activity.
-
Possible Cause 1: Insufficient Interaction with Gram-Negative Bacteria.
-
Recommendation: The hydrophobic components of the nano-formulation, such as the PLGA block, are thought to interact with the lipopolysaccharide (LPS) layer of Gram-negative bacteria, facilitating uptake.[1] The composition and surface properties of your nanoparticles might need to be adjusted to enhance this interaction.
-
-
Possible Cause 2: Particle Size and Surface Charge.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound Nano-formulations
| Nano-formulation | Cell Line | Assay | Result | Reference |
| Nano-BA5K (PLGA-based) | HK-2 (human kidney) | Not specified | No cytotoxicity observed | [1] |
| Nano-BA5K (PLGA-based) | hRBCs (human red blood cells) | Hemolysis Assay | No cytotoxicity observed | [1] |
| Bac-AuNPs (Gold Nanoparticles) | HepG2 and HEK293 | Cell Viability Assay | Less toxic than smaller size AuNPs | [7] |
| Bacitracin-conjugated Fe3O4 NPs | Human fibroblast cells | Cytotoxicity Test | Very low cytotoxicity | [9] |
| AgNP-BA&ITC (Silver Nanoparticles) | Not specified | Cytotoxicity Assay | High selectivity (IC50/MIC90 = 15.2-30.4) | [8] |
Table 2: Antibacterial Activity of this compound Nano-formulations
| Nano-formulation | Bacteria | MIC (µM) | Reference |
| Nano-BAP85 (Pluronic-based) | Gram-positive and Gram-negative | >128 (for Pluronics alone) | [3] |
| Nano-BA3K and Nano-BA5K (PLGA-based) | Gram-positive and Gram-negative | 0.25 to ~128 | [1] |
| PEGylated Nano-BA12K | S. pneumoniae | 0.25 to 128 | [6] |
| AgNP-BA&ITC (Silver Nanoparticles) | Gram-positive and Gram-negative | 12.5-25 (µg/mL) | [8] |
Experimental Protocols
Preparation of Pluronic-based Nano-Bacitracin A (Nano-BAP85) by Thin-Film Hydration
This protocol is adapted from a published study.[3]
Materials:
-
BA-Pluronic® P85-BA copolymer
-
Acetonitrile
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Round-bottomed flask
-
Rotary evaporator
-
Ultrasonic Instrument
Procedure:
-
Dissolve 100 mg of the BA-Pluronic® P85-BA copolymer in 25 mL of acetonitrile in a round-bottomed flask.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C for 1 hour to form a thin film.
-
Further dry the film under vacuum at room temperature for 12 hours to remove residual acetonitrile.
-
Hydrate the resulting thin film with 20 mL of PBS (pH 7.4) at 35°C for 30 minutes.
-
Sonicate the solution three times for 30 seconds each using an ultrasonic instrument at 400 W to obtain the Nano-BAP85 solution.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard microtiter dilution method.[1]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound nano-formulation
-
Multifunctional microplate reader
Procedure:
-
Culture bacterial cells overnight at 37°C in MHB to reach the log-phase of growth.
-
Dilute the bacterial culture to a final concentration of 1x105 CFU/mL.
-
Add 100 µL of the bacterial suspension to each well of a 96-well microtiter plate.
-
Prepare two-fold serial dilutions of the this compound nano-formulation.
-
Add 100 µL of the diluted nano-formulation to the wells, resulting in a final volume of 200 µL.
-
Incubate the plates for 18-24 hours at 37°C.
-
Determine the MIC as the lowest concentration at which no visible bacterial growth is observed. Growth inhibition can be measured by absorbance at 600 nm.
Visualizations
Experimental Workflow: Nano-formulation and Evaluation
References
- 1. Synthesis, construction, and evaluation of self-assembled nano-bacitracin A as an efficient antibacterial agent in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, construction, and evaluation of self-assembled nano-bacitracin A as an efficient antibacterial agent in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pluronic-based nano-self-assemblies of this compound with a new mechanism of action for an efficient in vivo therapeutic effect against bacterial peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Insights into the antibacterial mechanism of PEGylated nano-bacitracin A against Streptococcus pneumonia: both penicillin-sensitive and penicillin-resistant strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Self-assembly of bacitracin-gold nanoparticles and their toxicity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bacitracin and isothiocyanate functionalized silver nanoparticles for synergistic and broad spectrum antibacterial and antibiofilm activity with selective toxicity to bacteria over mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bacitracin-conjugated superparamagnetic iron oxide nanoparticles: Synthesis, characterization and antibacterial activity - East China Normal University [pure.ecnu.edu.cn:443]
Validation & Comparative
Comparative Analysis of Bacitracin A and Vancomycin Activity: A Guide for Researchers
This guide provides a detailed comparative analysis of the antibacterial activity of Bacitracin A and Vancomycin, two antibiotics that inhibit bacterial cell wall synthesis. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, antibacterial spectrum, resistance mechanisms, and comparative efficacy supported by experimental data.
Introduction
This compound and Vancomycin are crucial antibiotics in the clinical setting, primarily effective against Gram-positive bacteria. While both target the synthesis of the bacterial cell wall, their specific mechanisms of action and clinical applications differ significantly. Vancomycin, a glycopeptide, is often reserved as a last-resort treatment for serious infections caused by methicillin-resistant Staphylococcus aureus (MRSA). Bacitracin, a polypeptide antibiotic, is predominantly used in topical formulations for skin and eye infections due to its nephrotoxicity when administered systemically. This guide will delve into a side-by-side comparison of their activities, providing quantitative data and detailed experimental protocols to aid in research and development.
Mechanism of Action
Both antibiotics disrupt the synthesis of peptidoglycan, a vital component of the bacterial cell wall. However, they achieve this through distinct molecular interactions.
This compound: This antibiotic interferes with the dephosphorylation of C55-isoprenyl pyrophosphate (C55PP), a lipid carrier molecule. This carrier is essential for transporting peptidoglycan precursors from the cytoplasm across the cell membrane to the cell wall. By inhibiting the recycling of C55PP, this compound effectively halts the supply of building blocks for peptidoglycan synthesis, leading to a weakened cell wall and eventual cell lysis.
Vancomycin: As a glycopeptide antibiotic, Vancomycin directly binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the pentapeptide chains of peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation reactions, which are critical for cross-linking the peptidoglycan strands. The inhibition of these final steps in cell wall synthesis results in a structurally compromised cell wall.
Signaling Pathway Diagram
Caption: Mechanisms of action for this compound and Vancomycin.
Antibacterial Spectrum and Comparative Efficacy
Both this compound and Vancomycin are primarily effective against Gram-positive bacteria. Gram-negative bacteria are generally resistant due to their outer membrane, which prevents these large antibiotic molecules from reaching their peptidoglycan layer.
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the typical Minimum Inhibitory Concentration (MIC) ranges for this compound and Vancomycin against key Gram-positive pathogens. It is important to note that MIC values can vary depending on the specific strain and the testing methodology.
| Bacterial Species | Antibiotic | MIC Range (µg/mL) | Interpretation (Susceptible/Resistant) |
| Staphylococcus aureus | This compound | 32 to >4,096 | TECOFF: 256; Resistant: ≥512[1][2] |
| Vancomycin | ≤2 to 8 | Susceptible: ≤2; Intermediate: 4-8; Resistant: ≥16[3][4][5] | |
| Streptococcus pyogenes | This compound | Susceptibility used for presumptive identification | Most strains are susceptible, but resistant strains exist[6][7][8] |
| Vancomycin | Generally ≤1 | Susceptible[9][10][11] | |
| Enterococcus faecalis | This compound | ≥256 (for resistant strains) | High-level resistance is common[12][13][14] |
| Vancomycin | ≤4 to ≥32 | Susceptible: ≤4; Intermediate: 8-16; Resistant: ≥32[15][16][17] |
TECOFF: Tentative Epidemiological Cut-off Value
Mechanisms of Resistance
Bacterial resistance to both antibiotics poses a significant clinical challenge. The mechanisms of resistance are distinct for each agent.
This compound Resistance:
-
ABC Transporters: Efflux pumps, such as the BcrABD system in Enterococcus faecalis, actively transport bacitracin out of the bacterial cell.
-
Increased Production of Target: Overexpression of the undecaprenyl pyrophosphate phosphatase can overcome the inhibitory effect of bacitracin.
-
Exopolysaccharide Production: Some Gram-negative bacteria can develop resistance by producing exopolysaccharides that may trap the antibiotic before it reaches its target.
Vancomycin Resistance:
-
Target Alteration: This is the most common mechanism, particularly in enterococci. The terminal D-Ala-D-Ala of the peptidoglycan precursor is replaced with D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser). This substitution significantly reduces the binding affinity of vancomycin to its target. This is mediated by the van gene clusters (vanA, vanB, etc.).
-
Cell Wall Thickening: In some strains of S. aureus with intermediate resistance (VISA), a thickened cell wall with an increased number of "false" D-Ala-D-Ala targets can trap vancomycin molecules, preventing them from reaching their site of action at the cell membrane.
Experimental Protocols
Accurate determination of antibiotic activity is crucial for both clinical and research purposes. Standardized methodologies are provided by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an agar or broth dilution susceptibility test.
Broth Microdilution Method (based on CLSI guidelines):
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and Vancomycin in an appropriate solvent at a high concentration.
-
Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of the antibiotic stock solutions across the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure (following MIC determination):
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Plating: Spread the aliquot onto a suitable agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.
Time-Kill Kinetics Assay
This assay provides information on the rate of bactericidal activity of an antibiotic over time.
Experimental Workflow:
-
Inoculum Preparation: Prepare a logarithmic phase bacterial culture in a suitable broth.
-
Exposure: Add the antibiotic (at various concentrations, e.g., 1x, 2x, 4x MIC) to the bacterial culture at time zero. Include a growth control without any antibiotic.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.
-
Serial Dilution and Plating: Perform serial dilutions of the aliquots and plate them onto agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.
Experimental Workflow Diagram
Caption: Workflow for a time-kill kinetics assay.
Conclusion
This compound and Vancomycin remain important tools in the fight against Gram-positive bacterial infections. While both target the cell wall, their distinct mechanisms of action, antibacterial spectra, and resistance profiles necessitate a thorough understanding for appropriate clinical use and for the development of new therapeutic strategies. Vancomycin's role as a critical last-resort antibiotic for systemic infections is well-established, whereas this compound's utility is primarily in topical applications. The provided comparative data and detailed experimental protocols serve as a valuable resource for researchers in the field of antimicrobial drug discovery and development, facilitating further investigation into these and other antibacterial agents.
References
- 1. Nature of bacitracin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. Bacitracin-Resistant Clone of Streptococcus pyogenes Isolated from Pharyngitis Patients in Belgium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. Acquired Bacitracin Resistance in Enterococcus faecalis Is Mediated by an ABC Transporter and a Novel Regulatory Protein, BcrR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acquired bacitracin resistance in Enterococcus faecalis is mediated by an ABC transporter and a novel regulatory protein, BcrR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro susceptibility studies of vancomycin-resistant Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uspharmacist.com [uspharmacist.com]
Validating the Specificity of Bacitracin A Against Gram-Positive Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of Bacitracin A, a polypeptide antibiotic, against gram-positive bacteria. Through a detailed comparison with alternative topical antibiotics, this document offers supporting experimental data, protocols, and visual representations to aid in research and development.
Executive Summary
This compound exhibits a narrow-spectrum activity, primarily targeting gram-positive bacteria by inhibiting cell wall synthesis. Its mechanism of action involves the interference with the dephosphorylation of C55-isoprenyl pyrophosphate (bactoprenol), a lipid carrier molecule essential for transporting peptidoglycan precursors across the cell membrane.[1][2][3][4][5] This targeted action results in a compromised cell wall and subsequent bacterial lysis. In contrast, gram-negative bacteria are generally resistant due to their outer membrane, which acts as a barrier, preventing bacitracin from reaching its target.[2][6] This guide presents a comparative analysis of this compound with other topical agents, including combination antibiotics like Neosporin and Polysporin, as well as single-agent antibiotics such as Mupirocin and Retapamulin.
Comparative Performance Data
The following tables summarize the in-vitro activity of this compound and its alternatives against key gram-positive and gram-negative bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) values and zone of inhibition diameters.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Antibiotic | Staphylococcus aureus | Streptococcus pyogenes | Pseudomonas aeruginosa |
| This compound | 0.1 - >128[7] | Susceptible[8] | Resistant[6] |
| Mupirocin | ≤0.016 - >512[5][9][10][11] | Susceptible[9] | Not Generally Active |
| Retapamulin | 0.03 - 0.25[1][3] | 0.008 - 0.06[1][3] | Not Active[12] |
| Polymyxin B | Not Generally Active | Not Generally Active | ≤2[13][14] |
| Neomycin | - | - | - |
Note: Data for Neosporin and Polysporin as combined products are limited in standardized MIC formats. Their activity is inferred from their components.
Table 2: Zone of Inhibition Diameters in mm (Disk Diffusion Test)
| Antibiotic | Disk Potency | Staphylococcus aureus | Streptococcus pyogenes | Pseudomonas aeruginosa |
| Bacitracin | 10 units | 12 - 22[15][16] | ≥12[8] | Resistant |
| Mupirocin | 5 µg | >19 (Susceptible)[17] | - | Not Applicable |
| Retapamulin | 2 µg | 25 - 33[1][3] | 18 - 24[1][3] | Not Applicable |
| Polymyxin B | 300 units | Not Applicable | Not Applicable | 14 - 18[18] |
Mechanism of Action: this compound
This compound specifically targets the bacterial cell wall synthesis pathway, a process crucial for the survival of gram-positive bacteria. The following diagram illustrates the key steps in this pathway and the point of inhibition by this compound.
Caption: this compound inhibits the dephosphorylation of Bactoprenol-PP.
Experimental Protocols
To validate the specificity and efficacy of this compound and its alternatives, the following standardized methods are recommended.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard from a fresh culture.
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[3]
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[19]
Kirby-Bauer Disk Diffusion Test
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
Caption: Workflow for the Kirby-Bauer disk diffusion test.
Detailed Steps:
-
Plate Preparation: Inoculate a Mueller-Hinton agar plate with the test bacterium to create a uniform lawn of growth.
-
Disk Placement: Aseptically apply antibiotic-impregnated disks onto the surface of the agar.[20]
-
Incubation: Incubate the plate at 35-37°C for 16-18 hours.[15]
-
Zone Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Result Interpretation: Compare the measured zone diameters to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.[2]
Conclusion
The data and experimental protocols presented in this guide validate the well-established specificity of this compound for gram-positive bacteria. Its unique mechanism of action, targeting a crucial step in peptidoglycan synthesis, makes it an effective agent against this class of microorganisms. While combination antibiotics offer a broader spectrum of activity, the targeted approach of this compound can be advantageous in specific clinical and research settings where the causative agent is known to be a susceptible gram-positive organism. For comprehensive antibiotic susceptibility testing, the standardized MIC and disk diffusion methods are essential for generating reliable and reproducible data.
References
- 1. Activity of retapamulin against Streptococcus pyogenes and Staphylococcus aureus evaluated by agar dilution, microdilution, E-test, and disk diffusion methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topical retapamulin in the management of infected traumatic skin lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Retapamulin against Streptococcus pyogenes and Staphylococcus aureus Evaluated by Agar Dilution, Microdilution, E-Test, and Disk Diffusion Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. microbenotes.com [microbenotes.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Clinical relevance of mupirocin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening for Mupirocin Resistance in Staphylococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. micromasterlab.com [micromasterlab.com]
- 16. crcooper01.people.ysu.edu [crcooper01.people.ysu.edu]
- 17. Interpretive criteria for mupirocin susceptibility testing of Staphylococcus spp. using CLSI guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quality Control Guidelines for Testing Gram-Negative Control Strains with Polymyxin B and Colistin (Polymyxin E) by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Evaluation of the Clinical Systems for Polymyxin Susceptibility Testing of Clinical Gram-Negative Bacteria in China [frontiersin.org]
- 20. Bacitracin vs. Neosporin: Differences, similarities, and which is better for you [singlecare.com]
A Comparative Guide to Bacitracin A and Neomycin: Efficacy, Mechanisms, and Resistance
For Researchers, Scientists, and Drug Development Professionals
In the landscape of topical antibiotics, Bacitracin A and Neomycin have long been cornerstone therapies for the prevention and treatment of superficial skin infections. While both are effective against a range of bacteria, their distinct mechanisms of action, antimicrobial spectra, and propensity for inducing resistance and allergic reactions warrant a detailed comparison. This guide provides an objective, data-driven analysis of this compound and Neomycin, incorporating key experimental data and methodologies to inform research and development in dermatology and infectious diseases.
At a Glance: Key Performance Characteristics
| Feature | This compound | Neomycin |
| Primary Mechanism of Action | Inhibition of bacterial cell wall synthesis[1][2][3] | Inhibition of protein synthesis[4][5][6][7][8] |
| Spectrum of Activity | Primarily Gram-positive bacteria[1][3] | Broad-spectrum (Gram-positive and Gram-negative bacteria)[4][5][8] |
| Primary Resistance Mechanism | ATP-binding cassette (ABC) transporters, Two-component systems (TCS)[9][10][11][12] | Aminoglycoside-modifying enzymes[4] |
| Allergic Contact Dermatitis Rate | Lower incidence | Higher incidence |
Mechanism of Action: A Tale of Two Pathways
The antibacterial efficacy of this compound and Neomycin stems from their interference with fundamental bacterial processes, albeit through entirely different pathways.
This compound: Disrupting Cell Wall Integrity
This compound targets the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2][3] Specifically, it inhibits the dephosphorylation of C55-isoprenyl pyrophosphate (C55-PP), a lipid carrier that transports peptidoglycan precursors across the cell membrane.[1][2] This disruption halts the cell wall synthesis, leading to cell lysis and bacterial death.
Caption: Mechanism of Action of this compound.
Neomycin: Halting Protein Production
Neomycin, an aminoglycoside antibiotic, exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria.[4][5][6][7][8] This binding interferes with the initiation complex, causes misreading of the mRNA, and leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.[4]
Caption: Mechanism of Action of Neomycin.
Antimicrobial Efficacy: A Quantitative Comparison
The in vitro efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes available MIC data for this compound and Neomycin against common skin pathogens.
| Bacterial Species | This compound MIC (µg/mL) | Neomycin MIC (µg/mL) |
| Staphylococcus aureus | ≤0.03 – 700[1] | - |
| Staphylococcus aureus (MRSA) | - | Resistant in many cases[13] |
| Streptococcus pyogenes | 0.5 – >16[1] | - |
| Escherichia coli | - | <8[14] |
| Pseudomonas aeruginosa | - | MIC90: >64 |
| Clostridium difficile | Effective in treatment[15][16][17][18] | - |
Note: MIC values can vary significantly depending on the bacterial strain and the testing methodology. The data presented here are for illustrative purposes.
Mechanisms of Bacterial Resistance
The emergence of antibiotic resistance is a critical concern in drug development. This compound and Neomycin are subject to distinct resistance mechanisms.
This compound Resistance: Efflux and Signaling
Resistance to Bacitracin in Gram-positive bacteria is often mediated by two-component systems (TCS) and ATP-binding cassette (ABC) transporters.[9][10][11][12] The BceRS TCS, for instance, senses the presence of Bacitracin and upregulates the expression of the BceAB ABC transporter, which then actively pumps the antibiotic out of the cell.[11]
Caption: this compound Resistance Pathway.
Neomycin Resistance: Enzymatic Modification
The primary mechanism of resistance to Neomycin and other aminoglycosides is enzymatic modification by aminoglycoside-modifying enzymes (AMEs).[4] These enzymes, such as aminoglycoside phosphotransferases, acetyltransferases, and nucleotidyltransferases, alter the structure of the antibiotic, preventing it from binding to the 30S ribosomal subunit.
Caption: Neomycin Resistance Pathway.
Experimental Protocols: A Methodological Overview
The quantitative data presented in this guide are derived from established experimental protocols. Below are outlines of key methodologies.
Minimum Inhibitory Concentration (MIC) Determination
-
Broth Microdilution Method: This is a standardized method for determining MIC.
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at a specified temperature (e.g., 35-37°C) for 16-20 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.[19][20][21]
-
Caption: MIC Determination Workflow.
In Vitro Skin Infection Model
-
Ex Vivo Porcine Skin Model: This model provides a physiologically relevant substrate for assessing topical antibiotic efficacy.
-
Skin Preparation: Full-thickness porcine skin is obtained, cleaned, de-haired, and sterilized. It is then cut into appropriate sizes and placed in a culture system.
-
Bacterial Inoculation: A standardized suspension of the test bacterium (e.g., S. aureus) is applied to the epidermal surface of the skin explants.
-
Infection Period: The inoculated skin is incubated to allow for bacterial adhesion and biofilm formation.
-
Topical Treatment: The test antibiotic (this compound or Neomycin) is applied topically to the infected skin.
-
Outcome Assessment: After a defined treatment period, the skin is processed to quantify the bacterial load (e.g., through CFU counting) to determine the reduction in bacterial viability.[22][23][24][25]
-
Concluding Remarks for the Scientific Community
The choice between this compound and Neomycin for topical application is a nuanced decision that must be guided by the specific clinical or research context. Neomycin's broad spectrum of activity is a significant advantage in empirical treatment; however, this is tempered by a higher incidence of allergic contact dermatitis and the prevalence of resistance mediated by aminoglycoside-modifying enzymes.
This compound, with its targeted action against Gram-positive bacteria, remains a valuable tool, particularly when the causative pathogen is known or suspected to be susceptible. Its distinct mechanism of action and resistance pathways make it a candidate for combination therapies or for use in situations where aminoglycoside resistance is a concern.
For drug development professionals, the signaling pathways involved in Bacitracin resistance, particularly the role of two-component systems and ABC transporters, present novel targets for the development of resistance breakers. Furthermore, a deeper understanding of the structural basis of Neomycin's interaction with the bacterial ribosome can inform the design of new aminoglycosides that evade common resistance mechanisms.
Future research should focus on generating comprehensive, head-to-head comparative data on the efficacy of these and other topical antibiotics against a wider panel of clinically relevant, and often multi-drug resistant, skin pathogens. The development and standardization of advanced in vitro and ex vivo skin models will be crucial in providing more predictive data on the performance of these agents in a physiologically relevant environment.
References
- 1. Bacitracin - Wikipedia [en.wikipedia.org]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. What is the mechanism of Bacitracin? [synapse.patsnap.com]
- 4. What is the mechanism of Neomycin Sulfate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 7. Neomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Bacitracin and nisin resistance in Staphylococcus aureus: a novel pathway involving the BraS/BraR two-component system (SA2417/SA2418) and both the BraD/BraE and VraD/VraE ABC transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bacitracin resistance and enhanced virulence of Streptococcus suis via a novel efflux pump - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and Characterization of a Bacitracin Resistance Network in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Minimal inhibitory concentration of neomycin - Bacteria Escherichia coli - BNID 100765 [bionumbers.hms.harvard.edu]
- 15. Bacitracin treatment of antibiotic-associated colitis and diarrhea caused by Clostridium difficile toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] The Antibiotic Bacitracin Protects Human Intestinal Epithelial Cells and Stem Cell-Derived Intestinal Organoids from Clostridium difficile Toxin TcdB | Semantic Scholar [semanticscholar.org]
- 17. Antibiotic-associated colitis due to Clostridium difficile: double-blind comparison of vancomycin with bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Antibiotic Bacitracin Protects Human Intestinal Epithelial Cells and Stem Cell-Derived Intestinal Organoids from Clostridium difficile Toxin TcdB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. An in vitro and ex vivo wound infection model to test topical and systemic treatment with antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. An in vitro and ex vivo wound infection model to test topical and systemic treatment with antibiotics | Semantic Scholar [semanticscholar.org]
- 25. Frontiers | An in vitro Reconstructed Human Skin Equivalent Model to Study the Role of Skin Integration Around Percutaneous Devices Against Bacterial Infection [frontiersin.org]
Bacitracin A and Undecaprenyl Pyrophosphate Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bacitracin A's interaction with its target, undecaprenyl pyrophosphate (C55-PP), relative to other antimicrobial agents that target related steps in bacterial cell wall biosynthesis. Experimental data is presented to objectively assess performance, and detailed protocols for key analytical methods are provided.
Mechanism of Action: Sequestration of a Key Lipid Carrier
This compound exerts its antibacterial effect by targeting a critical step in the peptidoglycan synthesis pathway of Gram-positive bacteria.[1] Its primary mechanism of action is the sequestration of undecaprenyl pyrophosphate (C55-PP), a lipid carrier essential for transporting peptidoglycan precursors across the bacterial cell membrane.[2][3] This interaction is dependent on the presence of a divalent metal ion, with zinc (Zn²⁺) being the most effective.[4] By forming a stable ternary complex with Zn²⁺ and C55-PP, this compound prevents the dephosphorylation of C55-PP to undecaprenyl phosphate (C55-P), thereby halting the recycling of this vital lipid carrier.[2] The interruption of the peptidoglycan synthesis cycle leads to a compromised cell wall and ultimately, bacterial cell death.[2]
Comparative Binding Affinities
While this compound is the only clinically approved antibiotic that specifically targets C55-PP, rationally designed analogues have been developed with enhanced activity.[3][5] For a broader comparison, this guide also includes data on calcium-dependent lipopeptide antibiotics (CDAs) that target the related molecule, undecaprenyl phosphate (C55-P).[1][6][7][8]
Table 1: Binding Affinities of this compound and Analogues with Undecaprenyl Pyrophosphate (C55-PP)
| Compound | Dissociation Constant (KD) | Method |
| This compound | 25.5 ± 7.0 nM | Isothermal Titration Calorimetry (ITC) |
| Analogue 9 | 11.6 ± 9.3 nM | Isothermal Titration Calorimetry (ITC) |
| Analogue 11 | Stronger than this compound (exact KD not specified) | Isothermal Titration Calorimetry (ITC) |
Table 2: Binding Affinities of Calcium-Dependent Lipopeptide Antibiotics (CDAs) with Undecaprenyl Phosphate (C55-P)
| Compound | Dissociation Constant (KD) | Method |
| Amphomycin | High Affinity (exact KD not specified) | Native Mass Spectrometry |
| Aspartocin D | High Affinity (exact KD not specified) | Native Mass Spectrometry |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for the key experimental techniques are provided below.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Protocol:
-
Sample Preparation:
-
Dialyze the this compound or analogue and the C55-PP containing large unilamellar vesicles (LUVs) against the same buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5) to minimize buffer mismatch heats.[9][10][11]
-
Determine the accurate concentrations of the peptide and the lipid.
-
Degas both solutions prior to use to prevent bubble formation.[12]
-
-
Instrument Setup:
-
Titration:
-
Perform an initial small injection (e.g., 2 µL) to account for diffusion from the syringe, which will be discarded during data analysis.[12]
-
Carry out a series of subsequent injections (e.g., 29 injections of 10 µL each) with a spacing of approximately 150 seconds between injections to allow for thermal equilibration.[12]
-
-
Data Analysis:
-
Integrate the heat-change peaks from each injection.
-
Fit the integrated data to a suitable binding model (e.g., one set of sites) to determine the KD, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.
Protocol:
-
Chip Preparation:
-
Use a sensor chip suitable for lipid-based assays (e.g., an L1 chip).[14]
-
Prepare and capture LUVs containing C55-PP onto the sensor chip surface. A control surface with LUVs lacking C55-PP should also be prepared for reference subtraction.
-
-
Instrument Setup:
-
Binding Measurement:
-
Inject a series of concentrations of this compound over the sensor and control surfaces.
-
Record the association and dissociation phases in real-time.
-
Regenerate the sensor surface between different analyte concentrations if necessary.[15]
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to correct for non-specific binding and bulk refractive index changes.
-
Analyze the resulting sensorgrams using appropriate kinetic models to determine the association (kₐ) and dissociation (kₑ) rate constants, from which the KD can be calculated (KD = kₑ/kₐ).
-
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.[17][18][19]
Protocol:
-
Inoculum Preparation:
-
Culture the test bacterium (e.g., Staphylococcus aureus) in a suitable broth (e.g., Mueller-Hinton Broth).[17]
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum to the final test concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]
-
-
Antibiotic Dilution Series:
-
In a 96-well microtiter plate, prepare a two-fold serial dilution of this compound in the broth.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[19]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubate the plate at 37°C for 16-20 hours.[17]
-
-
Result Determination:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the comprehensive evaluation of a compound's interaction with C55-PP and its resulting antibacterial activity.
References
- 1. Lipopeptide antibiotics disrupt interactions of undecaprenyl phosphate with UptA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. researchgate.net [researchgate.net]
- 5. A classic antibiotic reimagined: Rationally designed bacitracin variants exhibit potent activity against vancomycin-resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipopeptide antibiotics disrupt interactions of undecaprenyl phosphate with UptA. | Department of Biology [biology.ox.ac.uk]
- 7. Lipopeptide antibiotics disrupt interactions of undecaprenyl phosphate with UptA. | Department of Chemistry [chem.ox.ac.uk]
- 8. Lipopeptide antibiotics disrupt interactions of undecaprenyl phosphate with UptA | bioRxiv [biorxiv.org]
- 9. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. faculty.washington.edu [faculty.washington.edu]
- 14. molecular-interactions.si [molecular-interactions.si]
- 15. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lewinsonlab.net.technion.ac.il [lewinsonlab.net.technion.ac.il]
- 17. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. youtube.com [youtube.com]
A Comparative Analysis of Bacitracin A-Soaked and Triclosan-Coated Sutures for Surgical Site Infection Prophylaxis
For Immediate Release
In the ongoing effort to mitigate the risk of surgical site infections (SSIs), the choice of suture material plays a critical role. This guide provides a detailed comparison of two prominent antimicrobial suture options: sutures soaked in Bacitracin A and those coated with triclosan. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, experimental methodologies, and the underlying antimicrobial mechanisms.
Executive Summary
Surgical site infections are a significant cause of postoperative morbidity and mortality, and suture materials can act as a nidus for bacterial colonization. To counter this, antimicrobial sutures have been developed. Triclosan-coated sutures have been commercially available for some time and are supported by a substantial body of clinical evidence. This compound-soaked sutures, often prepared intraoperatively, represent an alternative approach. This guide reveals that while both demonstrate in vitro antimicrobial activity, the quality and quantity of evidence supporting their clinical efficacy differ significantly. Triclosan-coated sutures have a broader evidence base from numerous clinical trials and meta-analyses, whereas data for bacitracin-soaked sutures are primarily limited to in vitro studies.
Comparative Data on Antimicrobial Efficacy
An in vitro study directly comparing this compound-soaked sutures (BSS) and commercially available triclosan-coated sutures provides the most direct comparative data available to date. The study measured the zone of inhibition against common SSI pathogens.
| Suture Type | Test Organism | Mean Zone of Inhibition (mm) | Statistical Significance (vs. Control) | Statistical Significance (vs. Triclosan-Coated) |
| This compound-Soaked Suture (10-min dry) | Staphylococcus aureus | 5.0 ± 1.22 | p < 0.0001 | p < 0.0001 |
| Methicillin-resistant S. aureus (MRSA) | 6.83 ± 0.75 | p < 0.0001 | p < 0.0001 | |
| This compound-Soaked Suture (6-hour dry) | Staphylococcus aureus | Not significantly different from 10-min dry | p < 0.0001 | p < 0.0001 |
| Methicillin-resistant S. aureus (MRSA) | Not significantly different from 10-min dry | p < 0.0001 | p < 0.0001 | |
| Triclosan-Coated Suture (VICRYL® Plus) | Staphylococcus aureus | 15.5 ± 1.05 | p < 0.0001 | N/A |
| Methicillin-resistant S. aureus (MRSA) | Not explicitly stated, but significantly larger than BSS | p < 0.0001 | N/A | |
| Uncoated Suture (Control) | Staphylococcus aureus | 0 | N/A | N/A |
| Methicillin-resistant S. aureus (MRSA) | 0 | N/A | N/A |
Data synthesized from a 2020 bioRxiv preprint.[1][2][3][4]
The results indicate that while this compound-soaked sutures show a significant antimicrobial effect compared to uncoated sutures, the triclosan-coated suture exhibited a significantly larger zone of inhibition against the tested Gram-positive bacteria.[1][2][3][4]
Clinical Efficacy Overview
Triclosan-Coated Sutures: A substantial body of evidence from randomized controlled trials (RCTs) and meta-analyses suggests that triclosan-coated sutures can reduce the incidence of SSIs.[5][6][7] A meta-analysis of 25 RCTs involving 11,957 participants demonstrated a significant reduction in the risk of SSIs with triclosan-coated sutures compared to standard sutures (relative risk 0.73).[6] The efficacy has been noted in both clean and contaminated surgeries.[6] However, some large-scale trials have reported no significant difference, indicating the need for further research to define their role in specific surgical settings.[7]
This compound-Soaked Sutures: Currently, there is a lack of published in vivo or clinical trial data specifically evaluating the efficacy of this compound-soaked sutures in preventing SSIs. The practice of soaking sutures in antibiotic solutions is based on the rationale of delivering a high local concentration of an antimicrobial agent to the wound bed. While the in vitro data is promising, the absence of clinical evidence makes it difficult to draw definitive conclusions about its comparative efficacy in a clinical setting.
Antimicrobial Mechanisms of Action
The antimicrobial activity of these sutures is dictated by the distinct mechanisms of their active agents.
This compound primarily targets Gram-positive bacteria by interfering with cell wall synthesis. It achieves this by inhibiting the dephosphorylation of bactoprenol phosphate, a lipid carrier that transports peptidoglycan precursors across the cell membrane. This disruption leads to a compromised cell wall and eventual cell death.
Triclosan has a broader spectrum of activity, affecting both Gram-positive and Gram-negative bacteria.[2][8] Its primary mode of action is the inhibition of the enzyme enoyl-acyl carrier protein reductase (FabI), which is essential for fatty acid synthesis.[9] By blocking this pathway, triclosan disrupts the formation of the bacterial cell membrane, leading to cell lysis.
Experimental Protocols
A standardized approach to evaluating the antimicrobial efficacy of sutures is crucial for comparative analysis. The following outlines a typical in vitro experimental workflow.
Detailed Experimental Protocol (Zone of Inhibition Assay):
-
Suture Preparation:
-
This compound-Soaked Sutures: Sterile sutures are immersed in a solution of this compound (e.g., 1000 Units/mL) for a specified duration (e.g., 1 hour) to simulate intraoperative soaking.[10] The sutures are then removed and allowed to dry under sterile conditions for varying time points (e.g., 10 minutes and 6 hours) to assess the effect of drying on antimicrobial activity.[1][3]
-
Triclosan-Coated Sutures: Commercially available triclosan-coated sutures are used as received.
-
Control Sutures: Untreated, sterile sutures of the same material are used as a negative control.
-
-
Bacterial Culture:
-
Agar Plate Inoculation:
-
A standardized suspension of the overnight bacterial culture is uniformly spread onto the surface of Mueller-Hinton agar plates to create a bacterial lawn.
-
-
Antimicrobial Activity Assessment:
-
Standardized lengths (e.g., 1 cm) of the prepared sutures (Bacitracin-soaked, triclosan-coated, and control) are aseptically placed onto the surface of the inoculated agar plates.
-
Following incubation, the diameter of the clear zone of growth inhibition around each suture segment is measured in millimeters.
-
Discussion and Future Directions
The available evidence suggests that both this compound-soaked and triclosan-coated sutures possess antimicrobial properties. However, the triclosan-coated sutures have demonstrated a superior in vitro zone of inhibition and are supported by a more extensive body of clinical research.[1][2][3][4][6][7]
A notable limitation in the current body of research is the scarcity of head-to-head clinical trials comparing the two types of sutures. The in vitro study, while informative, may not fully replicate the complex in vivo environment of a surgical wound. Factors such as protein binding, enzymatic degradation, and the development of biofilms can influence the real-world efficacy of these antimicrobial agents.
Future research should prioritize randomized controlled clinical trials directly comparing the incidence of SSIs with this compound-soaked versus triclosan-coated sutures across various surgical specialties. Additionally, studies investigating the potential for bacterial resistance development to both agents in the context of suture use are warranted. Concerns have been raised about the potential for triclosan to contribute to antibiotic resistance, a factor that must be weighed against its clinical benefits.
Conclusion
For researchers and drug development professionals, the choice between this compound-soaked and triclosan-coated sutures involves a trade-off between an established, albeit debated, technology and a less-studied alternative. Triclosan-coated sutures are a well-documented option for reducing the risk of SSIs, supported by a significant amount of clinical data.[5][6][7] this compound-soaked sutures show promise in vitro but require rigorous clinical evaluation to establish their comparative efficacy and safety. The development of novel antimicrobial suture technologies should focus on demonstrating clear clinical advantages, addressing the potential for resistance, and providing robust data to guide clinical decision-making.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Randomized, controlled clinical trial to assess the effect of antimicrobial-impregnated suture on the incidence of surgical site infections in dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of antimicrobial sutures in preventing surgical site infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Antimicrobial Activity Between Bacitracin-Soaked Sutures and Triclosan Coated Suture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the in vitro antimicrobial activity of triclosan-coated suture material on bacteria commonly isolated from wounds in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prospective, randomized, double blind comparison of suture materials with and without triclosan in dogs undergoing tibial plateau leveling osteotomy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.uniroma1.it [iris.uniroma1.it]
- 9. biorxiv.org [biorxiv.org]
- 10. In Vitro Antibacterial Efficacy of Sutures Coated With Aloe vera and Ciprofloxacin: A Comparative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Quantitative HPLC Method for Bacitracin A
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for Bacitracin A against alternative analytical techniques. The information presented is supported by experimental data to aid in the selection of the most suitable method for specific analytical needs.
Introduction to this compound Quantification
Bacitracin is a polypeptide antibiotic, and its major and most active component is this compound. Accurate quantification of this compound is crucial for ensuring the potency and quality of pharmaceutical formulations. While HPLC is a widely accepted method, challenges such as low recovery of this compound have been reported with official United States Pharmacopeia (USP) methods. This has led to the development of optimized HPLC protocols and the exploration of alternative analytical approaches.
Comparison of Analytical Methods
The performance of a validated HPLC method for this compound is compared with two alternative methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Spectrofluorimetry. The following tables summarize the key quantitative performance parameters for each method.
| Validation Parameter | HPLC Method | LC-MS/MS Method | Spectrofluorimetric Method |
| Linearity (R²) | ≥ 0.999 | ≥ 0.99 | ≥ 0.997 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 75.9% - 87.9% | 98.33% - 103.47% |
| Precision (RSD) | ≤ 2.0% | < 15.7% (within day) | ≤ 1.54% |
| Limit of Detection (LOD) | Analyte Dependent | 25 µg/kg | 31.2 ng/mL |
| Limit of Quantitation (LOQ) | Analyte Dependent | 50 µg/kg | Not Specified |
| Specificity | High | Very High | Moderate |
| Robustness | Demonstrated | Not specified | Not specified |
Table 1: Comparison of Quantitative Validation Parameters
| Method Feature | HPLC Method | LC-MS/MS Method | Spectrofluorimetric Method |
| Principle | Chromatographic separation followed by UV detection. | Chromatographic separation followed by mass analysis. | Measurement of fluorescence after derivatization. |
| Sample Throughput | Moderate | High | High |
| Instrumentation Cost | Moderate | High | Low to Moderate |
| Solvent Consumption | Moderate | Moderate | Low |
| Expertise Required | Intermediate | High | Low to Intermediate |
| Matrix Effect | Can be significant | Can be minimized with internal standards | Can be significant |
Table 2: Comparison of General Method Characteristics
Experimental Protocols
Validated Quantitative HPLC Method for this compound
This protocol is based on an optimized method to improve the recovery of this compound.
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
2. Reagents and Materials:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Disodium EDTA.
-
Ammonium acetate.
-
Formic acid.
-
Water (HPLC grade).
3. Chromatographic Conditions:
-
Mobile Phase A: 0.2% ammonium acetate in water with 0.1% formic acid and 0.1 mM EDTA.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in Mobile Phase A to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for the linearity study.
-
Sample Preparation: Dissolve the sample containing this compound in Mobile Phase A to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.
5. Validation Procedure:
-
Specificity: Analyze blank samples, samples spiked with known impurities, and degraded samples to demonstrate that the method can unequivocally assess this compound in the presence of other components.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be ≤ 2.0%.
-
-
Robustness: Introduce small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.
Mandatory Visualizations
In Vivo Showdown: Nano-Bacitracin A Outperforms Conventional Counterpart in Efficacy and Safety
A comprehensive analysis of recent in vivo studies reveals that nano-formulations of Bacitracin A demonstrate significantly enhanced therapeutic efficacy, a broader antibacterial spectrum, and improved safety profiles compared to conventional this compound. These advancements address the long-standing limitations of conventional bacitracin, such as its nephrotoxicity and lack of activity against Gram-negative bacteria.
Nano-bacitracin A, particularly formulations utilizing biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and its PEGylated derivatives, has emerged as a promising strategy to overcome the clinical constraints of traditional this compound.[1][2] In vivo studies in murine models of thigh infection, wound healing, and peritonitis have consistently shown the superior performance of nano-bacitracin A in reducing bacterial load and improving survival rates.[1][3][4]
The enhanced efficacy of these nano-formulations is attributed to their unique mechanism of action. The nano-carrier facilitates the interaction of bacitracin with the outer membrane of Gram-negative bacteria, a barrier that is impermeable to conventional bacitracin.[2][5] Specifically, the hydrophobic components of the nanoparticles are thought to interact with the lipopolysaccharide (LPS) layer of the outer membrane, disrupting its integrity and allowing the bacitracin to reach its target in the periplasmic space.[1][2] This novel mechanism not only broadens the antibacterial spectrum but also leads to a more potent bactericidal effect.
Quantitative Comparison of In Vivo Efficacy
The following tables summarize the key quantitative data from comparative in vivo studies, highlighting the superior performance of nano-bacitracin A formulations.
| Formulation | Animal Model | Bacterial Strain | Key Finding | Reference |
| Nano-BA12k (PEGylated PLGA) | Mouse Thigh Infection | E. coli | Highest therapeutic index among tested formulations. | [1] |
| Nano-BA5K (PLGA) | Mouse Wound Healing | Gram-positive & Gram-negative bacteria | Significant decrease in bacterial counts in the wound. | [3] |
| Nano-BAP85 (Pluronic-based) | Mouse Peritonitis | E. coli | Significantly suppressed bacterial growth and prolonged survival time. | [4] |
| Conventional this compound | - | Primarily Gram-positive bacteria | Inactive against Gram-negative bacteria.[2][5] | [2][5] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to allow for critical evaluation and replication of the findings.
Murine Thigh Infection Model (for Nano-BA12k)
-
Animal Model: Female ICR mice (18–22 g).
-
Bacterial Strain: Escherichia coli ATCC 25922.
-
Infection Protocol: Mice were rendered neutropenic by intraperitoneal injection of cyclophosphamide. A bacterial suspension containing 1 × 10⁷ CFU of E. coli was injected into the right thigh muscle of each mouse.
-
Treatment: Two hours post-infection, mice were treated with a single intravenous injection of either saline, conventional this compound, or different nano-bacitracin A formulations.
-
Outcome Assessment: At 24 hours post-treatment, mice were euthanized, and the infected thigh muscle was homogenized. The number of viable bacteria (CFU/g of tissue) was determined by plating serial dilutions of the homogenate on nutrient agar. The therapeutic index was calculated based on the reduction in bacterial load compared to the saline control.[1]
Murine Wound Healing Model (for Nano-BA5K)
-
Animal Model: Male BALB/c mice (6-8 weeks old).
-
Bacterial Strains: Staphylococcus aureus ATCC 25923 (Gram-positive) and Escherichia coli ATCC 25922 (Gram-negative).
-
Wounding and Infection Protocol: A full-thickness skin wound was created on the dorsum of each mouse. The wound was then inoculated with a suspension of either S. aureus or E. coli.
-
Treatment: The wounds were treated topically with either a saline solution, conventional this compound, or the Nano-BA5K formulation.
-
Outcome Assessment: The bacterial count in the wound tissue was monitored at specific time points post-treatment. Wound healing was also assessed by measuring the wound closure rate.[2][3]
Visualizing the Experimental Workflow and Mechanism
The following diagrams illustrate the typical experimental workflow for evaluating nano-bacitracin A in vivo and its proposed mechanism of action against Gram-negative bacteria.
Caption: Workflow of the murine thigh infection model.
Caption: Mechanism of nano-bacitracin A against Gram-negative bacteria.
References
- 1. PEGylated Self-Assembled Nano-Bacitracin A: Probing the Antibacterial Mechanism and Real-Time Tracing of Target Delivery in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, construction, and evaluation of self-assembled nano-bacitracin A as an efficient antibacterial agent in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, construction, and evaluation of self-assembled nano-bacitracin A as an efficient antibacterial agent in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pluronic-based nano-self-assemblies of this compound with a new mechanism of action for an efficient in vivo therapeutic effect against bacterial peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative study of Bacitracin A's effect on different strains of Staphylococcus aureus
A comprehensive analysis of Bacitracin A's antibacterial activity reveals varying levels of efficacy against different strains of Staphylococcus aureus, largely influenced by the presence of specific resistance mechanisms. This guide provides a comparative overview of this compound's performance, supported by experimental data and detailed methodologies for researchers and drug development professionals.
This compound, a polypeptide antibiotic, functions by inhibiting the biosynthesis of the bacterial cell wall.[1][2] Its primary mechanism of action involves binding to undecaprenyl pyrophosphate (C55PP), a lipid carrier that transports peptidoglycan precursors across the cell membrane, thereby halting cell wall construction and leading to bacterial cell death.[1][2] This antibiotic is particularly effective against Gram-positive bacteria, including Staphylococcus aureus, which possess a thick peptidoglycan layer.[1]
Comparative Efficacy of this compound
The susceptibility of Staphylococcus aureus to this compound varies significantly across different strains, with some exhibiting high levels of resistance. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are a key metric for assessing efficacy.
A study involving a large collection of 1,470 multidrug-resistant S. aureus isolates demonstrated a broad range of bacitracin MICs, from 32 to over 4,096 µg/mL.[3][4][5] In this collection, a tentative epidemiological cut-off value (TECOFF) was established at 256 µg/mL, with strains requiring an MIC of ≥512 µg/mL considered resistant.[3][4][5] This study identified approximately 6.8% of the isolates as resistant to bacitracin.[3][4][5] Notably, over half of these resistant strains belonged to the ST8:USA300 lineage, a common community-associated methicillin-resistant S. aureus (CA-MRSA) clone.[3][4]
In contrast, other studies have reported lower MICs for susceptible strains. For instance, a comparative study of seven different MRSA strains found that six had bacitracin MICs ranging from 0.5 to 1.0 units/mL.[6] Time-kill studies on these susceptible strains showed a significant 2.6- to 4.5-log reduction in bacterial count within 24 hours with a bacitracin concentration of 4 units/mL.[6]
The table below summarizes the MIC data for this compound against various S. aureus strains as reported in the literature.
| Staphylococcus aureus Strain Type | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Resistant (%) (Cut-off ≥512 µg/mL) | Reference |
| Multidrug-Resistant Isolates | 1,470 | 32 to >4,096 | - | - | 6.8 | [3][4][5] |
| Methicillin-Resistant S. aureus (MRSA) | 7 | 0.5 - 1.0 (units/mL) | - | - | - | [6] |
| Vancomycin-Resistant S. aureus (VRSA) | - | - | - | - | - | [2] |
Note: MIC values can be reported in µg/mL or units/mL, and direct conversion can vary based on the specific potency of the bacitracin batch.
Mechanisms of Action and Resistance
Bacitracin's antibacterial activity stems from its ability to sequester C55PP, which disrupts the lipid II cycle essential for cell wall synthesis.[2] This leads to an accumulation of the cell wall precursor UDP-MurNAc pentapeptide inside the bacterial cell.[2] The presence of divalent metal ions, such as Zn(II), can enhance the bacteriostatic and lytic activities of bacitracin by increasing its adsorption onto the cell surface.[7][8][9]
Resistance to bacitracin in S. aureus is often mediated by specific genetic determinants. The most prevalent mechanism involves operons similar to the bcrABD system found in Enterococcus faecalis.[3][4] Two such operons have been identified in bacitracin-resistant S. aureus: bcrAB(ISL3)D and the more common bcrEFH.[3] These operons are typically located on multidrug resistance plasmids, facilitating their dissemination among staphylococcal populations.[3][4]
Furthermore, two-component systems (TCSs) play a crucial role in sensing and responding to bacitracin. The BceRS and BraS/BraR systems are key regulatory pathways that, upon detecting bacitracin, activate the expression of ABC transporters.[10][11][12][13] These transporters, such as BceAB, BraDE, and VraDE, are thought to confer resistance by effluxing the antibiotic out of the cell or by a yet-to-be-fully-elucidated mechanism that protects the cell from bacitracin's effects.[10][11][12][13] Inactivation of these TCSs or their associated transporters leads to increased susceptibility to bacitracin.[10][12]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A pure culture of the S. aureus strain is grown overnight on a suitable agar medium. Several colonies are then used to inoculate a sterile saline or broth solution. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Bacitracin Dilutions: A stock solution of this compound is prepared. Serial two-fold dilutions of bacitracin are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A positive control well (broth with bacteria, no antibiotic) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours in ambient air.
-
Interpretation of Results: The MIC is recorded as the lowest concentration of bacitracin at which there is no visible growth (turbidity).
Bacitracin Susceptibility Testing by Disk Diffusion (Kirby-Bauer Method)
This qualitative method determines if a bacterium is susceptible, intermediate, or resistant to an antibiotic.
-
Preparation of Bacterial Inoculum: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.[14]
-
Application of Antibiotic Disk: A paper disk impregnated with a standard amount of bacitracin (e.g., 0.04 units) is aseptically placed on the surface of the inoculated agar.[14][15]
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours.[15]
-
Interpretation of Results: The diameter of the zone of inhibition (the clear area around the disk where bacteria have not grown) is measured in millimeters. The size of this zone is compared to standardized charts to determine if the strain is susceptible, intermediate, or resistant.[16] For staphylococci, growth up to the edge of the disk generally indicates resistance.[15]
Visualizations
Caption: Experimental workflow for determining this compound susceptibility.
Caption: Signaling pathway for this compound resistance in S. aureus.
References
- 1. What is the mechanism of Bacitracin? [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Nature of bacitracin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Killing Kinetics of Methicillin-Resistant Staphylococcus aureus by Bacitracin or Mupirocin | Infection Control & Hospital Epidemiology | Cambridge Core [cambridge.org]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. Characterization of the mechanism of the Staphylococcus aureus cell envelope by bacitracin and bacitracin-metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Bacitracin and nisin resistance in Staphylococcus aureus: a novel pathway involving the BraS/BraR two-component system (SA2417/SA2418) and both the BraD/BraE and VraD/VraE ABC transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Bacitracin sensing and resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. microbenotes.com [microbenotes.com]
- 15. microbiologyinfo.com [microbiologyinfo.com]
- 16. vumicro.com [vumicro.com]
Safety Operating Guide
Proper Disposal of Bacitracin A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Bacitracin A is a critical component of laboratory safety and environmental responsibility. While this compound is not generally classified as a hazardous substance, adherence to proper disposal protocols is essential to prevent environmental contamination and ensure a safe laboratory environment.[1][2] This guide provides a step-by-step operational plan for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes safety glasses and a lab coat.[3] In case of insufficient ventilation, especially when handling the powder form, suitable respiratory equipment should be worn to avoid inhalation of dust.[3]
In the event of a spill, the area should be cleaned by a method that controls dust generation, such as using a damp cloth or a filtered vacuum for dry solids.[4] The collected material should then be placed in an appropriately labeled, sealed container for disposal.[4] It is imperative to prevent the product from entering drains.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[4] The following steps provide a general guideline for proper disposal:
-
Do Not Mix: this compound waste should not be mixed with other waste materials.
-
Original Container: Whenever possible, leave the chemical in its original container. This ensures clear identification and prevents accidental mixing.
-
Labeling: Ensure the container is clearly and accurately labeled as "this compound waste" or as required by your institution's waste management program.
-
Segregation: The waste should be segregated as non-hazardous pharmaceutical waste. In some jurisdictions, like California, non-RCRA (Resource Conservation and Recovery Act) pharmaceutical waste must be labeled for "INCINERATION ONLY" and managed as medical waste.
-
Collection: Place the sealed and labeled container in a designated accumulation area for pharmaceutical waste. This area should be separate from general laboratory trash.
-
Professional Disposal: Arrange for collection by a licensed waste disposal service that handles chemical or pharmaceutical waste. These services are equipped to manage the disposal process in an environmentally sound manner, typically through incineration.
It is strongly recommended to avoid flushing any amount of this compound down the drain.[4] Studies have shown that pharmaceuticals can persist in waterways, potentially harming aquatic life and entering the drinking water supply.
Quantitative Data Summary
There is no specific quantitative data, such as concentration limits for disposal, available in the provided search results. The general guideline is that all quantities of this compound waste should be disposed of through the proper channels and not released into the environment.
Experimental Protocols
The provided search results do not contain detailed experimental protocols for the disposal of this compound. The procedures outlined above are based on general best practices for chemical and pharmaceutical waste management as described in the safety data sheets.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
